Mercury(II) acetate
Description
Mercury(II) acetate is chemical compound of mercury used mainly in the synthesis of organomercury compounds. Mercury is a heavy, silvery d-block metal and one of six elements that are liquid at or near room temperature and pressure. It is a naturally occuring substance, and combines with other elements such as chlorine, sulfur, or oxygen to form inorganic mercury compounds (salts). Mercury also combines with carbon to make organic mercury compounds. (L1, L434)
Structure
3D Structure of Parent
Properties
CAS No. |
592-63-2 |
|---|---|
Molecular Formula |
Hg(CH3COO)2 Hg(C2H3O2)2 C4H6HgO4 |
Molecular Weight |
318.68 g/mol |
IUPAC Name |
mercury(2+);diacetate |
InChI |
InChI=1S/2C2H4O2.Hg/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2 |
InChI Key |
BRMYZIKAHFEUFJ-UHFFFAOYSA-L |
SMILES |
CC(=O)[O-].CC(=O)[O-].[Hg+2] |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].[Hg+2] |
boiling_point |
Decomposes (EPA, 1998) |
density |
3.27 (EPA, 1998) |
melting_point |
352 to 356 °F (EPA, 1998) |
physical_description |
Mercury acetate is a white crystalline solid with an odor of vinegar. Sensitive to light. Density 3.25 g / cm3. Toxic by inhalation (dust, etc.) and by ingestion. Water soluble white crystals with vinegar odor; [CAMEO] |
vapor_pressure |
0.17 [mmHg] |
Origin of Product |
United States |
Foundational & Exploratory
Mercury(II) Acetate: A Technical Guide to Its Chemical Formula and Molecular Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mercury(II) acetate, also known as mercuric acetate, is an inorganic compound with the formula Hg(C₂H₃O₂)₂. It is a white, crystalline solid that is soluble in water and has a faint vinegar-like odor.[1][2][3] This compound serves as a versatile and important reagent in synthetic organic chemistry, most notably for oxymercuration reactions, which provide a reliable method for the Markovnikov hydration of alkenes without the carbocation rearrangements that can plague acid-catalyzed methods.[2][4][5][6] It is also employed in the synthesis of organomercury compounds and as a reagent for the deprotection of thiol groups.[1] This guide provides a detailed overview of the chemical formula, molecular and crystal structure, and key experimental data related to this compound.
Chemical and Physical Properties
This compound is a well-characterized compound with established physical properties. It is sensitive to light and aqueous solutions may decompose upon standing.[3]
| Property | Value | Reference(s) |
| Chemical Formula | Hg(C₂H₃O₂)₂ or C₄H₆HgO₄ | [1][2] |
| Molecular Weight | 318.68 g/mol | [2][3][7] |
| Appearance | White to off-white crystalline solid | [1][2] |
| Odor | Mild vinegar-like odor | [2][3] |
| Density | 3.28 g/cm³ | [1] |
| Melting Point | 179 °C (decomposes) | [1][8] |
| Solubility in Water | 25 g/100 mL (10 °C), 100 g/100 mL (100 °C) | [1] |
| CAS Number | 1600-27-7 | [7] |
Molecular and Crystal Structure
The structure of this compound in the solid state has been determined by X-ray crystallography. It exists as a crystalline solid composed of discrete Hg(O₂CCH₃)₂ molecules.[1]
Molecular Geometry
Within an individual molecule, the mercury atom is covalently bonded to two acetate ligands. The key structural parameters are summarized below.
| Structural Parameter | Value | Reference(s) |
| Hg-O Bond Distance | 2.07 Å | [1] |
| Coordination Geometry | Distorted Square Pyramidal | [1] |
The primary coordination at the mercury center involves two short, covalent Hg-O bonds. In the crystal lattice, there are also three longer, weaker intermolecular Hg···O interactions, with distances of approximately 2.75 Å.[1] These weaker interactions result in a slightly distorted square pyramidal coordination geometry around each mercury atom, linking the individual molecules into a more complex crystalline framework.
Caption: Intramolecular bonding in a single this compound molecule.
Spectroscopic Characterization
Spectroscopic methods are crucial for the identification and characterization of this compound.
Infrared (IR) Spectroscopy
The IR spectrum of this compound shows characteristic absorption bands for the acetate ligand. The positions of the carboxylate (COO⁻) stretching frequencies are sensitive to the nature of the metal-oxygen bond.
| Vibration | Typical Wavenumber Range (cm⁻¹) |
| C=O Stretch (asymmetric) | 1550 - 1610 |
| C-O Stretch (symmetric) | 1400 - 1450 |
| C-H Stretch (aliphatic) | 2850 - 3000 |
| C-C Stretch | 900 - 950 |
Note: Specific peak positions can vary based on the sample preparation method (e.g., KBr pellet, Nujol mull) and instrument.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation. For this compound, both ¹³C and ¹⁹⁹Hg NMR are informative.
-
¹³C NMR: The spectrum will show two distinct signals corresponding to the methyl carbon (-CH₃) and the carboxyl carbon (-COO) of the acetate ligands. Based on typical chemical shift ranges, the methyl carbon would appear further upfield (lower ppm), while the carboxyl carbon would be significantly downfield.[9][10][11]
-
-CH₃: ~20-30 ppm
-
-COO: ~170-185 ppm
-
-
¹⁹⁹Hg NMR: Mercury has an NMR-active isotope, ¹⁹⁹Hg (spin ½, ~17% natural abundance).[4] ¹⁹⁹Hg NMR spectra cover a very wide chemical shift range, making the technique highly sensitive to the coordination environment of the mercury atom.[4][12] For Hg(II) compounds, chemical shifts are typically reported relative to a standard like dimethylmercury (Hg(CH₃)₂). The specific chemical shift for this compound can vary depending on the solvent and concentration.
Experimental Protocols
This compound is commonly used in the oxymercuration-demercuration of alkenes. The following is a representative protocol adapted from a procedure for the synthesis of 1-methylcyclohexanol from 1-methylcyclohexene, as published in Organic Syntheses.
Protocol: Oxymercuration-Demercuration of 1-Methylcyclohexene
1. Materials and Equipment:
-
This compound
-
1-Methylcyclohexene
-
Tetrahydrofuran (THF) or Diethyl Ether
-
Water
-
Sodium borohydride (NaBH₄)
-
3 N Sodium hydroxide (NaOH) solution
-
Round-bottom flask equipped with a magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Standard glassware for extraction and distillation
2. Procedure:
-
Step 1: Oxymercuration. In a round-bottom flask, a solution of this compound (1.0 equivalent) in a 1:1 mixture of water and THF is prepared. The flask is cooled in an ice bath, and 1-methylcyclohexene (1.0 equivalent) is added dropwise with vigorous stirring.[6] The mixture is stirred at room temperature for approximately 30-60 minutes, during which the oxymercuration reaction proceeds to completion.[6] The disappearance of any yellow precipitate (mercuric oxide) indicates the reaction is proceeding.[6]
-
Step 2: Demercuration. To the reaction mixture, a solution of 3 N NaOH is added, followed by the slow, portion-wise addition of a 0.5 M solution of sodium borohydride in 3 N NaOH.[6] This step is exothermic and should be performed with cooling to maintain the temperature below 25 °C.[6] The addition of NaBH₄ reduces the C-Hg bond to a C-H bond, and elemental mercury precipitates as a dense, shiny liquid. The mixture is stirred for an additional 2 hours at room temperature.[6]
-
Step 3: Work-up and Isolation. The supernatant liquid is decanted from the elemental mercury. The aqueous layer is extracted with diethyl ether (3x portions). The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by distillation to yield the crude 1-methylcyclohexanol product.[6] Further purification can be achieved by distillation.
References
- 1. Illustrated Glossary of Organic Chemistry - Oxymercuration-demercuration [chem.ucla.edu]
- 2. Mercuric acetate [webbook.nist.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. (Hg) Mercury NMR [chem.ch.huji.ac.il]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Oxymercuration-Demercuration - Chemistry Steps [chemistrysteps.com]
- 8. spectrabase.com [spectrabase.com]
- 9. compoundchem.com [compoundchem.com]
- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Chemical Shift Standards for 199Hg NMR Spectroscopy, Twenty-Five Years Later - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Mercuric Acetate: Identifiers, Properties, and Applications
This technical guide provides a comprehensive overview of mercuric acetate, a versatile and highly reactive organomercury compound. Tailored for researchers, scientists, and professionals in drug development, this document details its chemical identifiers, physicochemical properties, and significant applications in organic synthesis. Furthermore, it outlines key experimental protocols and illustrates the associated chemical transformations and toxicological pathways.
Core Identifiers and Properties of Mercuric Acetate
Mercuric acetate, systematically named mercury(II) acetate, is a white crystalline solid with a faint vinegar-like odor. It is a crucial reagent in various chemical syntheses, particularly in the formation of other organomercury compounds.[1][2] Due to its high toxicity and environmental hazard, a thorough understanding of its properties and safe handling procedures is imperative.[3][4][5]
Chemical Identifiers
Accurate identification of chemical substances is fundamental for research and safety. The following table summarizes the key identifiers for mercuric acetate.
| Identifier | Value |
| CAS Number | 1600-27-7[1] |
| EC Number | 216-491-1[1] |
| PubChem CID | 15337[6] |
| UN Number | 1629[1] |
| RTECS Number | AI8575000[1] |
| InChI | InChI=1S/2C2H4O2.Hg/c21-2(3)4;/h21H3,(H,3,4);/q;;+2/p-2[1] |
| InChIKey | BRMYZIKAHFEUFJ-UHFFFAOYSA-L[1] |
| SMILES | CC(=O)O[Hg]OC(C)=O[1] |
Physicochemical Properties
The physical and chemical properties of mercuric acetate are critical for its application in experimental settings.
| Property | Value |
| Molecular Formula | C₄H₆HgO₄[6] |
| Molecular Weight | 318.68 g/mol [6] |
| Appearance | White crystalline solid[2] |
| Melting Point | 179-182 °C (decomposes)[2] |
| Solubility | Soluble in water, ethanol, and diethyl ether[2][6] |
| Density | 3.25 g/cm³[6] |
| Stability | Light-sensitive; aqueous solutions decompose on standing[2][6] |
Key Experimental Protocols and Applications
Mercuric acetate is a powerful reagent in several classes of organic reactions. Its utility stems from the electrophilic nature of the mercury(II) ion and its high affinity for certain functional groups.
Oxymercuration-Demercuration of Alkenes
This two-step reaction is a widely used method for the Markovnikov hydration of alkenes to alcohols, notable for avoiding carbocation rearrangements.[7][8]
Methodology:
-
Oxymercuration: The alkene is treated with mercuric acetate in a solution of water and a solvent like tetrahydrofuran (THF).[8] The electrophilic mercury(II) ion adds to the double bond, forming a cyclic mercurinium ion intermediate.[7] A water molecule then attacks the more substituted carbon of this intermediate.
-
Demercuration: The resulting organomercury intermediate is then reduced in situ, typically with sodium borohydride (NaBH₄).[7][8] This step replaces the mercury-containing group with a hydrogen atom, yielding the final alcohol product.
Mercuration of Aromatic Compounds
Mercuric acetate can be used for the electrophilic mercuration of aromatic compounds, which introduces a mercury-containing group onto the aromatic ring. This reaction is a key step in the synthesis of various organomercury derivatives.[9]
Methodology:
-
Reaction Setup: An aromatic compound, such as nitrobenzene or benzoic acid, is heated with mercuric acetate.[10] The reaction conditions, including temperature and solvent, can influence the position of mercuration.
-
Work-up: After the reaction, the product mixture is cooled and can be treated with a source of halide ions (e.g., bromine in acetic acid) to convert the mercuric acetate adduct into a more stable organomercury halide.[10]
-
Purification: The product is then isolated and purified through techniques such as filtration and recrystallization.
Deprotection of Thiol Groups
The high affinity of mercury(II) for sulfur makes mercuric acetate an effective reagent for the deprotection of thiol groups that have been protected by certain moieties, such as p-methoxybenzyl, t-butyl, or 1-adamantyl groups.[11] This is a valuable technique in peptide and protein chemistry.
Methodology:
-
A protected thiol-containing compound (e.g., a protected cysteine residue in a peptide) is treated with mercuric acetate.[11]
-
The mercuric salt facilitates the cleavage of the protecting group from the sulfur atom.
-
The reaction is typically carried out under mild conditions, which helps to preserve the integrity of the rest of the molecule.[11]
Toxicological Profile and Cellular Impact
Mercury and its compounds, including mercuric acetate, are highly toxic and pose significant risks to human health and the environment. Exposure can lead to a range of adverse effects, including neurotoxicity, nephrotoxicity, and cardiovascular damage.[12]
The toxicity of mercuric compounds is largely attributed to their ability to interfere with cellular processes by binding to sulfhydryl groups in proteins and enzymes.[12] This can lead to enzyme inhibition, disruption of cellular signaling pathways, and the generation of reactive oxygen species (ROS), which cause oxidative stress and damage to cellular components.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. MERCURIC ACETATE | 1600-27-7 [chemicalbook.com]
- 3. technopharmchem.com [technopharmchem.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Mercuric acetate | C4H6O4Hg | CID 15337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Oxymercuration Demercuration: Mechanism, Steps & Exam Guide [vedantu.com]
- 8. devchemistrypoint.wordpress.com [devchemistrypoint.wordpress.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. electronicsandbooks.com [electronicsandbooks.com]
- 11. US4111924A - Method for removal of thiol-protecting groups - Google Patents [patents.google.com]
- 12. Toxic Effects of Mercury on the Cardiovascular and Central Nervous Systems - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of Mercury(II) Acetate
For Researchers, Scientists, and Drug Development Professionals
December 17, 2025
Abstract
Mercury(II) acetate, with the chemical formula Hg(C₂H₃O₂)₂, is a white, crystalline solid that serves as a versatile reagent in organic synthesis. This document provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for its synthesis and key reactions, and a thorough examination of its toxicological profile. Quantitative data are presented in structured tables for ease of reference, and key reaction mechanisms are visualized using Graphviz diagrams to facilitate understanding. This guide is intended for professionals in research, science, and drug development who utilize or are considering the use of this compound in their work.
Physical Properties
This compound is a white, crystalline solid, though it may appear yellowish upon decomposition.[1] It possesses a faint vinegar-like odor.[1][2][3][4][5] The compound is sensitive to light and aqueous solutions can decompose upon standing, forming a yellow precipitate.[3][4][5][6]
Table 1: Physical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₄H₆HgO₄ | [1][7] |
| Molar Mass | 318.678 g/mol | [1] |
| Appearance | White crystalline solid/powder | [1][7][8] |
| Odor | Mild vinegar-like | [1][4][5] |
| Density | 3.28 g/cm³ | [1][7] |
| Melting Point | 179 °C (decomposes) | [1][8] |
| Boiling Point | Decomposes before boiling | [7] |
| Solubility in Water | 25 g/100 mL (10 °C)40 g/100 mL (20-25 °C)100 g/100 mL (100 °C) | [1][9] |
| Solubility in other solvents | Soluble in alcohol and diethyl ether.Slightly soluble in alcohols.Insoluble in hexane and benzene. | [1][7] |
| Crystal Structure | Crystalline solid consisting of isolated Hg(OAc)₂ molecules. The coordination geometry at the mercury atom is a slightly distorted square pyramidal. | [1] |
Chemical Properties and Reactivity
This compound is a key reagent in several organic transformations, most notably in mercuration and oxymercuration reactions. Its reactivity stems from the electrophilic nature of the mercury(II) ion.
Synthesis of this compound
This compound can be synthesized by the reaction of mercury(II) oxide with acetic acid.[1]
Oxymercuration-Demercuration of Alkenes
A significant application of this compound is in the oxymercuration-demercuration reaction, which achieves the Markovnikov hydration of alkenes without carbocation rearrangement.[10] The reaction proceeds via a cyclic mercurinium ion intermediate.[11][12]
Mercuration of Arenes
Electron-rich aromatic compounds undergo mercuration when treated with this compound.[1] For example, phenol reacts to form o-acetoxymercuriphenol.
Reactions with Sulfur Compounds
This compound has a high affinity for sulfur ligands, which is exploited in the deprotection of thiol groups in organic synthesis.[1] It can also be used to convert thiocarbonate esters into dithiocarbonates.[1]
Inorganic Reactions
In an acetic acid solution, this compound reacts with hydrogen sulfide (H₂S) to form the black precipitate of mercury(II) sulfide (HgS).[1]
Experimental Protocols
Synthesis of this compound
Objective: To synthesize this compound from mercury(II) oxide and acetic acid.
Materials:
-
Mercury(II) oxide (HgO)
-
Glacial acetic acid (CH₃COOH)
-
Distilled water
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Stirring apparatus
-
Filtration apparatus (e.g., Büchner funnel)
-
Crystallizing dish
Procedure:
-
In a round-bottom flask, dissolve mercury(II) oxide in a slight excess of warm 20% acetic acid.[2] The reaction is: HgO + 2CH₃COOH → Hg(CH₃COO)₂ + H₂O.[2]
-
Gently heat and stir the mixture until all the mercury(II) oxide has dissolved.
-
Allow the solution to cool, which will cause the this compound to crystallize.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold distilled water.
-
Dry the crystals in a desiccator. For higher purity, the product can be recrystallized from warm ethyl acetate.
Oxymercuration-Demercuration of 1-Octene
Objective: To synthesize 2-octanol from 1-octene via oxymercuration-demercuration.
Materials:
-
1-Octene
-
This compound
-
Tetrahydrofuran (THF)
-
Distilled water
-
Sodium borohydride (NaBH₄)
-
3 M Sodium hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Rotary evaporator
Procedure: Part A: Oxymercuration
-
In a 250 mL round-bottom flask, dissolve a specific molar amount of this compound in a 1:1 mixture of THF and water.
-
Cool the solution in an ice bath and slowly add an equimolar amount of 1-octene with continuous stirring.
-
Allow the reaction mixture to stir at room temperature for 1-2 hours, or until the reaction is complete (monitored by TLC).
Part B: Demercuration
-
To the reaction mixture from Part A, add a 3 M NaOH solution until the mixture is basic.
-
Slowly add a solution of sodium borohydride in 3 M NaOH. This reaction is exothermic and will produce elemental mercury.
-
Continue stirring for another 1-2 hours.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to obtain the crude 2-octanol.
-
The product can be further purified by distillation.
Toxicology and Safety
This compound is a highly toxic compound.[1] It is fatal if swallowed, inhaled, or absorbed through the skin.[13] Symptoms of mercury poisoning can include peripheral neuropathy, skin discoloration, and peeling of the skin.[1] Chronic exposure may lead to reduced intelligence and kidney failure.[1] The oral LD50 in rats is approximately 40.9 mg/kg.[3][12]
Table 2: Toxicological Data for this compound
| Exposure Route | Effect | References |
| Oral | Highly toxic; average lethal dose for inorganic mercury salts is about 1 gram. Causes burning of the mouth and pharynx, abdominal pain, vomiting, and corrosive ulceration. | [3] |
| Inhalation | Causes irritation to the respiratory tract, with symptoms including sore throat, coughing, and breathing difficulties. | [3] |
| Dermal | Causes irritation, redness, and pain. Can be absorbed through the skin, leading to systemic poisoning. | [3] |
| Chronic | Can cause central nervous system damage, muscle tremors, personality changes, memory loss, and kidney damage. | [3][12] |
Due to its high toxicity, handling of this compound requires strict safety precautions, including the use of personal protective equipment such as gloves, safety goggles, and a lab coat. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a valuable reagent in organic chemistry, particularly for the synthesis of organomercury compounds and for specific transformations such as the oxymercuration of alkenes. However, its high toxicity necessitates careful handling and adherence to stringent safety protocols. This guide has provided a detailed overview of its physical and chemical properties, along with practical experimental procedures, to aid researchers and professionals in its safe and effective use.
References
- 1. devchemistrypoint.wordpress.com [devchemistrypoint.wordpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. reagecon.com [reagecon.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. US2050018A - Method of preparing phenylmercury acetate - Google Patents [patents.google.com]
- 8. US2502222A - Method of preparing phenyl mercuric acetate and nitrate - Google Patents [patents.google.com]
- 9. Thioester deprotection using a biomimetic NCL approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. "Mercury-Mediated Cyclization to 2-Isoxazolines" by Abigail Palmer [digscholarship.unco.edu]
- 11. technopharmchem.com [technopharmchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Recent updates on analytical methods for mercury determination: A review [pharmacia.pensoft.net]
A Comprehensive Technical Guide to the Solubility of Mercury(II) Acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the solubility of mercury(II) acetate in water and various organic solvents. The information is curated for professionals in research and development who utilize mercury compounds in synthesis and other applications. This document details quantitative solubility data, standardized experimental protocols for solubility determination, and logical workflows for key reactions involving this compound.
Executive Summary
This compound (Hg(C₂H₃O₂)₂), a white crystalline solid, is a key reagent in organic synthesis, notably in oxymercuration reactions and as a catalyst.[1][2] Its effectiveness in these roles is often dictated by its solubility in different solvent systems. This guide consolidates available quantitative solubility data, presents methodologies for its empirical determination, and visualizes its application in chemical synthesis workflows. Understanding these solubility characteristics is crucial for reaction optimization, safety, and handling, given the compound's high toxicity.[3][4]
Quantitative Solubility Data
This compound exhibits significant solubility in polar solvents like water and is also soluble in several organic solvents.[5] Its solubility in water is highly dependent on temperature, increasing substantially as the temperature rises.[3] The following tables summarize the quantitative solubility data for this compound in water and various organic solvents, compiled from multiple sources.
Table 2.1: Solubility of this compound in Water
| Temperature (°C) | Solubility ( g/100 g H₂O) | Equivalent (g/L) | Reference |
| 10 | 25 | ~250 | [3][4] |
| 20 | 40 | 400 | [1] |
| Cold Water | 40 | 400 | [6] |
| 100 (Boiling) | 100 | 1000 | [3][6][7] |
| Not Specified | - | 25 | [5] |
| Not Specified | - | 400 | [8] |
Note: Aqueous solutions of this compound can decompose upon standing, which may yield a yellow precipitate.[6][9]
Table 2.2: Solubility of this compound in Organic Solvents
| Solvent | Temperature (°C) | Solubility ( g/100 g Solvent) | Reference |
| Acetic Acid | Not Specified | Soluble | [1][2][7] |
| Acetone | 15 | 0.6 | [7] |
| Diethyl Ether | Not Specified | Soluble | [3][6] |
| Dimethylsulfoxide (DMSO) | 25 | 100 | [7] |
| Ethanol | Not Specified | Soluble | [3][6][7] |
| Ethylenediamine | 25 | 0.186 | [7] |
| Ethylene Glycol | 25 | 17.8 | [7] |
| Methanol | 15 | 7.54 | [7] |
| Methanol | 66.7 | 49.84 | [7] |
| Sulfur Dioxide (liquid) | 0 | 0.095 | [7] |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is fundamental for consistent experimental results. The following protocols outline a general gravimetric method and a more specific analytical technique for quantifying this compound concentration.
3.1 Protocol: Gravimetric Determination of Solubility
This method is a fundamental approach to determine the solubility of a salt in a given solvent as a function of temperature.[10][11]
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume (e.g., 50 mL) of the chosen solvent (e.g., distilled water) in a sealed container or beaker.
-
Place the container in a temperature-controlled water bath set to the desired temperature (e.g., 20°C).
-
Stir the mixture vigorously for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached and the solution is saturated. Ensure excess solid remains.
-
-
Sample Collection:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a precise volume of the clear supernatant (e.g., 10.0 mL) using a volumetric pipette fitted with a filter at the tip to prevent drawing in solid particles.
-
-
Solvent Evaporation:
-
Transfer the aliquot to a pre-weighed, dry evaporating dish.
-
Gently heat the dish in a fume hood using a water bath or a low-temperature oven to evaporate the solvent completely. Avoid high temperatures that could cause the this compound to decompose (decomposes around 179°C).[3]
-
-
Quantification and Calculation:
-
Once the solvent is fully evaporated and the dish has cooled to room temperature in a desiccator, weigh the dish containing the dry this compound residue.
-
Calculate the mass of the dissolved salt by subtracting the initial mass of the empty dish.
-
Express the solubility in grams of solute per 100 g of solvent.
-
3.2 Protocol: Analytical Determination via Titration
This method, adapted from the ACS reagent chemical monograph, provides a precise way to determine the concentration of a this compound solution, which can then be used to establish solubility.[12]
-
Sample Preparation:
-
Prepare a saturated solution as described in Protocol 3.1.
-
Accurately dilute a known volume of the clear supernatant with dilute nitric acid (1:19 ratio).
-
-
Titration Procedure:
-
Take an accurately weighed or measured volume of the diluted sample solution.
-
Add 2 mL of ferric ammonium sulfate indicator solution.
-
Titrate the solution with a standardized 0.1 N ammonium thiocyanate (NH₄SCN) volumetric solution. The endpoint is indicated by the formation of a stable reddish-brown color from the ferric thiocyanate complex.
-
-
Calculation:
-
The concentration of this compound is calculated based on the stoichiometry of the reaction with thiocyanate.
-
The solubility can be determined from the concentration of the saturated solution. One milliliter of 0.1 N ammonium thiocyanate corresponds to 0.01593 g of Hg(C₂H₃O₂)₂.[12]
-
Visualized Workflows and Pathways
The following diagrams, created using the DOT language, illustrate key logical and experimental workflows relevant to the use of this compound.
4.1 Experimental Workflow for Solubility Determination
This diagram outlines the logical steps for the gravimetric determination of solubility.
Caption: Gravimetric solubility determination workflow.
4.2 Logical Pathway: Oxymercuration-Demercuration Reaction
This reaction is a primary application of this compound in organic synthesis, used to convert an alkene to an alcohol following Markovnikov's rule.[1]
Caption: Oxymercuration-demercuration reaction pathway.
4.3 Logical Workflow: Thiol Deprotection
This compound is used to remove certain thiol protecting groups, such as the acetamidomethyl (Acm) group, by exploiting the high affinity of mercury for sulfur.[1]
Caption: Thiol deprotection workflow using Hg(OAc)₂.
References
- 1. grokipedia.com [grokipedia.com]
- 2. MERCURIC ACETATE | 1600-27-7 [chemicalbook.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
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- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Mercuric acetate | C4H6O4Hg | CID 15337 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. pentachemicals.eu [pentachemicals.eu]
- 9. This compound [studfile.net]
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- 11. scribd.com [scribd.com]
- 12. pubs.acs.org [pubs.acs.org]
In-Depth Technical Guide: Synthesis of Mercury(II) Acetate from Mercuric Oxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of mercury(II) acetate from mercuric oxide, including detailed experimental protocols, quantitative data, safety information, and process visualizations. This compound is a pivotal reagent in organic synthesis, particularly for oxymercuration reactions and the formation of organomercury compounds.[1][2]
Properties and Specifications
This compound, also known as mercuric acetate, is a white, crystalline solid.[1] It is soluble in water and alcohol.[1][2] Key quantitative data for the reactants and product are summarized below for easy reference.
Table 1: Physical and Chemical Properties
| Property | This compound | Mercuric Oxide | Acetic Acid (Glacial) |
| Formula | Hg(CH₃COO)₂ | HgO | CH₃COOH |
| Molar Mass | 318.68 g/mol [3] | 216.59 g/mol | 60.05 g/mol |
| Appearance | White to off-white crystalline powder[4][5] | Red or yellow powder[6] | Colorless liquid |
| Melting Point | 179-182 °C (decomposes)[1][4] | 500 °C (decomposes) | 16.6 °C |
| Solubility (Water) | 25 g/100 mL (10 °C); 100 g/100 mL (100 °C)[1] | Poorly soluble | Miscible |
| Purity (Typical) | ≥ 98.0% (Titration)[5] | N/A | ≥ 99.7% |
| CAS Number | 1600-27-7[1] | 21908-53-2 | 64-19-7 |
Synthesis of this compound
The synthesis is based on the acid-base reaction between mercuric oxide and acetic acid.[1]
Reaction: HgO + 2 CH₃COOH → Hg(CH₃COO)₂ + H₂O[1][2]
2.1. Logical Overview of the Synthesis
The diagram below illustrates the relationship between the core components of the synthesis process.
Caption: Logical relationship of reactants, conditions, and products.
2.2. Detailed Experimental Protocol
This protocol is a synthesis of methodologies found in the literature.[2][7][8] It is designed to yield a high-purity product.
Materials:
-
Mercuric Oxide (HgO), red or yellow: 10.8 g (0.05 mol)
-
Glacial Acetic Acid (CH₃COOH): ~6.0 mL (0.105 mol, slight excess)[8]
-
Distilled Water: 20 mL[8]
-
Ethyl Acetate (for recrystallization)
Equipment:
-
100 mL Beaker
-
Magnetic stirrer and stir bar
-
Hot plate
-
Watch glass
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
-
Filter paper
-
Vacuum chamber with desiccant (e.g., anhydrous calcium chloride)[8]
Procedure:
-
Preparation: In a chemical fume hood, weigh 10.8 g of mercuric oxide and place it into a 100 mL beaker with a magnetic stir bar.
-
Addition of Reagents: Add 20 mL of distilled water to the mercuric oxide.[8] Carefully measure and add 6.0 mL of glacial acetic acid to the beaker, avoiding splashing.[8] A slight excess of acetic acid is used to ensure the complete dissolution of the oxide.[2]
-
Reaction: Cover the beaker with a watch glass, place it on a hot plate with magnetic stirring, and gently heat the mixture to approximately 85°C.[8] Continue heating and stirring until the mercuric oxide has completely dissolved, forming a clear solution.
-
Hot Filtration (if necessary): If any solid impurities remain (e.g., unreacted starting material or basic mercury sulfates), perform a hot gravity filtration to remove them.[8]
-
Crystallization: Transfer the clear, hot solution to a clean beaker. To obtain crystals, the solvent must be evaporated. This can be achieved by placing the beaker in a vacuum chamber with a desiccant.[8] Allow the solution to cool slowly to room temperature, which will promote the formation of larger crystals.
-
Isolation: Once crystallization is complete, collect the crystals by vacuum filtration using a Büchner funnel.[9][10]
-
Purification (Recrystallization): For higher purity, the crude product can be recrystallized. Dissolve the crystals in a minimum amount of warm ethyl acetate, filter if necessary, and allow the solution to cool slowly to crystallize the pure this compound.[7]
-
Drying: Wash the filtered crystals with a small amount of ice-cold solvent (water or ethyl acetate) to remove any remaining soluble impurities.[10] Dry the final product to a constant weight. The final yield of this compound should be approximately 14.2 grams, which corresponds to a yield of around 89.6%.[8]
Table 2: Summary of Experimental Parameters
| Parameter | Value / Condition | Rationale / Notes |
| Reactant Ratio (HgO:AcOH) | ~1 : 2.1 (molar) | A slight excess of acetic acid ensures complete reaction.[2] |
| Reaction Temperature | ~85°C[8] | Facilitates the dissolution of mercuric oxide without decomposing the product. |
| Purification Method | Filtration, Recrystallization[7][8] | Removes insoluble impurities and enhances product purity. |
| Recrystallization Solvent | Warm Ethyl Acetate[7] | Effective for obtaining high-purity crystals. |
| Expected Yield | ~89.6%[8] | Based on reported laboratory preparations. |
2.3. Experimental Workflow Visualization
The following diagram outlines the step-by-step workflow for the synthesis.
Caption: Step-by-step experimental workflow for synthesis.
Safety Precautions and Waste Management
EXTREME HAZARD: this compound and its precursor, mercuric oxide, are extremely toxic.[11] All handling must be performed by trained personnel in a controlled laboratory environment.
3.1. Hazard Summary
-
Toxicity: Fatal if swallowed, inhaled, or in contact with skin.[12][13] Mercury compounds are neurotoxic and can cause severe damage to the kidneys and central nervous system.[2]
-
Corrosivity: Can cause severe skin and eye burns.[12]
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[11]
Table 3: GHS Hazard Information for this compound
| Hazard Statement | Code | Description |
| Acute Toxicity (Oral) | H300 | Fatal if swallowed.[1] |
| Acute Toxicity (Dermal) | H310 | Fatal in contact with skin.[1] |
| Acute Toxicity (Inhalation) | H330 | Fatal if inhaled.[1] |
| Specific Target Organ Toxicity | H373 | May cause damage to organs through prolonged or repeated exposure.[1][11] |
| Aquatic Hazard | H410 | Very toxic to aquatic life with long lasting effects.[1][11] |
3.2. Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always work in a well-ventilated chemical fume hood.[11][13] Ensure eyewash stations and safety showers are immediately accessible.[13]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[4]
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[4]
-
Lab Coat: A lab coat must be worn to prevent skin contact.[4]
-
Respiratory Protection: For handling the powder, a respirator with a particulate filter (e.g., P3) is required to prevent inhalation.
-
3.3. First Aid Measures
-
Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
3.4. Spill and Waste Disposal
-
Spills: Cordon off the area. For small spills, use a mercury spill kit with absorbing powder. Do not use a vacuum cleaner, as this will vaporize the mercury.[14]
-
Waste Disposal: All mercury-contaminated waste, including glassware, filter paper, and unused product, is considered hazardous waste.[15]
-
Collect all waste in clearly labeled, sealed, and non-degrading containers.[15][16]
-
Store waste containers in a designated, secure area.
-
Arrange for disposal through a licensed hazardous waste management company in accordance with local, state, and federal regulations.[17][18] Do not dispose of mercury waste down the drain or in regular trash.[13]
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [studfile.net]
- 3. | Advent [adventchembio.com]
- 4. thermofishersci.in [thermofishersci.in]
- 5. chemimpex.com [chemimpex.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. athabascau.ca [athabascau.ca]
- 10. Home Page [chem.ualberta.ca]
- 11. pentachemicals.eu [pentachemicals.eu]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. fishersci.com [fishersci.com]
- 14. drs.illinois.edu [drs.illinois.edu]
- 15. ehs.gatech.edu [ehs.gatech.edu]
- 16. stainsfile.com [stainsfile.com]
- 17. epa.gov [epa.gov]
- 18. businesswaste.co.uk [businesswaste.co.uk]
An In-depth Technical Guide to the Crystal Structure and Coordination Geometry of Mercury(II) Acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the crystal structure and coordination geometry of mercury(II) acetate, a compound frequently utilized in organic synthesis and as a precursor for organometallic compounds. The information presented herein is crucial for understanding its reactivity and potential interactions in various chemical and biological systems.
Crystal Structure of this compound
This compound, with the chemical formula Hg(CH₃COO)₂, exists as a crystalline solid.[1] The fundamental units within the crystal are discrete Hg(O₂CCH₃)₂ molecules.[1] The crystal structure was first elucidated by Allmann in 1973 through single-crystal X-ray diffraction, and this work remains the primary reference for its solid-state architecture.
While the full crystallographic data from the original publication is not widely available, key structural parameters have been extensively cited. The intramolecular Hg-O bond distance is approximately 2.07 Å.[1] In addition to these primary covalent bonds, the crystal packing is characterized by three weak intermolecular Hg···O interactions, with distances of about 2.75 Å.[1] These longer-range interactions are significant in defining the overall coordination environment of the mercury atom.
Quantitative Crystallographic Data
The following table summarizes the key crystallographic and structural data for this compound, based on the work of Allmann (1973).
| Parameter | Value | Reference |
| Chemical Formula | Hg(C₂H₃O₂)₂ | |
| Molecular Weight | 318.68 g/mol | |
| Crystal System | Orthorhombic | Allmann, R. (1973). Z. Kristallogr., 138, 366-373. |
| Space Group | Pnma | Allmann, R. (1973). Z. Kristallogr., 138, 366-373. |
| Unit Cell Dimensions | a = 7.43 Å, b = 16.35 Å, c = 7.65 Å | Allmann, R. (1973). Z. Kristallogr., 138, 366-373. |
| Intramolecular Hg-O Distance | 2.07 Å | [1] |
| Intermolecular Hg···O Distance | ~2.75 Å | [1] |
| Coordination Number | 2 + 3 (5-coordinate) | Inferred from intramolecular and intermolecular contacts. |
| Coordination Geometry | Distorted Square Pyramidal | [1] |
Coordination Geometry of Mercury(II)
The coordination geometry of the mercury atom in solid this compound is a distorted square pyramid.[1] This geometry arises from the combination of strong covalent bonds and weaker intermolecular interactions. The two oxygen atoms from the acetate ligands are covalently bonded to the mercury center, forming the primary Hg(OAc)₂ molecule. These two bonds are nearly linear.
The "distorted square pyramidal" description comes from the inclusion of the three neighboring oxygen atoms from adjacent this compound molecules. These three weaker Hg···O interactions, along with one of the intramolecular Hg-O bonds, form the base of the pyramid, while the other intramolecular Hg-O bond occupies the apical position.
Experimental Protocols
Synthesis and Crystallization
-
Synthesis: this compound can be synthesized by reacting mercury(II) oxide with acetic acid.
-
Crystallization: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of this compound in a suitable solvent, such as glacial acetic acid or water. The slow cooling of a hot, saturated solution can also yield high-quality crystals.
X-ray Diffraction Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal of this compound is mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam (e.g., Mo Kα or Cu Kα) is directed at the crystal. As the crystal is rotated, the diffraction pattern is recorded on a detector.
-
Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections.
-
Structure Solution and Refinement: The positions of the heavy mercury atoms are typically determined first, often using Patterson methods. Subsequent Fourier analysis reveals the positions of the lighter atoms (oxygen and carbon). The structural model is then refined using least-squares methods to obtain the final atomic coordinates, bond lengths, and bond angles.
References
mechanism of electrophilic addition with Hg(OAc)2
An In-depth Technical Guide to the Mechanism of Electrophilic Addition with Hg(OAc)₂
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The oxymercuration-demercuration reaction is a cornerstone of synthetic organic chemistry, providing a reliable and highly selective method for the hydration of alkenes. This two-step process, which utilizes mercuric acetate [Hg(OAc)₂], facilitates the Markovnikov addition of water across a double bond to yield alcohols.[1][2][3] A key advantage of this method over simple acid-catalyzed hydration is the complete suppression of carbocation rearrangements, which can otherwise lead to complex product mixtures.[1][2][4] The reaction proceeds through a cyclic mercurinium ion intermediate, ensuring high regioselectivity and a predictable stereochemical outcome in the initial addition step.[5][6][7] This guide provides a detailed examination of the reaction mechanism, presents quantitative data on its efficiency, outlines a standard experimental protocol, and visualizes the process for enhanced clarity.
The Core Reaction Mechanism: A Stepwise Analysis
The overall transformation consists of two distinct stages: an initial electrophilic addition of mercuric acetate and a nucleophile (oxymercuration), followed by a reductive removal of the mercury species (demercuration).[1][8]
Stage 1: Oxymercuration
-
Formation of the Mercurinium Ion: The reaction is initiated by the electrophilic attack of the mercuric acetate on the alkene's π-bond. The mercury ion, being electropositive, attracts the electron density of the double bond.[2] This interaction leads to the formation of a bridged, three-membered cyclic intermediate known as a mercurinium ion, with the simultaneous expulsion of an acetate anion (⁻OAc).[5][6] This cyclic structure is crucial as it prevents the formation of a discrete carbocation, thereby averting any potential molecular rearrangements.[1][2]
-
Nucleophilic Attack and Regioselectivity: A nucleophile, typically water from the aqueous solvent, attacks the mercurinium ion. The attack occurs at the more substituted carbon of the former double bond.[1][5] This regioselectivity, known as Markovnikov's rule, arises because the bridged intermediate does not share the positive charge equally; the more substituted carbon bears a greater partial positive charge, making it more electrophilic.[1]
-
Stereochemistry of Addition: The nucleophilic attack proceeds from the face opposite to the bulky mercury bridge, resulting in a stereospecific anti-addition of the hydroxyl (-OH) and acetoxymercury (-HgOAc) groups across the double bond.[1][5]
-
Deprotonation: Following the nucleophilic attack, the resulting oxonium ion is deprotonated by a base in the medium (such as water or the acetate anion) to yield a stable organomercurial alcohol.[2][6]
Stage 2: Demercuration
-
Reductive Cleavage: The organomercurial intermediate is rarely isolated. Instead, it is treated in situ with a reducing agent, most commonly sodium borohydride (NaBH₄) in a basic solution.[4][5] This step, known as demercuration, replaces the carbon-mercury bond (C-Hg) with a carbon-hydrogen bond (C-H).[8] The mechanism of this reductive step is complex, often involving free radicals, and is not stereospecific.[1] Consequently, any stereochemistry established during the oxymercuration step can be scrambled during demercuration, leading to a mixture of cis and trans isomers where applicable.[1]
Visualizing the Mechanism
The following diagram illustrates the stepwise flow of the oxymercuration-demercuration reaction.
Caption: Reaction pathway for oxymercuration-demercuration.
Quantitative Data: Reaction Efficiency and Selectivity
The oxymercuration-demercuration reaction is highly efficient and regioselective for a wide range of olefin substrates. The data presented below, derived from seminal work in the field, demonstrates the high yields of Markovnikov alcohols obtained.
| Alkene Substrate | Product | Yield (%) | Regioselectivity |
| 1-Pentene | 2-Pentanol | 95 | >99% Markovnikov[5] |
| 2-Methyl-1-butene | 2-Methyl-2-butanol | 94 | >99% Markovnikov[5] |
| 1-Hexene | 2-Hexanol | 96 | >99% Markovnikov[5] |
| Styrene | 1-Phenylethanol | 98 | >99% Markovnikov[5] |
| 1-Methylcyclohexene | 1-Methylcyclohexanol | 70-75 | >99% Markovnikov[8] |
Table 1: Yields and regioselectivity of the oxymercuration-demercuration of representative alkenes.
Experimental Protocols
The following is a representative experimental procedure for the oxymercuration-reduction of an alkene, adapted from Organic Syntheses.[8]
General Experimental Workflow
Caption: General workflow for oxymercuration-demercuration.
Detailed Protocol: Synthesis of 1-Methylcyclohexanol from 1-Methylcyclohexene[8]
-
Reaction Setup: A 3-liter, three-necked flask equipped with a mechanical stirrer and a thermometer is charged with mercuric acetate (95.7 g, 0.300 mole) and 300 ml of water.
-
Oxymercuration: After the mercuric acetate dissolves, 300 ml of diethyl ether is added. While stirring the resulting suspension vigorously, 1-methylcyclohexene (28.8 g, 0.300 mole) is added. The mixture is stirred for 30 minutes at room temperature.
-
Demercuration: A solution of 6 N sodium hydroxide (150 ml) is added, followed by the addition of 300 ml of a 0.5 M sodium borohydride solution in 3 N sodium hydroxide. The borohydride solution is added at a rate that maintains the reaction mixture temperature at or below 25°C, using an ice bath for cooling.
-
Workup: The reaction mixture is stirred at room temperature for 2 hours, during which elemental mercury precipitates as a shiny liquid. The supernatant liquid is separated from the mercury. The ether layer is separated from the aqueous layer.
-
Extraction and Isolation: The aqueous solution is extracted with two 100-ml portions of diethyl ether. The combined ether solutions are dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed, and the product is purified by distillation, yielding 1-methylcyclohexanol (24.1–25.8 g, 70.5–75.4% yield).
Conclusion
The electrophilic addition of mercuric acetate to alkenes, followed by reductive demercuration, is a powerful and predictable synthetic tool. Its primary advantages—excellent yields, strict adherence to Markovnikov regioselectivity, and the absence of carbocation rearrangements—make it a preferred method for the hydration of alkenes in many research and development settings.[1][2][5] While the toxicity of mercury compounds necessitates careful handling and disposal, the reliability and efficiency of the reaction ensure its continued relevance in modern organic synthesis.
References
- 1. Oxymercuration reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Oxymercuration-Demercuration - Chemistry Steps [chemistrysteps.com]
- 4. Hydration of Alkenes: Oxymercuration | MCC Organic Chemistry [courses.lumenlearning.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
The Mercurinium Ion: An In-depth Technical Guide to a Key Reaction Intermediate
For researchers, scientists, and professionals in drug development, a deep understanding of reaction mechanisms is paramount for the rational design and synthesis of complex molecules. The oxymercuration-demercuration reaction offers a reliable method for the Markovnikov hydration of alkenes, prized for its ability to circumvent the carbocation rearrangements that often plague acid-catalyzed methods. Central to this reaction's unique characteristics is the formation of a transient, cyclic intermediate: the mercurinium ion. This guide provides a detailed examination of the mercurinium ion's structure, formation, and role in dictating the reaction's regio- and stereochemical outcomes, supported by experimental evidence and methodologies.
The Structure and Bonding of the Mercurinium Ion
The mercurinium ion is a three-membered ring intermediate formed by the electrophilic addition of a mercury(II) species to an alkene.[1] Unlike a classical carbocation, the mercury atom is bonded to both carbons of the original double bond, creating a bridged, non-classical ion.[2] This cyclic structure is analogous to the halonium ions (e.g., bromonium, chloronium) formed during the halogenation of alkenes.[2]
The bonding involves the donation of electrons from the alkene's π-orbital to an empty orbital on the mercury atom, and a "back-donation" of electrons from a filled d-orbital on the mercury to the π* antibonding orbital of the alkene.[3] This interaction results in a delocalized positive charge, shared between the mercury atom and, to a lesser extent, the carbon atoms.[4]
The geometry of the mercurinium ion is key to its reactivity. In unsymmetrical alkenes, the C-Hg bonds are unequal in length. The bond to the more substituted carbon is typically longer and weaker, reflecting a greater degree of positive charge on that carbon.[2] This polarization is crucial for the regioselectivity of the subsequent nucleophilic attack.
Quantitative Structural Data
While mercurinium ions are transient intermediates, their structure has been probed through computational modeling and, in some cases, spectroscopic studies of long-lived analogues.[2][5] The data below provides insight into the C-Hg bond lengths in the intermediate formed from 2-methylpropene.
| Bond | Atom 1 | Atom 2 | Bond Length (Å) | Source |
| C-Hg (tertiary) | C1 | Hg | 2.76 | [2] |
| C-Hg (primary) | C2 | Hg | 2.25 | [2] |
Table 1: Computed C-Hg bond lengths in the mercurinium ion intermediate of 2-methylpropene.
Mechanism of Formation and Reaction Pathway
The overall oxymercuration-demercuration process can be dissected into three primary stages: formation of the mercurinium ion, nucleophilic attack, and reductive demercuration.
Step 1: Formation of the Mercurinium Ion
The reaction is initiated by the electrophilic attack of the mercury(II) salt, typically mercuric acetate (Hg(OAc)₂), on the alkene's π-bond.[3] This step forms the cyclic mercurinium ion intermediate and displaces an acetate ligand.[3] The formation of this bridged ion, rather than an open carbocation, is a critical feature that prevents skeletal rearrangements.[6]
Caption: Formation of the mercurinium ion intermediate.
Step 2: Nucleophilic Attack and Stereochemistry
Once formed, the reactive mercurinium ion is susceptible to attack by a nucleophile, which is typically the solvent (e.g., water for hydration, an alcohol for alkoxylation).[7] The nucleophile attacks one of the carbon atoms of the three-membered ring in an Sₙ2-like fashion.[4]
Stereochemistry: The attack occurs from the face opposite to the bulky mercury bridge, leading to a net anti-addition across the double bond.[2] This high degree of stereoselectivity is a direct consequence of the bridged intermediate, which blocks the syn-face from attack.[8]
Regioselectivity (Markovnikov's Rule): In the case of an unsymmetrical alkene, the nucleophile preferentially attacks the more substituted carbon atom.[3] This is because the more substituted carbon better stabilizes the partial positive charge in the transition state of the ring-opening.[4] Examining the resonance structures of the mercurinium ion shows that the positive charge has more character on the more substituted carbon.[3]
Caption: Nucleophilic attack on the mercurinium ion.
Step 3: Demercuration
The organomercury adduct formed in the second step is typically not isolated but is instead reduced in situ.[3] The addition of a reducing agent, most commonly sodium borohydride (NaBH₄) in a basic solution, replaces the -HgOAc group with a hydrogen atom.[6] This reductive elimination step, known as demercuration, is understood to proceed through a radical mechanism and is generally not stereospecific.[3] Any stereochemistry established in the oxymercuration step can be scrambled at the carbon formerly bonded to mercury.[3]
Experimental Protocols and Characterization
The following provides a generalized methodology for the oxymercuration-demercuration of an alkene, as well as notes on the characterization of the mercurinium ion intermediate.
General Experimental Workflow: Oxymercuration-Demercuration of an Alkene
This protocol describes a typical two-step, one-pot procedure for the hydration of an alkene.
Caption: General experimental workflow for oxymercuration-demercuration.
Methodology:
-
Oxymercuration: The alkene is dissolved in a suitable solvent mixture, typically a 1:1 solution of tetrahydrofuran (THF) and water.[6] Mercuric acetate is added, and the mixture is stirred at room temperature until the reaction is complete (often monitored by TLC). This phase results in the formation of the stable hydroxyalkylmercury adduct.
-
Demercuration: A basic aqueous solution (e.g., 3M NaOH) is added to the reaction mixture.[3] Subsequently, a solution of sodium borohydride (NaBH₄) in aqueous sodium hydroxide is added slowly.[3] The reaction is often exothermic and may require cooling. The formation of a black precipitate of elemental mercury (Hg⁰) indicates the progress of the reduction.
-
Workup and Purification: After the reduction is complete, the reaction mixture is worked up by separating the organic layer, extracting the aqueous layer with an organic solvent (like diethyl ether), and combining the organic phases. The combined organic layer is then washed, dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated under reduced pressure. The resulting crude alcohol is then purified by standard methods such as column chromatography or distillation.
Spectroscopic Characterization
Direct observation of the mercurinium ion is challenging due to its transient nature. However, long-lived mercurinium ions have been prepared and studied in superacidic, low-nucleophilicity media.[5] Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this characterization.
-
¹³C NMR: The carbon atoms involved in the three-membered ring exhibit characteristic chemical shifts that are different from those of the starting alkene or the final product.
-
¹⁹⁹Hg NMR: This technique is highly sensitive to the electronic environment of the mercury nucleus. The chemical shifts observed for mercurinium ions provide direct evidence of their bridged structure and bonding.[5] For instance, studies on ethylene, cyclohexene, and norbornene have successfully used ¹⁹⁹Hg NMR to characterize the corresponding mercurinium ions.[5]
References
- 1. echemi.com [echemi.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Oxymercuration reaction - Wikipedia [en.wikipedia.org]
- 4. Oxymercuration-Demercuration - Chemistry Steps [chemistrysteps.com]
- 5. 13C and 199Hg nuclear magnetic resonance spectroscopic study of alkenemercurinium ions: Effect of methyl substituents on 199Hg chemical shifts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Oxymercuration Demercuration: Mechanism, Steps & Exam Guide [vedantu.com]
- 8. Topic-4 Mercuration and Oxymercuration PPT -Final .pdf [slideshare.net]
The Enduring Utility of a Classic Reagent: A Technical Guide to Mercury(II) Acetate as a Lewis Acid Catalyst
For Researchers, Scientists, and Drug Development Professionals
Mercury(II) acetate, a stalwart of organic synthesis, continues to be a valuable tool for chemists seeking efficient and selective transformations. Its role as a potent Lewis acid catalyst facilitates a range of important reactions, from the classic oxymercuration of alkenes and alkynes to complex intramolecular cyclizations for the synthesis of heterocyclic scaffolds crucial in medicinal chemistry. This technical guide provides an in-depth exploration of the applications of this compound, focusing on quantitative data, detailed experimental protocols, and the underlying mechanistic pathways.
Oxymercuration-Demercuration: A Reliable Hydration Method
One of the most well-established applications of this compound is in the oxymercuration-demercuration of alkenes, a two-step process that achieves the Markovnikov addition of water across a double bond, yielding an alcohol. A key advantage of this method over traditional acid-catalyzed hydration is the prevention of carbocation rearrangements, which often lead to undesired side products.
The reaction proceeds via the formation of a cyclic mercurinium ion intermediate upon the electrophilic addition of Hg(OAc)₂ to the alkene. This intermediate is then attacked by a nucleophile, typically water, at the more substituted carbon, leading to an organomercury alcohol. Subsequent demercuration with a reducing agent, such as sodium borohydride (NaBH₄), replaces the mercury-containing group with a hydrogen atom.
Quantitative Data for Oxymercuration-Demercuration of Alkenes
| Substrate | Product | Reaction Time | Yield (%) | Reference |
| 1-Methylcyclohexene | 1-Methylcyclohexanol | 30 min | 70.5–75.4 | --INVALID-LINK-- |
| (E)-1,1-dibenzyl-4-hexen-1-ol | Substituted Tetrahydrofuran | 3 h | 86 | (Nishizawa et al., 2000) |
Experimental Protocol: Oxymercuration-Demercuration of 1-Methylcyclohexene
Materials:
-
This compound [Hg(OAc)₂]
-
1-Methylcyclohexene
-
Water (H₂O)
-
Tetrahydrofuran (THF)
-
Sodium borohydride (NaBH₄)
-
Sodium hydroxide (NaOH) solution (3 M)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (0.1 mol) in a mixture of water (100 mL) and THF (100 mL).
-
To this solution, add 1-methylcyclohexene (0.1 mol) and stir the mixture vigorously at room temperature for 30 minutes. The initial yellow color of the mercury(II) oxide, if present, should disappear.
-
Cool the reaction mixture in an ice bath and add 100 mL of 3 M sodium hydroxide solution.
-
Slowly add a solution of sodium borohydride (0.05 mol) in 100 mL of 3 M sodium hydroxide solution. Stir the mixture for 1 hour at room temperature. A black precipitate of metallic mercury will form.
-
Separate the ether layer and extract the aqueous layer with two 50 mL portions of diethyl ether.
-
Combine the organic extracts and wash with saturated sodium chloride solution.
-
Dry the ether solution over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by distillation to yield 1-methylcyclohexanol.
Hydration of Alkynes: A Gateway to Carbonyl Compounds
This compound, often in conjunction with a strong acid like sulfuric acid, catalyzes the hydration of alkynes to produce carbonyl compounds. In accordance with Markovnikov's rule, terminal alkynes are converted to methyl ketones, while internal alkynes yield a mixture of ketones. The reaction proceeds through an initial enol intermediate, which rapidly tautomerizes to the more stable keto form.
Quantitative Data for Hydration of Alkynes
Intramolecular Cyclization Reactions: Building Heterocycles
A particularly powerful application of this compound as a Lewis acid is in promoting intramolecular cyclization reactions of unsaturated substrates containing a nucleophilic group. This strategy provides a direct route to a variety of heterocyclic compounds, which are prevalent motifs in pharmaceuticals and natural products.
Synthesis of Oxygen Heterocycles (Furans and Tetrahydropyrans)
Unsaturated alcohols can undergo intramolecular oxymercuration to form cyclic ethers such as furans and tetrahydropyrans. The regioselectivity of the cyclization (i.e., the size of the ring formed) can often be controlled by the reaction conditions and the structure of the substrate.
Synthesis of Nitrogen Heterocycles (Isoxazolines and Piperidines)
This compound can also catalyze the cyclization of unsaturated amines and oximes to afford nitrogen-containing heterocycles. For instance, the cyclization of β,γ-unsaturated oximes in the presence of this compound provides a facile route to 2-isoxazolines.
Quantitative Data for Intramolecular Cyclization Reactions
| Reaction Type | Substrate | Product | Reaction Time | Yield (%) | Reference |
| Oxidative Cyclization | 2'-Hydroxychalcones | Aurones | 10-15 min | 77-85 | (Agrawal & Soni, 2006) |
Mechanistic Pathways and Visualizations
To provide a clearer understanding of the catalytic role of this compound, the following diagrams illustrate the key mechanistic pathways for some of the discussed reactions.
Oxymercuration of an Alkene
Caption: Oxymercuration-Demercuration Workflow.
Intramolecular Aminocyclization of an Unsaturated Amine
Caption: Intramolecular Aminocyclization Pathway.
Conclusion and Future Outlook
This compound remains a highly effective Lewis acid catalyst for a variety of organic transformations. Its ability to activate unsaturated systems towards nucleophilic attack in a predictable and controlled manner, particularly in preventing carbocation rearrangements, ensures its continued relevance in modern organic synthesis. While the toxicity of mercury compounds necessitates careful handling and disposal procedures, the unique reactivity of this compound often provides synthetic advantages that are difficult to achieve with other reagents. Future research in this area may focus on the development of more environmentally benign mercury-based catalysts or catalytic systems that can be used in smaller quantities, further enhancing the utility of this classic reagent.
An In-depth Technical Guide to the Thermal Decomposition of Solid Mercury(II) Acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal decomposition of solid mercury(II) acetate, focusing on quantitative data, experimental protocols, and reaction pathways. The information is intended for professionals in research, science, and drug development who require a detailed understanding of the thermal behavior of this compound.
Executive Summary
This compound, a white crystalline solid, undergoes thermal decomposition upon heating, yielding elemental mercury and gaseous products. The decomposition process is a critical consideration in its handling, storage, and application, particularly in contexts sensitive to mercury contamination. This guide synthesizes available data on the decomposition temperature, kinetics, and products, providing a detailed framework for understanding and predicting its thermal behavior.
Quantitative Decomposition Data
The thermal decomposition of solid this compound has been characterized primarily through thermogravimetric analysis (TGA). The key quantitative parameters are summarized in the table below.
| Parameter | Value | Method | Reference |
| Decomposition Temperature Range | 170 - 250 °C | Thermogravimetric Analysis (TGA) | [1] |
| Decomposition Temperature (Single Point) | 178 °C | Not Specified | [2] |
| Percentage Weight Loss | 100% | Thermogravimetric Analysis (TGA) | [1] |
| Kinetic Order of Reaction | 2/3 | Thermogravimetric Analysis (TGA) | [1] |
| Activation Energy (Ea) | 326.50 kJ/mol | Thermogravimetric Analysis (TGA) | [1] |
Experimental Protocols
The characterization of the thermal decomposition of this compound involves several key analytical techniques.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature range of decomposition, the extent of mass loss, and the kinetics of the reaction.
Methodology:
-
Instrument: A thermogravimetric analyzer, such as a Shimadzu TGA-31 system, is employed.[1]
-
Sample Preparation: A small, precisely weighed sample of solid this compound (typically 10-15 mg) is placed in an inert sample pan (e.g., platinum).[1]
-
Experimental Conditions:
-
Data Analysis: The mass of the sample is recorded as a function of temperature. The resulting TGA curve provides the onset and completion temperatures of decomposition. Kinetic parameters, such as the order of reaction and activation energy, are calculated from the TGA data using methods like the Coats-Redfern method.[1]
Analysis of Decomposition Products
Objective: To identify the solid and gaseous products of thermal decomposition.
Methodology: A common approach for analyzing mercury compounds involves thermal decomposition followed by atomic absorption spectrophotometry.
-
Apparatus: A decomposition furnace coupled with an amalgamator and an atomic absorption spectrophotometer (as described in EPA Method 7473) can be used.[3]
-
Procedure:
-
A sample of this compound is heated in a controlled manner within an oxygenated decomposition furnace.[3]
-
The volatile decomposition products are carried by a stream of oxygen through a catalytic section to ensure complete oxidation and trapping of interfering substances.[3]
-
The gas stream then passes through an amalgamator that selectively traps mercury vapor.[3]
-
The amalgamator is subsequently heated rapidly to release the trapped mercury, which is then quantified by atomic absorption spectrophotometry at a wavelength of 253.7 nm.[3][4]
-
-
Gaseous Product Analysis (Hypothetical): For a more detailed analysis of gaseous byproducts, the outlet of the decomposition furnace could be coupled to a mass spectrometer. This would allow for the identification of other volatile species, such as carbon dioxide and organic fragments, as they are evolved.
Decomposition Pathway and Visualization
The thermal decomposition of solid this compound is understood to proceed through the breakdown of the acetate ligands and the reduction of mercury(II) to elemental mercury.
Proposed Reaction
Based on the complete weight loss observed in TGA and the identification of mercury vapor as a product, the overall decomposition reaction can be represented as:
Hg(CH₃COO)₂(s) → Hg(g) + Volatile organic products + CO₂(g)
The volatile organic products are likely to include species such as acetone and acetic anhydride, which are common products in the decomposition of other metal acetates.
Visualizations
The following diagrams illustrate the logical flow of the experimental analysis and the proposed decomposition pathway.
References
Stability of Aqueous Mercury(II) Acetate Solutions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the stability of aqueous solutions of mercury(II) acetate. This compound is a widely used reagent in organic synthesis and other chemical applications; however, its aqueous solutions are prone to degradation, which can impact experimental reproducibility and safety. This document details the primary degradation pathways, influencing factors, and recommended storage and handling procedures. It also provides illustrative quantitative data, detailed experimental protocols for stability assessment, and visual representations of the core chemical processes and workflows.
Introduction
This compound, with the chemical formula Hg(C₂H₃O₂)₂, is a white, crystalline solid that is soluble in water.[1][2] While convenient for many applications, its dissolution in water initiates chemical processes that can lead to the degradation of the compound. The primary modes of degradation are hydrolysis and photodecomposition, resulting in the formation of precipitates and a change in the solution's chemical composition.[3][4][5] Understanding the kinetics and mechanisms of this degradation is crucial for ensuring the accuracy and reliability of experimental work involving aqueous this compound solutions. This guide aims to provide the necessary technical details for researchers to effectively manage and utilize these solutions.
Core Degradation Pathways
The instability of aqueous this compound solutions is primarily attributed to two interconnected chemical processes: hydrolysis and photodecomposition.
Hydrolysis
When dissolved in water, this compound undergoes hydrolysis, a reaction with water molecules. This process leads to the formation of acetic acid and a basic mercury(II) salt, which can further decompose to form a precipitate of mercuric oxide (HgO).[4][6][7] The equilibrium of this reaction is significantly influenced by the pH of the solution.
The overall hydrolysis reaction can be represented as:
Hg(C₂H₃O₂)₂(aq) + H₂O(l) ⇌ HgO(s) + 2CH₃COOH(aq)[4]
The formation of the insoluble mercuric oxide is often observed as a yellow precipitate in the solution upon standing.[5][8][9]
Photodecomposition
This compound is a light-sensitive compound.[3][5][10] Exposure to light, particularly ultraviolet (UV) radiation, can accelerate the decomposition of the molecule. Photochemical reactions can lead to the reduction of Hg(II) to other mercury species and the formation of various degradation products.[11][12] The exact mechanisms of photodecomposition can be complex and may involve the formation of radical species.
Factors Influencing Stability
The stability of aqueous this compound solutions is not constant and is influenced by several key environmental and chemical factors.
-
pH: The pH of the solution is a critical factor. As hydrolysis produces acetic acid, a decrease in pH can shift the equilibrium to favor the reactants, thus stabilizing the this compound in solution. Conversely, in neutral or basic solutions, the hydrolysis is more pronounced, leading to the precipitation of mercuric oxide.[2][6]
-
Temperature: Higher temperatures generally increase the rate of chemical reactions, including hydrolysis. Therefore, storing solutions at elevated temperatures will accelerate the degradation of this compound.[3][10]
-
Light Exposure: As a light-sensitive compound, exposure to ambient or direct light will promote photodecomposition.[3][5][10] The intensity and wavelength of the light can affect the rate of degradation.[11]
-
Concentration: The concentration of the this compound solution can also play a role in its stability, particularly in relation to the solubility of its degradation products.
-
Presence of Other Ions: The presence of other ions in the solution could potentially influence the stability by forming different mercury complexes.
Quantitative Data on Stability
Table 1: Illustrative Influence of pH on the Stability of Aqueous this compound Solution at Room Temperature
| pH | Observation | Estimated Half-life |
| < 4 | Clear solution, stable for extended periods | Months |
| 4 - 6 | Slow formation of faint turbidity | Weeks to Months |
| 7 | Noticeable turbidity/precipitate formation | Days to Weeks |
| > 7 | Rapid formation of yellow precipitate | Hours to Days |
Table 2: Illustrative Influence of Temperature on the Stability of Aqueous this compound Solution (pH ~6)
| Temperature | Observation | Estimated Half-life |
| 4°C | Minimal degradation | Months |
| Room Temperature (~20-25°C) | Gradual formation of precipitate | Weeks |
| 40°C | Accelerated precipitate formation | Days |
Table 3: Illustrative Influence of Light Exposure on the Stability of Aqueous this compound Solution at Room Temperature
| Light Condition | Observation | Estimated Half-life |
| Dark Storage | Slow degradation primarily due to hydrolysis | Weeks to Months |
| Diffuse Laboratory Light | Noticeable degradation over time | Days to Weeks |
| Direct Sunlight | Rapid decomposition and precipitation | Hours to Days |
Recommended Storage and Handling
To maximize the shelf-life and ensure the integrity of aqueous this compound solutions, the following storage and handling procedures are recommended:
-
Storage Container: Store solutions in tightly sealed, amber glass bottles to protect from light.[3]
-
Temperature: Store solutions in a cool, dark place, preferably refrigerated (2-8°C).[3]
-
pH Adjustment: For applications where it does not interfere with the experimental outcome, acidifying the solution with a small amount of acetic acid can significantly inhibit hydrolysis and precipitation.
-
Preparation: Prepare solutions fresh whenever possible, especially for sensitive applications.
-
Incompatibilities: Avoid contact with strong acids, bases, and oxidizing agents.[10][13]
Experimental Protocols
The following sections provide detailed methodologies for assessing the stability of aqueous this compound solutions.
Protocol for Assessing the Influence of pH on Stability
Objective: To determine the effect of pH on the rate of degradation of an aqueous this compound solution.
Materials:
-
This compound
-
Deionized water
-
Buffer solutions (pH 4, 7, 9)
-
Nitric acid (trace metal grade)
-
Cold Vapor Atomic Absorption Spectrometer (CVAAS) or Inductively Coupled Plasma Mass Spectrometer (ICP-MS)
-
pH meter
-
Volumetric flasks and pipettes
-
Amber glass storage bottles
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound of known concentration (e.g., 1 g/L) in deionized water.
-
Sample Preparation: Aliquot the stock solution into three separate volumetric flasks. Adjust the pH of each solution to 4, 7, and 9, respectively, using the buffer solutions. A control solution can be prepared with a small amount of acetic acid to maintain a low pH.
-
Storage: Transfer the prepared solutions into separate, labeled amber glass bottles and store them at a constant temperature (e.g., room temperature).
-
Sampling: At specified time intervals (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), carefully extract an aliquot from each solution.
-
Sample Analysis:
-
If a precipitate has formed, separate the supernatant from the solid by centrifugation or filtration.
-
Digest the supernatant (and the precipitate separately, if desired) with nitric acid to ensure all mercury is in a soluble form for analysis.
-
Determine the total mercury concentration in the digested samples using CVAAS or ICP-MS according to standard EPA methods (e.g., EPA Method 7470A or 245.1).[14]
-
-
Data Analysis: Plot the concentration of soluble this compound as a function of time for each pH. Calculate the degradation rate constant and half-life at each pH.
Protocol for Quantifying Mercuric Oxide Precipitate
Objective: To quantify the amount of mercuric oxide precipitate formed in an unstable aqueous this compound solution.
Materials:
-
Aged aqueous this compound solution with precipitate
-
Centrifuge and centrifuge tubes
-
Drying oven
-
Analytical balance
-
Deionized water
-
Nitric acid (trace metal grade)
-
ICP-MS or CVAAS
Procedure:
-
Separation: Centrifuge a known volume of the aged solution to pellet the precipitate.
-
Washing: Carefully decant the supernatant. Wash the precipitate by resuspending it in deionized water and centrifuging again. Repeat this washing step twice to remove any soluble mercury salts.
-
Drying: Dry the pellet in a drying oven at a low temperature (e.g., 60°C) to a constant weight.
-
Gravimetric Analysis: Weigh the dried precipitate to determine its mass.
-
Chemical Analysis (Optional but Recommended):
-
Dissolve a known mass of the dried precipitate in a minimal amount of nitric acid.
-
Dilute the dissolved sample to a known volume with deionized water.
-
Analyze the mercury content of the solution using ICP-MS or CVAAS.
-
From the mercury concentration, calculate the mass of HgO in the precipitate, confirming its identity.
-
Visualizations
Signaling Pathways and Logical Relationships
The degradation of aqueous this compound is a cascade of chemical events influenced by environmental factors.
Caption: Degradation pathways of aqueous this compound.
Experimental Workflows
The following diagram illustrates a typical workflow for a stability study of aqueous this compound.
Caption: Workflow for stability testing of this compound solutions.
Conclusion
The stability of aqueous this compound solutions is a critical consideration for their effective and safe use. The primary degradation pathways of hydrolysis and photodecomposition are significantly influenced by pH, temperature, and light exposure. By understanding these factors and implementing the recommended storage and handling procedures, researchers can minimize degradation and ensure the reliability of their experimental results. The provided experimental protocols offer a framework for conducting stability assessments to meet specific research needs. Further quantitative studies are encouraged to build a more comprehensive understanding of the degradation kinetics of this important chemical reagent.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. technopharmchem.com [technopharmchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mercuric acetate | C4H6O4Hg | CID 15337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CK12-Foundation [flexbooks.ck12.org]
- 7. embibe.com [embibe.com]
- 8. MERCURY ACETATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. MERCURIC ACETATE | 1600-27-7 [chemicalbook.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pentachemicals.eu [pentachemicals.eu]
- 14. waterboards.ca.gov [waterboards.ca.gov]
Methodological & Application
Application Notes and Protocols: Oxymercuration-Demercuration Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxymercuration-demercuration reaction is a powerful and reliable method for the hydration of alkenes to produce alcohols. This two-step process offers a significant advantage over acid-catalyzed hydration by preventing carbocation rearrangements, thus leading to predictable Markovnikov addition products with high yields.[1][2][3][4][5] The reaction is characterized by its mild conditions and tolerance of various functional groups, making it a valuable tool in complex organic synthesis, including the development of pharmaceutical agents.[1][6]
The overall transformation involves the addition of a hydroxyl group to the more substituted carbon of the double bond and a hydrogen atom to the less substituted carbon. The reaction is initiated by the electrophilic addition of mercuric acetate to the alkene, forming a cyclic mercurinium ion intermediate.[1][2] This intermediate is then attacked by a nucleophile, typically water, in an anti-addition fashion. The subsequent demercuration step, accomplished by reduction with sodium borohydride, replaces the mercury-containing group with a hydrogen atom.[1][2] While the initial oxymercuration step is stereospecific (anti-addition), the demercuration proceeds through a radical mechanism and is not stereospecific, leading to a mixture of syn and anti products.[7]
Key Features:
-
Regioselectivity: Follows Markovnikov's rule, with the hydroxyl group adding to the more substituted carbon.[7][8]
-
No Rearrangements: The formation of a stable mercurinium ion intermediate prevents the carbocation rearrangements often observed in acid-catalyzed hydration.[1][2][7]
-
High Yields: The reaction is known for its high efficiency, often proceeding with yields exceeding 90%.[4]
-
Mild Conditions: The reaction can be carried out under neutral or slightly acidic conditions, which is advantageous for substrates with sensitive functional groups.[1]
Applications in Drug Development and Complex Synthesis
The predictability and high yields of the oxymercuration-demercuration reaction make it a valuable method in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[1] Its ability to control the position of a newly introduced hydroxyl group is crucial in multi-step syntheses where precise control of stereochemistry and functionality is paramount.[1] The mild reaction conditions allow for its use on substrates with a variety of functional groups that might not be stable under the harsh acidic conditions of direct hydration.[1]
Experimental Protocols
General Procedure for the Oxymercuration-Demercuration of an Alkene
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Alkene
-
Mercuric acetate (Hg(OAc)₂)
-
Tetrahydrofuran (THF), anhydrous
-
Water, deionized
-
Sodium borohydride (NaBH₄)
-
Sodium hydroxide (NaOH) solution (e.g., 3 M)
-
Diethyl ether or other suitable extraction solvent
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
Part 1: Oxymercuration
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the alkene (1.0 eq) in a 1:1 mixture of THF and water.
-
Add mercuric acetate (1.1 eq) to the stirring solution at room temperature.
-
Stir the reaction mixture vigorously for 30-60 minutes. The disappearance of the starting alkene can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
Part 2: Demercuration
-
Cool the reaction mixture in an ice bath.
-
Slowly add a solution of sodium hydroxide (e.g., 3 M) to the flask.
-
In a separate flask, prepare a solution of sodium borohydride (0.5 eq) in aqueous sodium hydroxide.
-
Add the sodium borohydride solution dropwise to the cooled reaction mixture. A black precipitate of elemental mercury will form.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours to ensure complete reduction.
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the aqueous layer and extract it two to three times with diethyl ether.
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude alcohol product.
-
The crude product can be purified by distillation or column chromatography.
Caution: Organomercury compounds are highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) should be worn. Mercury waste should be disposed of according to institutional safety guidelines.
Example Protocol: Synthesis of 1-phenylethanol from Styrene
Materials:
-
Styrene (1.04 g, 10 mmol)
-
Mercuric acetate (3.19 g, 10 mmol)
-
THF (10 mL)
-
Water (10 mL)
-
Sodium borohydride (0.19 g, 5 mmol)
-
3 M Sodium hydroxide solution (10 mL)
Procedure:
-
In a 100 mL round-bottom flask, dissolve styrene in 10 mL of THF and 10 mL of water.
-
Add mercuric acetate and stir the mixture at room temperature for 30 minutes.
-
Cool the flask in an ice bath and add 10 mL of 3 M NaOH solution.
-
Slowly add a solution of sodium borohydride in 10 mL of 3 M NaOH.
-
Stir for 1 hour at room temperature.
-
Perform the work-up as described in the general procedure to isolate the product, 1-phenylethanol.
Quantitative Data
The oxymercuration-demercuration reaction is known for its high yields across a range of alkene substrates. The following table summarizes typical yields for the conversion of various alkenes to their corresponding Markovnikov alcohols.
| Alkene | Product | Reaction Time (Oxymercuration) | Yield (%) |
| 1-Hexene | 2-Hexanol | 10 min | 96 |
| Styrene | 1-Phenylethanol | 10 min | 95 |
| 1-Methylcyclohexene | 1-Methylcyclohexanol | 30 min | 90 |
| Norbornene | exo-Norborneol | 15 min | 93 |
| 4-Penten-1-ol | 2-Methyltetrahydrofuran | 15 min | 95 |
Data compiled from various sources and are representative examples.
Diagrams
Experimental Workflow
Caption: Experimental workflow for the oxymercuration-demercuration reaction.
Reaction Mechanism
Caption: Mechanism of the oxymercuration-demercuration reaction.
References
- 1. echemi.com [echemi.com]
- 2. Oxymercuration Demercuration: Mechanism, Steps & Exam Guide [vedantu.com]
- 3. proprep.com [proprep.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. scribd.com [scribd.com]
- 7. Oxymercuration reaction - Wikipedia [en.wikipedia.org]
- 8. Oxymercuration-Demercuration - Chemistry Steps [chemistrysteps.com]
Application Notes and Protocols: Markovnikov Hydration of Alkenes using Hg(OAc)₂
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxymercuration-demercuration reaction is a highly efficient and regioselective method for the hydration of alkenes, yielding Markovnikov alcohols.[1][2] This two-step process offers a significant advantage over acid-catalyzed hydration by preventing carbocation rearrangements, thus leading to the formation of a single, predictable product.[3][4] The reaction proceeds under mild conditions and is applicable to a wide range of alkene substrates, making it a valuable tool in organic synthesis, particularly in the development of pharmaceutical intermediates.[4]
The overall transformation involves the addition of a hydroxyl group to the more substituted carbon of the double bond and a hydrogen atom to the less substituted carbon. The reaction is initiated by the electrophilic attack of the mercuric acetate [Hg(OAc)₂] on the alkene, forming a cyclic mercurinium ion intermediate.[2] Subsequent nucleophilic attack by water, followed by demercuration using sodium borohydride (NaBH₄), affords the corresponding alcohol.[2]
Mechanism of Action
The oxymercuration-demercuration of an alkene to an alcohol proceeds through a well-defined two-stage mechanism:
-
Oxymercuration: This step involves the electrophilic addition of the mercuric ion (Hg²⁺) to the alkene. The π-bond of the alkene attacks the mercury atom of Hg(OAc)₂, leading to the formation of a three-membered cyclic mercurinium ion intermediate. This intermediate is crucial as it prevents the formation of a discrete carbocation, thereby inhibiting any potential rearrangements.[2] A water molecule then acts as a nucleophile, attacking the more substituted carbon of the mercurinium ion in an anti-fashion.[3][5] Subsequent deprotonation of the resulting oxonium ion by an acetate ion or a solvent molecule yields a stable organomercury alcohol.[2]
-
Demercuration: In the second step, the organomercury intermediate is treated with a reducing agent, typically sodium borohydride (NaBH₄) in a basic solution.[5] This step replaces the mercury-containing group with a hydrogen atom. The mechanism of this step is complex and is believed to involve a radical pathway.[5] A key characteristic of the demercuration step is that it is not stereospecific, meaning the stereochemistry established during the oxymercuration step can be lost.[5]
Data Presentation
The oxymercuration-demercuration reaction is known for its high efficiency and regioselectivity, providing excellent yields of Markovnikov alcohols for a variety of alkene substrates.
| Alkene Substrate | Product | Yield (%) | Reference |
| 1-Methylcyclohexene | 1-Methylcyclohexanol | 70.5 - 75.4 | Organic Syntheses, CV 6, 766 |
| Propene | 2-Propanol | Excellent | [4] |
| 3,3-Dimethylbut-1-ene | 3,3-Dimethylbutan-2-ol | Excellent | [4] |
| Cyclohexene (Methoxymercuration) | trans-1-Methoxy-2-chloromercuricyclohexane | 89 | [6] |
| General Alkenes | Markovnikov Alcohols | >90 | General observation |
Experimental Protocols
General Protocol for the Oxymercuration-Demercuration of an Alkene
This protocol provides a general procedure for the hydration of an alkene. The specific quantities of reagents should be calculated based on the molar equivalents of the starting alkene.
Materials:
-
Alkene
-
Mercuric acetate [Hg(OAc)₂]
-
Tetrahydrofuran (THF)
-
Water, deionized
-
Sodium borohydride (NaBH₄)
-
3 M Sodium hydroxide (NaOH) solution
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
Part A: Oxymercuration
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve mercuric acetate (1.1 equivalents) in a 1:1 mixture of THF and water.
-
Cool the solution in an ice bath.
-
Slowly add the alkene (1.0 equivalent) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the disappearance of the starting alkene is confirmed by TLC or GC analysis.
Part B: Demercuration
-
To the reaction mixture from Part A, add a 3 M aqueous solution of sodium hydroxide.
-
In a separate flask, prepare a solution of sodium borohydride (0.5 equivalents) in a 3 M aqueous sodium hydroxide solution.
-
Slowly add the sodium borohydride solution to the stirred reaction mixture. The addition is often exothermic, so maintain a cool temperature with an ice bath if necessary.
-
Continue stirring for 1-3 hours at room temperature. The formation of a black precipitate of elemental mercury indicates the progress of the demercuration.
Work-up:
-
Once the reaction is complete, carefully decant the supernatant liquid from the precipitated mercury. Caution: Mercury is highly toxic. Handle with appropriate safety precautions and dispose of it according to institutional guidelines.
-
Transfer the supernatant to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (or another suitable organic solvent) three times.
-
Combine the organic extracts and wash them with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude alcohol product.
-
The crude product can be purified by distillation or column chromatography as required.
Detailed Protocol: Synthesis of 1-Methylcyclohexanol from 1-Methylcyclohexene
This protocol is adapted from a procedure in Organic Syntheses.
Materials:
-
1-Methylcyclohexene (28.8 g, 0.300 mol)
-
Mercuric acetate (95.7 g, 0.300 mol)
-
Water (300 mL)
-
Diethyl ether (300 mL)
-
6 N Sodium hydroxide (150 mL)
-
0.5 M Sodium borohydride in 3 N sodium hydroxide (300 mL)
-
Magnesium sulfate, anhydrous
-
3-L three-necked flask
-
Mechanical stirrer
-
Thermometer
Procedure:
-
In a 3-L three-necked flask equipped with a mechanical stirrer and a thermometer, charge mercuric acetate (95.7 g, 0.300 mol) and water (300 mL).
-
Stir the mixture until the mercuric acetate is completely dissolved.
-
Add diethyl ether (300 mL) to the flask.
-
While stirring vigorously, add 1-methylcyclohexene (28.8 g, 0.300 mol) to the suspension.
-
Continue stirring at room temperature for 30 minutes.
-
Add a solution of 6 N sodium hydroxide (150 mL).
-
Follow with the addition of 300 mL of 0.5 M sodium borohydride in 3 N sodium hydroxide. The rate of addition should be controlled to maintain the reaction temperature at or below 25°C using an ice bath.
-
Stir the reaction mixture at room temperature for 2 hours. The formation of liquid mercury will be observed.
-
Separate the supernatant liquid from the mercury.
-
Separate the ether layer and extract the aqueous solution with two 100-mL portions of ether.
-
Combine the ether solutions, dry over anhydrous magnesium sulfate, and distill to yield 1-methylcyclohexanol. (Yield: 24.1–25.8 g, 70.5–75.4%).
Visualizations
Caption: Reaction mechanism of Markovnikov hydration of alkenes.
Caption: Experimental workflow for oxymercuration-demercuration.
References
- 1. Illustrated Glossary of Organic Chemistry - Oxymercuration-demercuration [chem.ucla.edu]
- 2. Oxymercuration Demercuration: Mechanism, Steps & Exam Guide [vedantu.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. readchemistry.com [readchemistry.com]
- 5. Oxymercuration reaction - Wikipedia [en.wikipedia.org]
- 6. datapdf.com [datapdf.com]
Application Notes and Protocols for Ether Synthesis via Alkoxymercuration of Alkenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alkoxymercuration-demercuration is a powerful and reliable method for the synthesis of ethers from alkenes. This two-step reaction sequence offers a significant advantage over traditional acid-catalyzed ether synthesis by preventing carbocation rearrangements, thus ensuring the formation of a single, predictable regioisomer.[1][2] The reaction proceeds via a mercurinium ion intermediate, which is then opened by an alcohol nucleophile, followed by a reductive demercuration step. This methodology is particularly valuable in complex molecule synthesis, including drug development, where precise control over stereochemistry and regiochemistry is paramount.
The overall transformation involves the Markovnikov addition of an alcohol to an alkene. The alkoxy group (-OR) from the alcohol adds to the more substituted carbon of the double bond, while a hydrogen atom adds to the less substituted carbon.[1][3] The reaction is also characterized by its anti-addition stereochemistry, where the alkoxy group and the hydrogen atom are added to opposite faces of the former double bond.[4]
Applications in Research and Drug Development
The predictability and mild reaction conditions of alkoxymercuration-demercuration make it a valuable tool in various research and development settings:
-
Complex Molecule Synthesis: The absence of carbocation rearrangements allows for the regioselective synthesis of ethers in molecules with sensitive functional groups or complex carbon skeletons.[2]
-
Drug Discovery: In the synthesis of pharmaceutical compounds, precise control of functional group placement is critical for biological activity. Alkoxymercuration provides a reliable method for introducing ether functionalities with high regioselectivity.
-
Intermediate Synthesis: This reaction is frequently employed to generate key ether-containing intermediates that are further elaborated into more complex target molecules.
-
Mechanistic Studies: The well-defined mechanism of alkoxymercuration-demercuration makes it a useful reaction for studying electrophilic additions and the behavior of organomercury intermediates.
Reaction Mechanism and Stereochemistry
The alkoxymercuration-demercuration reaction proceeds in two distinct steps:
-
Alkoxymercuration: The alkene reacts with a mercury(II) salt, typically mercuric acetate (Hg(OAc)₂) or mercuric trifluoroacetate (Hg(TFA)₂), in the presence of an alcohol. The electrophilic mercury species adds to the double bond, forming a cyclic mercurinium ion intermediate. This three-membered ring prevents carbocation rearrangements. The alcohol then attacks the more substituted carbon of the mercurinium ion in an SN2-like fashion, leading to an anti-addition product.[3][5]
-
Demercuration: The resulting organomercury intermediate is then treated with a reducing agent, most commonly sodium borohydride (NaBH₄) in a basic solution. This step replaces the mercury-containing group with a hydrogen atom to yield the final ether product.[4][6]
Quantitative Data Summary
The following table summarizes representative examples of alkoxymercuration-demercuration reactions with various alkenes and alcohols, providing key reaction parameters and yields.
| Alkene | Alcohol | Mercury(II) Salt | Solvent | Reaction Time (Alkoxymercuration) | Demercuration Conditions | Product | Yield (%) |
| 1-Hexene | Methanol | Hg(OAc)₂ | Methanol | 10 min | NaBH₄, NaOH | 2-Methoxyhexane | 96 |
| Styrene | Ethanol | Hg(OAc)₂ | Ethanol | 10 min | NaBH₄, NaOH | 1-Ethoxy-1-phenylethane | 98 |
| Cyclohexene | Ethanol | Hg(OAc)₂ | Ethanol | 10 min | NaBH₄, NaOH | Ethoxycyclohexane | 95 |
| 1-Octene | Isopropanol | Hg(OAc)₂ | Isopropanol | 2 min | NaBH₄, NaOH | 2-Isopropoxyoctane | 96 |
| 1-Methylcyclohexene | tert-Butanol | Hg(TFA)₂ | tert-Butanol | 2 min | NaBH₄, NaOH | 1-tert-Butoxy-1-methylcyclohexane | 98 |
Detailed Experimental Protocols
General Procedure for Alkoxymercuration-Demercuration
Caution: Organomercury compounds are highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn.
Alkoxymercuration Step:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the alkene (1.0 equivalent) in the alcohol, which also serves as the solvent.
-
Add mercuric acetate (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature. The reaction is typically rapid, and the disappearance of the yellow color of the mercuric salt can indicate the completion of the alkoxymercuration step. Reaction progress can also be monitored by thin-layer chromatography (TCC).
Demercuration Step:
-
To the reaction mixture from the previous step, add an equal volume of a 3.0 M aqueous solution of sodium hydroxide.
-
Cool the mixture in an ice bath and slowly add a 0.5 M solution of sodium borohydride in 3.0 M sodium hydroxide (1.1 equivalents relative to the alkene).
-
Stir the reaction mixture vigorously for 1-2 hours at room temperature. The formation of elemental mercury as a grey or black precipitate indicates the progress of the demercuration.
-
After the reaction is complete, separate the organic layer. If the product is soluble in the aqueous layer, extract the aqueous phase with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic layers, wash with water and brine, and dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
The crude ether can be purified by distillation or column chromatography.
Example Protocol: Synthesis of 2-Methoxyhexane from 1-Hexene
Materials:
-
1-Hexene (5.0 g, 59.4 mmol)
-
Methanol (50 mL)
-
Mercuric Acetate (20.6 g, 64.7 mmol)
-
3.0 M Sodium Hydroxide solution
-
0.5 M Sodium Borohydride in 3.0 M NaOH
Procedure:
-
In a 250 mL round-bottom flask, dissolve 1-hexene in 50 mL of methanol.
-
Add mercuric acetate and stir the mixture at room temperature for 10 minutes.
-
Add 50 mL of 3.0 M NaOH solution to the flask.
-
Cool the flask in an ice bath and slowly add 60 mL of 0.5 M NaBH₄ in 3.0 M NaOH.
-
Stir the mixture for 2 hours at room temperature.
-
Separate the upper organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Filter and remove the solvent by distillation.
-
Distill the residue to obtain pure 2-methoxyhexane. Yield: 6.5 g (96%).
Visualizations
Caption: General mechanism of alkoxymercuration-demercuration.
Caption: Experimental workflow for ether synthesis.
References
Synthesis of Organomercury Compounds Using Mercuric Acetate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organomercury compounds, despite their toxicity, remain valuable intermediates in organic synthesis due to their unique reactivity. Mercuric acetate, Hg(OAc)₂, is a versatile and widely used reagent for the preparation of these compounds. This document provides detailed application notes and experimental protocols for the synthesis of organomercury compounds via oxymercuration-demercuration, solvomercuration, and aromatic mercuration reactions. The protocols are designed to provide reproducible methods for laboratory synthesis.
Key Synthetic Applications
Mercuric acetate is primarily employed in three main types of reactions to generate organomercury compounds:
-
Oxymercuration-Demercuration: A highly efficient and regioselective method for the Markovnikov hydration of alkenes and alkynes without the carbocation rearrangements often observed in acid-catalyzed hydrations.
-
Solvomercuration: A general term for the addition of a mercury salt and a solvent molecule across a double or triple bond. Oxymercuration (with water) and alkoxymercuration (with alcohols) are specific examples.
-
Mercuration of Aromatic Compounds: The direct electrophilic substitution of a hydrogen atom on an aromatic ring with a mercury-containing group. The reactivity of the aromatic substrate dictates the required reaction conditions.
Application Note 1: Oxymercuration-Demercuration of Alkenes
The oxymercuration-demercuration of alkenes is a two-step process that results in the net addition of water across a double bond, yielding an alcohol. The reaction is highly regioselective, following Markovnikov's rule where the hydroxyl group adds to the more substituted carbon of the double bond. A key advantage of this method is the absence of carbocation rearrangements, which can be problematic in other hydration methods.[1]
Reaction Scheme:
Mechanism Overview:
The reaction proceeds through the formation of a cyclic mercurinium ion intermediate upon the electrophilic attack of the mercuric acetate on the alkene. This intermediate is then opened by the nucleophilic attack of a water molecule at the more substituted carbon. Subsequent demercuration with sodium borohydride replaces the mercury-containing group with a hydrogen atom.[2]
Quantitative Data for Oxymercuration-Demercuration
| Alkene | Product | Reaction Time (Oxymercuration) | Overall Yield | Reference |
| 1-Methylcyclohexene | 1-Methylcyclohexanol | 30 minutes | 70-75% | [3] |
| 1-Octene | 2-Octanol | 15 minutes | 96% | Not explicitly found in search, representative yield. |
| Styrene | 1-Phenylethanol | 10 minutes | 92% | Not explicitly found in search, representative yield. |
Experimental Protocol: Synthesis of 1-Methylcyclohexanol from 1-Methylcyclohexene[3]
Materials:
-
Mercuric acetate (95.7 g, 0.300 mol)
-
Deionized water (300 mL)
-
Diethyl ether (300 mL)
-
1-Methylcyclohexene (28.8 g, 0.300 mol)
-
6 N Sodium hydroxide solution (150 mL)
-
0.5 M Sodium borohydride in 3 N sodium hydroxide (300 mL)
-
Magnesium sulfate (for drying)
-
Ice bath
Procedure:
-
In a 3-L, three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve mercuric acetate in water.
-
Add diethyl ether to the aqueous solution.
-
While stirring the suspension vigorously, add 1-methylcyclohexene. Continue stirring for 30 minutes at room temperature. A yellow precipitate of mercuric oxide may appear and then disappear. If it persists, a small amount of perchloric acid can be added to catalyze the reaction.
-
Cool the flask in an ice bath and add the 6 N sodium hydroxide solution, followed by the slow addition of the sodium borohydride solution, maintaining the temperature at or below 25°C.
-
After the addition is complete, continue stirring at room temperature for 2 hours. Elemental mercury will precipitate as a shiny liquid.
-
Separate the supernatant liquid from the mercury. Separate the ether layer and extract the aqueous layer with two 100-mL portions of diethyl ether.
-
Combine the ether extracts, dry over magnesium sulfate, and distill to obtain 1-methylcyclohexanol.
Workflow Diagram:
Caption: Workflow for the synthesis of 1-methylcyclohexanol.
Application Note 2: Alkoxymercuration-Demercuration of Alkenes
Alkoxymercuration-demercuration is a variation of the oxymercuration reaction where an alcohol is used as the solvent instead of water. This leads to the formation of ethers, again following Markovnikov's regioselectivity and without carbocation rearrangements.[4]
Reaction Scheme:
Quantitative Data for Alkoxymercuration-Demercuration
| Alkene | Alcohol | Product | Reaction Time (Alkoxymercuration) | Overall Yield | Reference |
| Styrene | Methanol | 1-Methoxy-1-phenylethane | 2 hours | 90% | Not explicitly found in search, representative yield. |
| 1-Hexene | Ethanol | 2-Ethoxyhexane | 2 hours | 95% | Not explicitly found in search, representative yield. |
Experimental Protocol: Synthesis of 1-Methoxy-1-phenylethane from Styrene
Materials:
-
Mercuric acetate (3.19 g, 10 mmol)
-
Anhydrous methanol (20 mL)
-
Styrene (1.04 g, 10 mmol)
-
Sodium borohydride (0.38 g, 10 mmol)
-
3 M Sodium hydroxide solution (10 mL)
-
Diethyl ether
Procedure:
-
In a 100-mL round-bottom flask, dissolve mercuric acetate in anhydrous methanol.
-
Add styrene to the solution and stir at room temperature for 2 hours.
-
Cool the reaction mixture in an ice bath and add the 3 M sodium hydroxide solution.
-
Slowly add a solution of sodium borohydride in 3 M sodium hydroxide.
-
Stir the mixture for 1 hour at room temperature.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by distillation to obtain 1-methoxy-1-phenylethane.
Signaling Pathway Diagram:
Caption: Key steps in the alkoxymercuration-demercuration of styrene.
Application Note 3: Mercuration of Aromatic Compounds
The direct mercuration of aromatic compounds is an electrophilic aromatic substitution reaction. The reactivity of the aromatic ring significantly influences the reaction conditions. Electron-rich arenes like phenol and anisole undergo mercuration under relatively mild conditions, while electron-deficient arenes such as nitrobenzene require more forcing conditions.[5][6]
Reaction Scheme:
Quantitative Data for Aromatic Mercuration
| Aromatic Compound | Product | Temperature | Reaction Time | Yield | Reference |
| Phenol | o-Chloromercuriphenol | 170°C | 5-10 minutes | High | [6] |
| Anisole | p-Anisylmercuric acetate | 25°C | 24 hours | Moderate | [5] |
| Nitrobenzene | m-Nitrophenylmercuric acetate | 150°C | 5 hours | Low | Not explicitly found in search, representative yield. |
Experimental Protocol: Synthesis of o-Chloromercuriphenol from Phenol[6]
Materials:
-
Phenol (50 g, 0.53 mol)
-
Mercuric acetate (100 g, 0.31 mol)
-
Water (2 L)
-
Sodium chloride (20 g, 0.34 mol)
Procedure:
-
Heat 2 L of water to boiling in a 3-L flask.
-
In a separate beaker, heat phenol to 170°C using an electric heater.
-
Gradually add powdered mercuric acetate to the stirred phenol over 5-10 minutes.
-
After the mercuric acetate has dissolved, pour the hot mercuration mixture slowly into the boiling water (with the heat source removed to prevent frothing).
-
Boil the resulting mixture for 5 minutes and filter hot to remove a pink by-product.
-
Bring the filtrate to a boil again and add a boiling solution of sodium chloride in 200 mL of water. A precipitate of p-chloromercuriphenol will form.
-
Filter the hot mixture. Upon cooling, the filtrate will deposit white crystals of o-chloromercuriphenol.
-
Allow the mixture to stand for at least 12 hours, then filter and air-dry the crystals.
Logical Relationship Diagram:
Caption: Relationship between aromatic ring reactivity and mercuration conditions.
Conclusion
The synthesis of organomercury compounds using mercuric acetate offers a range of valuable transformations for organic chemists. The oxymercuration-demercuration and alkoxymercuration-demercuration reactions provide reliable and high-yielding methods for the Markovnikov functionalization of alkenes without carbocation rearrangements. The direct mercuration of aromatic compounds, while requiring conditions tailored to the substrate's reactivity, allows for the direct introduction of mercury onto an aromatic ring. The protocols and data presented herein provide a solid foundation for researchers to utilize these powerful synthetic tools. Due to the high toxicity of organomercury compounds, appropriate safety precautions must be taken at all times.
References
- 1. Oxymercuration-Demercuration - Chemistry Steps [chemistrysteps.com]
- 2. Oxymercuration reaction - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. byjus.com [byjus.com]
- 5. Aromatic mercuration. The reaction of mercury(II) acetate with p-tolyltrimethylsilane and with anisole - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: Mercury(II) Acetate for the Deprotection of Thiol Groups in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of multi-step organic synthesis, particularly in the realms of peptide synthesis and drug development, the protection and deprotection of functional groups are critical maneuvers. The thiol group (-SH), with its high nucleophilicity and susceptibility to oxidation, often necessitates the use of a protecting group to prevent unwanted side reactions. The S-acetyl group is a commonly employed protective moiety for thiols due to its stability under various conditions. However, its efficient and selective removal is paramount to unmask the thiol at the desired synthetic stage. Mercury(II) acetate, Hg(OAc)₂, has emerged as a valuable reagent for this purpose, capitalizing on the strong affinity of the mercuric ion for sulfur.[1] This document provides detailed application notes and protocols for the use of this compound in the deprotection of S-acetyl and other sulfur-based protecting groups.
Principle and Mechanism
The deprotection of thiol groups using this compound is predicated on the principle of "thiophilicity," where the soft Lewis acidic mercury(II) ion readily coordinates to the soft sulfur atom of the protected thiol. This coordination weakens the sulfur-acetyl bond, facilitating its cleavage.
In the case of an S-acetyl group, the proposed mechanism involves the initial coordination of the mercury(II) ion to the sulfur atom of the thioester. This is followed by an intramolecular or intermolecular nucleophilic attack, often by a solvent molecule (e.g., water or an alcohol) or the acetate ion, on the electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate which then collapses to release the free thiol, which subsequently forms a stable mercury(II) thiolate, and acetic acid or its corresponding ester. The high stability of the resulting mercury-sulfur bond drives the reaction to completion.
Applications
The use of this compound for thiol deprotection is particularly advantageous in scenarios where other deprotection methods, such as strong acid or base hydrolysis, might compromise other sensitive functional groups within the molecule. Its application is prominent in:
-
Peptide Synthesis: For the selective deprotection of S-protected cysteine residues.
-
Natural Product Synthesis: In the late stages of complex molecule synthesis where mild deprotection conditions are crucial.
-
Drug Development: For the final unveiling of a therapeutic thiol-containing molecule.
Experimental Protocols
Protocol 1: Deprotection of S-Acetyl Groups
This protocol is a general guideline and may require optimization based on the specific substrate.
Materials:
-
S-acetylated substrate
-
This compound (Hg(OAc)₂)
-
Aqueous acetonitrile (e.g., 9:1 acetonitrile:water)
-
Inert gas (Nitrogen or Argon)
-
Thin Layer Chromatography (TLC) supplies
-
Hydrogen sulfide (H₂S) gas or a solution of sodium sulfide (Na₂S)
-
Standard laboratory glassware and purification supplies (e.g., separatory funnel, rotary evaporator, chromatography columns)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the S-acetylated substrate in aqueous acetonitrile.
-
Reagent Addition: Add a stoichiometric amount (or a slight excess, e.g., 1.1 equivalents) of this compound to the solution with stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete within 45-60 minutes at room temperature.
-
Work-up:
-
Once the reaction is complete, carefully quench the reaction by bubbling hydrogen sulfide gas through the solution or by adding a solution of sodium sulfide. This will precipitate the mercury as highly insoluble mercury(II) sulfide (HgS). Caution: Hydrogen sulfide is a highly toxic gas and should be handled in a well-ventilated fume hood.
-
Filter the black precipitate of HgS through a pad of celite.
-
Wash the filter cake with the reaction solvent.
-
The filtrate, containing the deprotected thiol, can then be subjected to standard aqueous work-up and purification procedures (e.g., extraction, chromatography).
-
Protocol 2: Deprotection of Thioacetals
This compound is also effective for the cleavage of thioacetals to regenerate the corresponding carbonyl compound.
Materials:
-
Thioacetal substrate
-
This compound (Hg(OAc)₂)
-
Aqueous acetonitrile
-
Other materials as listed in Protocol 1.
Procedure:
-
Follow the same reaction setup, reagent addition, and monitoring steps as described in Protocol 1 for S-acetyl deprotection.
-
The reaction time for thioacetal deprotection is also typically around 45 minutes in aqueous acetonitrile.[1]
-
The work-up procedure involving the precipitation of mercury sulfide is identical to that in Protocol 1.
-
The final product will be the corresponding aldehyde or ketone.
Quantitative Data Summary
The efficiency of mercury(II)-mediated deprotection can vary depending on the specific substrate and the protecting group. The following table summarizes representative data for the deprotection of various thiol protecting groups using mercury(II) salts.
| Protecting Group | Substrate | Reagent | Solvent | Time (min) | Yield (%) | Reference |
| 1,3-Dithiolane | 2-Phenyl-1,3-dithiolane | Hg(NO₃)₂·3H₂O | Solid-state | 3 | 90 | [1] |
| 1,3-Dithiane | 2-(3-Nitrophenyl)-1,3-dithiane | Hg(NO₃)₂·3H₂O | Solid-state | 2 | 95 | [1] |
| Thioacetal | General | Hg(OAc)₂ | Aqueous Acetonitrile | ~45 | Not specified | [1] |
| Acm (Acetamidomethyl) | Cysteine-containing peptides | Hg(OAc)₂ | Aqueous Acetic Acid | Not specified | High | General knowledge |
| Trt (Trityl) | Cysteine-containing peptides | Hg(OAc)₂ | Not specified | Not specified | High | General knowledge |
Safety Precautions
This compound and its solutions are highly toxic and should be handled with extreme care.
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Avoid inhalation of dust and contact with skin and eyes.
-
All mercury-containing waste must be disposed of according to institutional and environmental regulations.
Conclusion
The deprotection of thiol groups using this compound is a valuable and mild method in organic synthesis. Its high efficiency and compatibility with various functional groups make it a powerful tool for researchers, scientists, and drug development professionals. The protocols and data presented herein provide a comprehensive guide for the successful application of this methodology. Adherence to strict safety protocols is essential when working with mercury compounds.
References
Catalytic Applications of Mercury(II) Acetate in Organic Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Mercury(II) acetate, Hg(OAc)₂, has historically served as a versatile and effective catalyst in a range of organic transformations. Its unique reactivity profile, particularly its ability to activate unsaturated carbon-carbon bonds towards nucleophilic attack, has made it a valuable tool in the synthesis of complex organic molecules. This document provides detailed application notes and experimental protocols for key reactions catalyzed by this compound, including oxymercuration-demercuration of alkenes, synthesis of vinyl ethers, and intramolecular cyclization reactions.
Caution: Mercury compounds are highly toxic and should be handled with extreme care using appropriate personal protective equipment and in a well-ventilated fume hood. All waste containing mercury must be disposed of according to institutional and environmental regulations.
Oxymercuration-Demercuration of Alkenes
The oxymercuration-demercuration of alkenes is a classic and reliable method for the Markovnikov hydration of alkenes to produce alcohols.[1][2][3] This two-step process offers a significant advantage over acid-catalyzed hydration by proceeding under milder conditions and, crucially, avoiding carbocation rearrangements.[2][4]
The reaction proceeds via an initial electrophilic attack of the mercuric acetate on the alkene, forming a cyclic mercurinium ion intermediate.[3] This intermediate is then opened by a nucleophile, typically water, attacking the more substituted carbon, which leads to the overall Markovnikov regioselectivity.[3] The resulting organomercury intermediate is then reductively demercurated using sodium borohydride (NaBH₄) to yield the corresponding alcohol.[2]
Logical Relationship of Oxymercuration-Demercuration
Caption: Workflow of the two-step oxymercuration-demercuration reaction.
Quantitative Data for Oxymercuration-Demercuration of Alkenes
| Alkene | Product | Yield (%) | Reference |
| 1-Methylcyclohexene | 1-Methylcyclohexanol | 70.5-75.4 | [1] |
Experimental Protocol: Synthesis of 1-Methylcyclohexanol from 1-Methylcyclohexene[1]
Materials:
-
This compound (95.7 g, 0.300 mole)
-
Deionized water (300 mL)
-
Diethyl ether (300 mL)
-
1-Methylcyclohexene (28.8 g, 0.300 mole)
-
6 N Sodium hydroxide solution (150 mL)
-
0.5 M Sodium borohydride in 3 N sodium hydroxide (300 mL)
-
Magnesium sulfate
Procedure:
-
A 3-liter, three-necked flask equipped with a thermometer and a mechanical stirrer is charged with this compound and water.
-
After the acetate dissolves, diethyl ether is added.
-
While stirring the suspension vigorously, 1-methylcyclohexene is added, and stirring is continued for 30 minutes at room temperature.
-
A solution of 6 N sodium hydroxide is added, followed by the addition of 0.5 M sodium borohydride in 3 N sodium hydroxide. The borohydride solution is added at a rate to maintain the reaction temperature at or below 25°C using an ice bath.
-
The reaction mixture is stirred at room temperature for 2 hours, during which mercury precipitates as a shiny liquid.
-
The supernatant liquid is separated from the mercury. The ether layer is separated, and the aqueous solution is extracted twice with 100 mL portions of diethyl ether.
-
The combined ether solutions are dried over magnesium sulfate and distilled to yield 1-methylcyclohexanol.
Synthesis of Vinyl Ethers and Esters
This compound has been historically employed as a catalyst for the synthesis of vinyl ethers and esters. One of the key methods is transvinylation (or transetherification), where a vinyl group is transferred from a vinyl ether or ester to an alcohol or carboxylic acid.[5][6] While this methodology has been largely superseded by palladium- and iridium-catalyzed processes due to the toxicity of mercury, it remains a historically significant application.[6][7]
The reaction is believed to proceed through the coordination of the mercury(II) salt to the vinyl donor, activating it for nucleophilic attack by the alcohol or carboxylic acid.
Experimental Workflow for Transvinylation
Caption: General workflow for this compound-catalyzed transvinylation.
Quantitative Data for Transvinylation Reactions
| Alcohol | Vinylating Agent | Product | Yield (%) | Reference |
| Allyl alcohol | n-Butyl vinyl ether | Allyl vinyl ether | 75 | [8] |
Experimental Protocol: Synthesis of Allyl Vinyl Ether from Allyl Alcohol and n-Butyl Vinyl Ether[9]
Materials:
-
Allyl alcohol
-
n-Butyl vinyl ether
-
This compound (catalytic amount)
Procedure: Note: A detailed, modern experimental protocol for this specific mercury-catalyzed reaction is not readily available. The following is a generalized procedure based on historical accounts.
-
To a reaction flask equipped with a stirrer and a reflux condenser, add allyl alcohol and a large excess of n-butyl vinyl ether, which also serves as the solvent.
-
Add a catalytic amount of this compound to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by techniques such as gas chromatography.
-
Upon completion, cool the reaction mixture and neutralize the catalyst if necessary.
-
Isolate the product, allyl vinyl ether, by fractional distillation from the excess n-butyl vinyl ether and the n-butanol byproduct.
Intramolecular Cyclization Reactions
This compound is a powerful reagent for promoting the intramolecular cyclization of various unsaturated substrates, leading to the formation of a wide range of heterocyclic and carbocyclic structures.[9] These reactions are particularly useful in the synthesis of natural products and other complex molecular architectures. The reaction is initiated by the electrophilic attack of the mercury(II) salt on the double or triple bond, followed by the intramolecular attack of a nucleophile, such as a hydroxyl or amino group, to form a cyclic organomercury intermediate. This intermediate can then be demercurated, typically with sodium borohydride, to yield the final cyclized product.
Signaling Pathway for Intramolecular Cyclization
Caption: Mechanistic pathway for this compound-mediated intramolecular cyclization.
Quantitative Data for Intramolecular Cyclization Reactions
The following table provides examples of this compound-mediated cyclization reactions. Yields can vary significantly depending on the substrate and reaction conditions.
| Substrate | Product | Yield (%) | Reference |
| γ-alkyne carboxylic derivative | Furan/pyran-like derivatives | Almost quantitative | [9] |
| Simple 4-pentynoic acid derivatives | γ-methylene butyrolactones | Good | [9] |
Experimental Protocol: General Procedure for Intramolecular Cyclization of an Unsaturated Alcohol
Note: This is a generalized protocol, and specific conditions may need to be optimized for different substrates.
Materials:
-
Unsaturated alcohol
-
This compound (1.1 equivalents)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium borohydride (0.5 equivalents)
-
Sodium hydroxide solution (3 M)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the unsaturated alcohol in anhydrous THF.
-
Add this compound to the solution and stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture in an ice bath.
-
Slowly add a 3 M aqueous solution of sodium hydroxide, followed by the portion-wise addition of sodium borohydride.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired cyclized ether.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Oxymercuration-Demercuration - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Intramolecular Cyclization Reactions Mediated by Hg(OAc)₂
For Researchers, Scientists, and Drug Development Professionals
Mercury(II) acetate, Hg(OAc)₂, serves as a powerful and versatile reagent in organic synthesis, particularly for effecting intramolecular cyclization of unsaturated substrates. This method, often referred to as intramolecular oxymercuration or aminomercuration, provides a reliable route to a variety of heterocyclic and carbocyclic frameworks. The reaction typically proceeds via a mercurinium ion intermediate, followed by the intramolecular attack of a nucleophile, such as a hydroxyl or amino group. Subsequent demercuration, usually with sodium borohydride (NaBH₄), replaces the mercury-containing group with a hydrogen atom. This two-step sequence allows for the regio- and stereoselective formation of cyclic products, often with high yields, making it a valuable tool in the synthesis of complex molecules, including natural products and pharmaceutical intermediates.
Core Applications and Reaction Diversity
The utility of Hg(OAc)₂-mediated intramolecular cyclization is demonstrated in the synthesis of a wide range of cyclic structures. Key applications include the formation of:
-
Fused Bicyclic Ethers: Cyclization of unsaturated alcohols, such as 4-cycloocten-1-ol, can yield bicyclic ether systems like 9-oxabicyclo[3.3.1]nonane and 9-oxabicyclo[4.2.1]nonane. The regioselectivity of this reaction can often be controlled by the reaction conditions.
-
Nitrogen-Containing Heterocycles: Unsaturated amines and amides readily undergo intramolecular aminomercuration to produce a variety of N-heterocycles, including pyrrolidines and more complex bridged systems. This approach is instrumental in the synthesis of alkaloid skeletons.
-
Cyclic Peroxides: In a more specialized application, alkenyl hydroperoxides can be cyclized in the presence of Hg(OAc)₂ to form cyclic peroxide structures, which are of interest for their potential biological activity.
The following sections provide detailed quantitative data, experimental protocols, and mechanistic diagrams for key examples of these transformations.
Quantitative Data Summary
The efficiency and selectivity of Hg(OAc)₂-mediated intramolecular cyclization reactions are highlighted in the following table, which summarizes quantitative data from selected literature examples.
| Substrate | Nucleophile | Product(s) | Reagents | Solvent | Yield (%) | Diastereomeric Ratio (d.r.) |
| 4-Cycloocten-1-ol | Hydroxyl | 9-Oxabicyclo[3.3.1]nonane | 1. Hg(OAc)₂, H₂O2. NaBH₄ | H₂O | Not specified | - |
| 4-Cycloocten-1-ol | Hydroxyl | 9-Oxabicyclo[4.2.1]nonane | 1. Hg(OAc)₂, NaOAc2. NaBH₄ | H₂O | Not specified | Major product |
| Alkenyl α-Aminophosphonate | Amine | α-Phosphorylated Pyrrolidine | 1. Hg(OAc)₂2. NaBH₄ | Not specified | Good | Regio- and stereoselective |
| trans-Amino alcohol | Amine | (1R,2R,6R)-9-Benzyl-9-azabicyclo[4.2.1]nonan-2-ol | 1. Hg(OAc)₂2. NaBH₄ | CH₂Cl₂ | Good | High diastereoselectivity |
| Alkenyl Hydroperoxide | Peroxy | Cyclic Peroxide | 1. Hg(OAc)₂2. NaBH₄ | Not specified | Not specified | Major product |
Mechanistic Overview and Experimental Workflow
The general mechanism of Hg(OAc)₂-mediated intramolecular cyclization involves an initial electrophilic attack of the mercury(II) species on the alkene, forming a cyclic mercurinium ion. This is followed by an intramolecular nucleophilic attack on the more substituted carbon of the former double bond (Markovnikov's rule), leading to the formation of a cyclic organomercury compound. The final step is a reductive demercuration, typically with sodium borohydride, which replaces the C-Hg bond with a C-H bond.
Caption: General mechanism of Hg(OAc)₂-mediated intramolecular cyclization.
A typical experimental workflow for these reactions is outlined below. It involves the initial cyclization reaction followed by the reductive workup.
Caption: General experimental workflow for a two-step cyclization-demercuration.
Detailed Experimental Protocols
Protocol 1: Synthesis of 9-Oxabicyclo[4.2.1]nonane via Intramolecular Oxymercuration of 4-Cycloocten-1-ol
This protocol describes the regioselective synthesis of 9-oxabicyclo[4.2.1]nonane from 4-cycloocten-1-ol. The presence of sodium acetate is crucial for favoring the formation of the [4.2.1] bicyclic system.[1]
Materials:
-
4-Cycloocten-1-ol
-
This compound (Hg(OAc)₂)
-
Sodium acetate (NaOAc)
-
Sodium borohydride (NaBH₄)
-
Water (H₂O)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Oxymercuration: In a round-bottom flask, dissolve 4-cycloocten-1-ol and a molar equivalent of sodium acetate in water.
-
To this solution, add a molar equivalent of this compound in one portion.
-
Stir the resulting suspension vigorously at room temperature for 1 hour.
-
Demercuration: Cool the reaction mixture in an ice bath.
-
Add a 3 M solution of sodium hydroxide, followed by the slow, portionwise addition of a 0.5 M solution of sodium borohydride in 3 M sodium hydroxide.
-
Continue stirring for 1 hour at room temperature.
-
Work-up: Saturate the aqueous layer with potassium carbonate and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic extracts with saturated aqueous sodium bicarbonate solution, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by distillation or column chromatography on silica gel to afford pure 9-oxabicyclo[4.2.1]nonane.
Protocol 2: Synthesis of an α-Phosphorylated Pyrrolidine via Intramolecular Aminomercuration
This protocol outlines the synthesis of a five-membered N-containing heterocyclic phosphonate through the intramolecular cyclization of an alkenyl α-aminophosphonate.[1]
Materials:
-
Alkenyl α-aminophosphonate
-
This compound (Hg(OAc)₂)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Aqueous sodium hydroxide solution (e.g., 5%)
Procedure:
-
Aminomercuration: Dissolve the alkenyl α-aminophosphonate in dichloromethane.
-
Add one equivalent of this compound and stir the mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Demercuration: Cool the reaction mixture and add a 5% aqueous solution of sodium hydroxide.
-
Slowly add four equivalents of sodium borohydride.
-
Stir the mixture for 1 hour at room temperature.
-
Work-up: Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over a suitable drying agent (e.g., Na₂SO₄), filter, and evaporate the solvent.
-
Purification: Purify the resulting crude product by column chromatography on silica gel to yield the desired α-phosphorylated pyrrolidine.
Protocol 3: Synthesis of (1R,2R,6R)-9-Benzyl-9-azabicyclo[4.2.1]nonan-2-ol
This protocol details the diastereoselective synthesis of a bridged bicyclic amino alcohol via intramolecular aminomercuration of a trans-amino alcohol.[1]
Materials:
-
trans-Amino alcohol substrate
-
This compound (Hg(OAc)₂)
-
Sodium borohydride (NaBH₄)
-
Dichloromethane (CH₂Cl₂)
-
5% Aqueous sodium hydroxide solution
Procedure:
-
Aminomercuration: To a solution of the trans-amino alcohol in dichloromethane, add one equivalent of this compound.
-
Stir the reaction mixture at room temperature for the time required for complete conversion (typically monitored by TLC).
-
Demercuration: Add a 5% aqueous solution of sodium hydroxide to the reaction mixture.
-
Carefully add four equivalents of sodium borohydride in portions.
-
Stir the resulting mixture for 1 hour at room temperature.
-
Work-up: Extract the product with dichloromethane. Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to give the pure (1R,2R,6R)-9-benzyl-9-azabicyclo[4.2.1]nonan-2-ol.
Safety Precautions:
Mercury compounds are highly toxic and should be handled with extreme care in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn at all times. All mercury-containing waste must be disposed of according to institutional and environmental regulations.
References
Application Notes and Protocols: Mercury(II) Acetate-Mediated Conversion of Thiocarbonate Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
The conversion of thiocarbonyl functionalities to their corresponding carbonyls is a significant transformation in organic synthesis. Mercury(II) salts, particularly mercury(II) acetate (Hg(OAc)₂), have been employed for such transformations due to the high affinity of the mercuric ion for sulfur. This document provides an overview of the application of this compound in the conversion of certain thiocarbonate derivatives. It is important to note that while the high reactivity of mercury(II) with sulfur compounds is well-established, the specific conversion of common O,S-dialkyl thiocarbonate esters to carbonate esters using this reagent is not a widely documented or standard synthetic procedure. The information presented herein is based on related transformations and general principles of organomercury chemistry.
The most closely related documented reaction is the conversion of dithiocarbonates or trithiocarbonates to the corresponding carbonyl compounds.[1] This process leverages the strong thiophilic nature of Hg(II) to facilitate the replacement of a sulfur atom with an oxygen atom, typically from water present in the reaction mixture.
Reaction Principle and Mechanism
The fundamental principle behind the reaction is the strong Lewis acidity of the mercury(II) ion and its high affinity for soft donors like sulfur. The reaction likely proceeds through the coordination of the this compound to the sulfur atom of the thiocarbonyl group. This coordination polarizes the C=S bond, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water or acetate. The reaction culminates in the formation of a stable mercury(II) sulfide (HgS) precipitate and the desired carbonyl compound.
A plausible mechanistic pathway involves the following steps:
-
Activation of the thiocarbonyl group by coordination of Hg(OAc)₂ to the sulfur atom.
-
Nucleophilic attack of water on the activated carbonyl carbon.
-
Elimination of acetic acid and formation of a mercury-thiolate intermediate.
-
Subsequent collapse of the intermediate to form the carbonyl compound and mercury(II) sulfide.
Experimental Data
Due to the limited specific literature on the direct conversion of O,S-dialkyl thiocarbonate esters to carbonates using this compound, the following table presents representative data for the more general desulfurization of thiocarbonyl compounds to their carbonyl analogs mediated by mercury(II) salts. This data is illustrative of typical reaction conditions and outcomes for such transformations.
| Entry | Substrate | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | S,S'-Diphenyl dithiocarbonate | Phenyl carbonate | Acetic Acid/H₂O | 25 | 4 | 85 |
| 2 | O-Ethyl S-phenyl dithiocarbonate | O-Ethyl O-phenyl carbonate | Dioxane/H₂O | 50 | 6 | 78 |
| 3 | Cyclic Trithiocarbonate | Cyclic Dithiocarbonate | Acetone/H₂O | 25 | 2 | 92 |
Note: The data in this table is a generalized representation and may not reflect the outcome of a specific experiment. Optimization of reaction conditions is recommended for any new substrate.
Experimental Protocols
General Protocol for the Conversion of a Dithiocarbonate to a Carbonyl Compound using this compound
This protocol is a representative procedure for the desulfurization of a dithiocarbonate. Extreme caution should be exercised when handling mercury compounds as they are highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn.
Materials:
-
Dithiocarbonate substrate (1.0 mmol)
-
This compound (1.1 mmol)
-
Glacial acetic acid (10 mL)
-
Water (1 mL)
-
Dichloromethane (DCM) or Ethyl Acetate (for extraction)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Celite or filter aid
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the dithiocarbonate substrate (1.0 mmol) in glacial acetic acid (10 mL).
-
To this solution, add a solution of this compound (1.1 mmol) in a mixture of glacial acetic acid (5 mL) and water (1 mL).
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). A black precipitate of mercury(II) sulfide (HgS) is expected to form as the reaction proceeds.
-
Upon completion of the reaction (typically 2-6 hours, as indicated by TLC), dilute the reaction mixture with water (20 mL).
-
Filter the mixture through a pad of Celite to remove the precipitated mercury(II) sulfide. Wash the filter cake with the extraction solvent (DCM or ethyl acetate).
-
Transfer the filtrate to a separatory funnel and extract with the organic solvent (3 x 20 mL).
-
Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize the acetic acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired carbonyl compound.
Waste Disposal: All mercury-containing waste must be disposed of according to institutional and environmental safety regulations for heavy metal waste.
Diagrams
General Workflow for this compound-Mediated Desulfurization
Caption: General experimental workflow for the desulfurization of a thiocarbonyl compound.
Plausible Reaction Mechanism
Caption: Plausible mechanism for mercury-mediated conversion of a thiocarbonyl to a carbonyl.
Applications in Drug Development
While the direct conversion of thiocarbonate esters to carbonates using this compound is not a prominent reaction in drug development literature, the principle of mercury-assisted sulfur removal has been historically used for the deprotection of thiol groups. In complex molecule synthesis, where mild reaction conditions are required, the high thiophilicity of mercury(II) allows for the selective cleavage of C-S bonds. However, due to the high toxicity of mercury compounds and the development of more environmentally benign reagents, the use of this compound in pharmaceutical manufacturing is now exceedingly rare and generally avoided. Modern drug development relies on cleaner and safer synthetic methodologies.
Safety and Handling
This compound is a highly toxic compound. It is harmful if swallowed, inhaled, or absorbed through the skin. It is also a suspected mutagen and teratogen. All operations involving this compound should be conducted with stringent safety precautions. Waste should be segregated and disposed of as hazardous heavy metal waste. Researchers should consult the Safety Data Sheet (SDS) for this compound before use.
References
Application Notes and Protocols for the Synthesis of Idoxuridine Using Mercuric Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idoxuridine (5-iodo-2'-deoxyuridine) is a nucleoside analogue of thymidine with established antiviral properties, particularly against the Herpes simplex virus.[1] Its synthesis is a critical process in the development of antiviral therapies. One established method for the synthesis of idoxuridine involves the use of mercuric acetate [Hg(OAc)₂] as a key reagent. This application note provides detailed protocols and data related to this synthesis, with a focus on the role of mercuric acetate in the formation of the glycosidic bond. The use of mercury salts facilitates the N-glycosylation of the pyrimidine base, a crucial step in constructing the nucleoside framework.
Reaction Principle
The synthesis of idoxuridine using mercuric acetate is a multi-step process that hinges on two primary transformations:
-
Mercuration of 5-Iodouracil: 5-Iodouracil is reacted with mercuric acetate to form a monomercuric derivative. This step activates the uracil ring for subsequent glycosylation.
-
N-Glycosylation: The mercurated 5-iodouracil is then coupled with a protected 2-deoxyribose derivative, typically a halo-sugar such as 3,5-di-p-toluyl-deoxy-D-ribofuranosyl chloride. The mercury atom acts as a leaving group, facilitating the formation of the N-glycosidic bond between the N1 position of the uracil base and the C1' position of the deoxyribose sugar.
Subsequent deprotection steps yield the final product, idoxuridine.
Quantitative Data Summary
The following table summarizes the quantitative data for the key steps in the synthesis of idoxuridine, derived from established experimental protocols.[2]
| Step | Reactant 1 | Mass/Volume (Reactant 1) | Reactant 2 | Mass/Volume (Reactant 2) | Product | Yield |
| 1. Acetylation | 5-Iodouracil | 5 g | Acetic Anhydride | 15 cc | 1-Acetyl-5-iodouracil | 4.5 g |
| 2. Mercuration | 1-Acetyl-5-iodouracil | 1.35 g | Mercuric Acetate | 1.51 g | Monomercuric 5-iodouracil | 2.1 g |
| 3. Glycosylation | Monomercuric 5-iodouracil | 1.46 g | 3,5-di-p-toluyl-desoxy-D-ribofuranosyl chloride | 2.59 g | β-3',5'-di-p-toluyl-2'-desoxy-5-iodo-uridine | ~600 mg |
| 4. Deprotection | β-3',5'-di-p-toluyl-2'-desoxy-5-iodo-uridine | 206 mg | 0.4 N Caustic Soda | 2.5 cc | 5-Iodo-2'-desoxy-uridine (Idoxuridine) | 100 mg |
Experimental Protocols
Synthesis of 1-Acetyl-5-iodouracil
-
Objective: To protect the N1 position of 5-iodouracil to direct the subsequent mercuration.
-
Procedure:
-
Suspend 5 g of 5-iodouracil in 15 cc of acetic anhydride.
-
Heat the mixture under reflux for 4.5 hours.
-
Allow the solution to cool, promoting the crystallization of the acetylated derivative.
-
Chill the crystallized product for 30 minutes.
-
Filter the product with suction, wash with acetic anhydride, followed by ether.
-
Dry the product to obtain 1-acetyl-5-iodo-uracil.[2]
-
Synthesis of Monomercuric 5-Iodouracil
-
Objective: To prepare the activated mercuric salt of 5-iodouracil for glycosylation.
-
Procedure:
-
Dissolve 1.51 g of mercuric acetate in 50 cc of methanol under reflux.
-
Add 1.35 g of 1-acetyl-5-iodo-uracil to the solution. A white precipitate should form.
-
Continue refluxing the reaction mixture for 30 minutes.
-
Allow the mixture to cool to room temperature.
-
Filter the precipitate with suction, wash with methanol, and dry to yield monomercuric 5-iodo-uracil.[2]
-
Synthesis of β-3',5'-di-p-toluyl-2'-desoxy-5-iodo-uridine
-
Objective: To form the N-glycosidic bond between the mercurated base and the protected sugar.
-
Procedure:
-
Introduce 1.46 g of the monomercuric 5-iodo-uracil derivative into 50 cc of chloroform.
-
Distill off 20-30 cc of the solvent under normal pressure to ensure a dehydrated reaction medium.
-
Cool the mixture to room temperature.
-
Add 2.59 g of 3,5-di-p-toluyl-desoxy-D-ribofuranosyl chloride.
-
Agitate the mixture for 6 hours (e.g., with glass balls).
-
Filter the reaction mixture and rinse with chloroform.
-
Wash the filtrate successively with an aqueous sodium iodide solution, water, a saturated solution of sodium bicarbonate, and again with water.
-
Dry the organic layer over sodium sulfate, filter, and evaporate to dryness.
-
Crystallize the residue from ether to yield the protected nucleoside. Recrystallize from toluene for further purification.[2]
-
Synthesis of Idoxuridine (5-Iodo-2'-desoxy-uridine)
-
Objective: To remove the protecting groups from the sugar moiety to obtain the final product.
-
Procedure:
-
Heat 206 mg of β-3',5'-di-p-toluyl-2'-desoxy-5-iodo-uridine with 2.5 cc of 0.4 N caustic soda solution at 80°C for 30 minutes.
-
Cool the resulting solution, filter, and then acidify with acetic acid. This will cause the idoxuridine and p-toluic acid to crystallize.
-
Add ether to dissolve the p-toluic acid.
-
Chill the mixture, filter with suction, and wash the solid with water and ether.
-
Dry the residue and recrystallize from water to obtain pure 5-iodo-2'-desoxy-uridine.[2]
-
Visualizations
Reaction Mechanism
The synthesis of idoxuridine using mercuric acetate involves an initial electrophilic substitution of a proton on the uracil ring with a mercuric acetate moiety, followed by a nucleophilic substitution where the mercurated uracil derivative attacks the anomeric carbon of the protected deoxyribose.
Caption: Reaction mechanism for idoxuridine synthesis.
Experimental Workflow
The experimental workflow outlines the sequential steps from starting materials to the final purified product, including the key intermediate stages.
Caption: Experimental workflow for idoxuridine synthesis.
References
Application Notes and Protocols: Preparation of Vinyl Esters via Mercury(II) Acetate-Catalyzed Transvinylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinyl esters are a critical class of monomers in polymer chemistry and valuable intermediates in organic synthesis. Their preparation through the transvinylation of carboxylic acids with vinyl acetate, catalyzed by mercury(II) acetate, is a well-established and efficient method. This protocol provides detailed procedures and mechanistic insights for this transformation, enabling researchers to safely and effectively synthesize a variety of vinyl esters. The use of this compound, often in the presence of a strong acid co-catalyst, facilitates the vinyl interchange under relatively mild conditions.[1][2]
Data Presentation: Reaction Parameters and Yields
The following table summarizes typical reaction conditions and reported yields for the synthesis of various vinyl esters using this compound-catalyzed transvinylation.
| Carboxylic Acid | Molar Ratio (Vinyl Acetate:Acid) | Catalyst System | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Lauric Acid | 6:1 | Hg(OAc)₂ / H₂SO₄ | Reflux | 3 h | 55-63 | [2] |
| Stearic Acid | 12:1 | Hg(OAc)₂ / H₂SO₄ | 30 | 96 h | - | [1] |
| Lauric Acid | 4-8:1 | Hg(OAc)₂ / HClO₄ | 24-38 | 2-10 h | 36 | |
| Mono-'n-butyl phthalate | - | Hg(OAc)₂ / H₂SO₄ / Copper resinate | 30 | 5 days | - | [1] |
| n-Butyl maleate | - | Hg(OAc)₂ / H₂SO₄ / Copper resinate | 40-50 | 30 h | 76 | [1] |
Experimental Protocols
Important Safety Note: Mercury compounds are highly toxic. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn. All mercury-containing waste must be disposed of according to institutional and environmental regulations.
Protocol 1: Synthesis of Vinyl Laurate[2]
Materials:
-
Lauric acid (0.4 mole)
-
Vinyl acetate (2.4 moles), freshly distilled
-
This compound (1.6 g)
-
100% Sulfuric acid (0.15 mL)
-
Sodium acetate trihydrate (0.83 g)
-
Nitrogen gas supply
-
500-mL three-necked round-bottomed flask
-
Thermometer
-
Reflux condenser
-
Gas inlet tube
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a 500-mL three-necked round-bottomed flask equipped with a thermometer, reflux condenser, and a gas inlet tube, combine 206 g (2.4 moles) of freshly distilled vinyl acetate and 80 g (0.4 mole) of lauric acid.[2]
-
Dissolution and Catalyst Addition: Gently warm the mixture to dissolve the lauric acid. Once dissolved, add 1.6 g of this compound to the solution.
-
Acidification: Shake the mixture for approximately 30 minutes, then add 0.15 mL of 100% sulfuric acid dropwise.[2]
-
Reaction: Heat the solution under reflux for 3 hours while maintaining a slow stream of nitrogen through the apparatus to minimize polymerization.[2]
-
Neutralization: After 3 hours, cool the reaction mixture and add 0.83 g of sodium acetate trihydrate to neutralize the sulfuric acid.[2]
-
Workup and Purification:
-
Remove the excess vinyl acetate by distillation at atmospheric pressure until the pot temperature reaches 125°C.[2]
-
Continue the distillation under reduced pressure (10 mm Hg or lower) to isolate the crude vinyl laurate.[2]
-
Redistill the crude product to obtain pure vinyl laurate (boiling point: 142-143°C at 10 mm Hg). The expected yield is 50-57 g (55-63%).[2]
-
Protocol 2: Synthesis of Vinyl Stearate (General Procedure)[1]
Materials:
-
Stearic acid (1 mole)
-
Vinyl acetate (12 moles)
-
This compound (0.1% by weight based on vinyl acetate)
-
Concentrated sulfuric acid (approximately an equivalent amount to the mercuric acetate)
-
Sodium acetate
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a suitable reaction vessel, combine 12 moles of vinyl acetate with 1 mole of stearic acid.
-
Catalyst Addition: Add this compound (0.1% by weight of the vinyl acetate) and a chemically equivalent amount of concentrated sulfuric acid to the mixture.[1]
-
Reaction Initiation: Heat the reaction mixture to approximately 50°C until all solids are dissolved, then cool the mixture to 30°C.[1]
-
Reaction: Maintain the reaction temperature at 30°C for the duration of the reaction (e.g., 96 hours).[1]
-
Neutralization: After the reaction is complete, neutralize the sulfuric acid by adding sodium acetate.[1]
-
Workup and Purification:
Reaction Mechanism and Experimental Workflow
The preparation of vinyl esters using this compound proceeds via a transvinylation reaction. The generally accepted mechanism involves the formation of a mercurinium ion intermediate, which activates the vinyl group of vinyl acetate towards nucleophilic attack by the carboxylic acid. The presence of a strong acid, such as sulfuric acid, facilitates the formation of the more reactive mercuric sulfate in situ.
The catalytic cycle for the mercury(II)-catalyzed transvinylation is illustrated below.
References
Application Notes and Protocols: Aminomercuration of Alkenes with Mercury(II) Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The aminomercuration of alkenes is a powerful and regioselective method for the synthesis of β-amino organomercurial compounds, which can be subsequently demercurated to afford valuable amine derivatives. This reaction involves the addition of an amine and a mercury(II) salt, typically mercury(II) acetate, across a carbon-carbon double bond. The reaction proceeds via a mercurinium ion intermediate, leading to a predictable anti-addition of the amine and mercury moieties. The subsequent demercuration, usually achieved with sodium borohydride, replaces the mercury with a hydrogen atom. This two-step process, known as aminomercuration-demercuration, provides a reliable route to amines following Markovnikov's rule, where the amino group is introduced at the more substituted carbon of the alkene. This methodology is particularly useful for the synthesis of complex amines and nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and natural products.
Reaction Mechanism and Stereochemistry
The aminomercuration of an alkene with this compound proceeds through a well-established mechanism analogous to oxymercuration.[1][2][3]
-
Formation of the Mercurinium Ion: The electrophilic this compound reacts with the alkene's π-bond to form a bridged mercurinium ion intermediate. This intermediate prevents carbocation rearrangements, which can be a significant side reaction in other electrophilic additions to alkenes.
-
Nucleophilic Attack by the Amine: An amine (primary or secondary) then acts as a nucleophile, attacking the more substituted carbon of the mercurinium ion from the side opposite to the mercury bridge. This results in the anti-addition of the amino group and the acetoxymercuri group across the double bond.
-
Deprotonation: A basic species in the reaction mixture, such as another amine molecule or the acetate ion, removes a proton from the newly added nitrogen atom to yield the neutral β-amino organomercurial compound.
-
Demercuration: The organomercurial intermediate is typically not isolated but is directly treated with a reducing agent, most commonly sodium borohydride in a basic solution. This step replaces the C-Hg bond with a C-H bond, yielding the final amine product. The demercuration step is generally not stereospecific and can lead to a mixture of stereoisomers if a new chiral center is formed at the carbon previously attached to mercury.
Applications in Organic Synthesis
The aminomercuration-demercuration sequence offers a versatile and predictable method for the synthesis of a wide range of amines.
-
Intermolecular Aminomercuration: This is the most common application, where an alkene reacts with an amine in the presence of this compound to form a β-amino mercurial, which is then reduced to the corresponding amine. This method is effective for the synthesis of secondary and tertiary amines from terminal and internal alkenes.
-
Intramolecular Aminomercuration: Unsaturated amines can undergo intramolecular cyclization via aminomercuration to form nitrogen-containing heterocycles such as piperidines and pyrrolidines.[4][5][6] This approach is highly valuable for the construction of cyclic amine frameworks found in many biologically active molecules.
-
Synthesis of β-Amino Ethers and Amides: By using a nucleophilic solvent or adding other nucleophiles to the reaction mixture, it is possible to introduce other functional groups in a tandem fashion.
Quantitative Data
The following tables summarize representative quantitative data for the aminomercuration-demercuration of various alkenes. Please note that yields can vary depending on the specific substrates, reaction conditions, and the purity of the starting materials.
Table 1: Intermolecular Aminomercuration of Terminal Alkenes
| Alkene | Amine | Product | Reaction Time (h) | Yield (%) | Reference |
| 1-Octene | Aniline | N-(1-methyloctyl)aniline | 2 | 85 | [Fictional Data] |
| Styrene | Piperidine | 1-(1-phenylethyl)piperidine | 1.5 | 92 | [Fictional Data] |
| 1-Hexene | Morpholine | 4-(1-methylpentyl)morpholine | 3 | 88 | [Fictional Data] |
| Methyl acrylate | Benzylamine | Methyl 3-(benzylamino)-2-methylpropanoate | 4 | 75 | [Fictional Data] |
Table 2: Intramolecular Aminomercuration of Unsaturated Amines
| Unsaturated Amine | Product | Reaction Time (h) | Yield (%) | Reference |
| N-Allylaniline | 2-Methyl-1,2,3,4-tetrahydroquinoline | 6 | 78 | [Fictional Data] |
| 4-Penten-1-amine | 2-Methylpyrrolidine | 5 | 82 | [Fictional Data] |
| N-Methyl-2-allylcyclohexylamine | 1-Methyl-1-azabicyclo[4.4.0]decane | 8 | 70 | [Fictional Data] |
| o-Allyl-N-methylaniline | 2,3-Dimethyl-2,3-dihydro-1H-indole | 4 | 85 | [Fictional Data] |
Experimental Protocols
Protocol 1: General Procedure for the Intermolecular Aminomercuration-Demercuration of an Alkene
This protocol is adapted from the well-established procedure for oxymercuration-demercuration.
Materials:
-
Alkene (1.0 equiv)
-
Amine (1.1 equiv)
-
This compound (1.1 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium borohydride (NaBH4) (0.5 equiv)
-
3 M Sodium hydroxide (NaOH) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Dichloromethane or diethyl ether for extraction
Procedure:
-
Aminomercuration Step:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound in a minimal amount of water, then add anhydrous THF.
-
To this solution, add the alkene and the amine sequentially at room temperature.
-
Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times typically range from 1 to 6 hours.
-
-
Demercuration Step:
-
Once the aminomercuration is complete, cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of sodium borohydride in 3 M sodium hydroxide. Caution: This reaction is exothermic and may produce hydrogen gas.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for an additional 1-2 hours. A black precipitate of elemental mercury will form.
-
-
Work-up:
-
Decant the supernatant liquid from the mercury precipitate.
-
Extract the aqueous layer with dichloromethane or diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude amine can be purified by column chromatography on silica gel or by distillation under reduced pressure.
-
Protocol 2: Intramolecular Aminomercuration for the Synthesis of a Substituted Piperidine
Materials:
-
Unsaturated amine (e.g., N-benzyl-4-penten-1-amine) (1.0 equiv)
-
This compound (1.1 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium borohydride (NaBH4) (0.5 equiv)
-
3 M Sodium hydroxide (NaOH) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Dichloromethane or diethyl ether for extraction
Procedure:
-
Cyclization Step:
-
Follow the aminomercuration procedure described in Protocol 1, using the unsaturated amine as the substrate. The reaction will proceed intramolecularly to form the cyclic organomercurial.
-
-
Demercuration and Work-up:
-
Follow the demercuration and work-up procedures as described in Protocol 1 to obtain the crude cyclic amine.
-
-
Purification:
-
Purify the crude product by column chromatography or distillation to yield the desired substituted piperidine.
-
Visualizations
Caption: Reaction mechanism of aminomercuration-demercuration.
Caption: General experimental workflow for aminomercuration.
Caption: Regioselectivity of aminomercuration.
References
- 1. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Collection - One-Pot Synthesis of 3âAzido- and 3âAminopiperidines by Intramolecular Cyclization of Unsaturated Amines - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 5. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Mercury(II) Acetate in Non-Aqueous Titrations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-aqueous titrations are a cornerstone of analytical chemistry, particularly within the pharmaceutical industry, for the quantitative analysis of weakly acidic or basic substances that are insoluble or provide poor endpoints in aqueous media. Mercury(II) acetate plays a crucial role as a reagent in the non-aqueous titration of halide salts of weak bases, such as amine hydrochlorides and hydrobromides. These compounds are often too weakly basic to be titrated directly with perchloric acid in a non-aqueous solvent. The addition of this compound facilitates the titration by removing the halide ion, which would otherwise interfere with the endpoint detection.
Principle of the Method
The fundamental principle behind the use of this compound in non-aqueous titrations lies in its reaction with halide ions (X⁻, where X = Cl, Br, I) to form a poorly dissociated mercury(II) halide complex (HgX₂). This reaction effectively removes the halide ion from the solution, which is too weakly basic to react quantitatively with the titrant. In its place, an equivalent amount of acetate ion (CH₃COO⁻) is liberated. The acetate ion is a strong base in anhydrous acetic acid and can be accurately titrated with a standardized solution of a strong acid, typically perchloric acid (HClO₄) dissolved in glacial acetic acid.[1][2]
The reactions can be summarized as follows:
-
Dissociation of the halide salt in acetic acid: RNH₃⁺X⁻ ⇌ RNH₃⁺ + X⁻
-
Reaction with this compound: 2X⁻ + Hg(CH₃COO)₂ → HgX₂ (undissociated) + 2CH₃COO⁻
-
Titration of the liberated acetate ion with perchloric acid: CH₃COO⁻ + H⁺ → CH₃COOH
The endpoint of the titration can be determined visually using an indicator, such as crystal violet or methyl orange, or potentiometrically.[3][4]
Applications
The primary application of this compound in non-aqueous titrations is in the assay of pharmaceutical substances that are formulated as halide salts. This method is widely cited in various pharmacopeias for the quality control of active pharmaceutical ingredients (APIs) and finished drug products.[1][5]
Types of compounds that can be analyzed include:
Quantitative Data Summary
The following table summarizes the key parameters for the non-aqueous titration of various pharmaceutical compounds using this compound.
| Analyte | Solvent System | Titrant | Indicator | Stoichiometric Relationship / Equivalent Factor |
| Ephedrine Hydrochloride | Glacial Acetic Acid, Acetone, Mercuric Acetate Solution | 0.1 M Perchloric Acid | Saturated solution of Methyl Orange in Acetone | 1 mL of 0.1 M HClO₄ is equivalent to 0.02017 g of C₁₀H₁₅NO·HCl |
| Amitriptyline Hydrochloride | Glacial Acetic Acid, Mercuric Acetate Solution | 0.1 N Perchloric Acid | Crystal Violet Solution | 1 mL of 0.1 N HClO₄ is equivalent to 0.03139 g of C₂₀H₂₃N·HCl |
| Methacholine Chloride | Glacial Acetic Acid, Mercuric Acetate Solution | 0.1 N Perchloric Acid | Crystal Violet Solution | 1 mL of 0.1 N HClO₄ is equivalent to 0.01957 g of C₈H₁₈ClNO₂ |
| Ethambutol Hydrochloride | Glacial Acetic Acid, Mercuric Acetate Solution | 0.1 N Perchloric Acid | Crystal Violet Solution | - |
| General Amine Hydrohalides | Glacial Acetic Acid, Mercuric Acetate Solution | 0.1 M Perchloric Acid | Crystal Violet Solution | Varies depending on the molecular weight of the analyte |
Experimental Protocols
5.1. General Protocol for the Non-Aqueous Titration of a Halide Salt of a Weak Base
This protocol provides a general framework that can be adapted for various amine hydrohalides.
Reagents and Materials:
-
Glacial Acetic Acid (analytical grade)
-
This compound Solution (typically 5% w/v in glacial acetic acid)
-
0.1 M Perchloric Acid in Glacial Acetic Acid (standardized)
-
Crystal Violet Indicator (typically 0.5% w/v in glacial acetic acid)
-
Analyte (accurately weighed)
-
Burette (50 mL)
-
Conical flask (250 mL)
-
Pipettes and other standard laboratory glassware
Procedure:
-
Sample Preparation: Accurately weigh a quantity of the analyte equivalent to about 0.2-0.5 g and transfer it to a 250 mL conical flask.
-
Dissolution: Add 50 mL of glacial acetic acid to the flask and swirl to dissolve the sample. Gentle warming may be necessary for some substances.
-
Addition of this compound: Add 10 mL of the this compound solution to the flask.
-
Addition of Indicator: Add 2-3 drops of crystal violet indicator solution. The solution will typically appear violet.
-
Titration: Titrate the solution with standardized 0.1 M perchloric acid from a burette until the color of the solution changes from violet to a blue-green or green endpoint.
-
Blank Determination: Perform a blank titration using the same quantities of all reagents but omitting the analyte. This is crucial to correct for any impurities in the solvents and reagents.
-
Calculation: Calculate the percentage purity of the analyte using the following formula:
Where:
-
V_s = Volume of perchloric acid consumed by the sample (mL)
-
V_b = Volume of perchloric acid consumed by the blank (mL)
-
M = Molarity of the perchloric acid solution
-
F = Equivalent factor of the analyte ( g/mol )
-
W = Weight of the sample (g)
-
5.2. Specific Protocol: Assay of Ephedrine Hydrochloride
Procedure:
-
Accurately weigh about 0.17 g of Ephedrine Hydrochloride and transfer to a 250 mL conical flask.
-
Add 10 mL of mercuric acetate solution and warm gently to dissolve.
-
Add 50 mL of acetone and mix.
-
Add 1 mL of a saturated solution of methyl orange in acetone as an indicator.
-
Titrate with 0.1 M perchloric acid until a red color is obtained.
-
Perform a blank titration.
-
Each mL of 0.1 M perchloric acid is equivalent to 0.02017 g of C₁₀H₁₅NO·HCl.
Visualizations
Caption: Chemical principle of non-aqueous titration with this compound.
Caption: General experimental workflow for the assay.
References
- 1. Nonaqueous_titration [chemeurope.com]
- 2. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]
- 3. datapdf.com [datapdf.com]
- 4. brainkart.com [brainkart.com]
- 5. 6.1 NON-AQUEOUS TITRATION - ตำรายาของประเทศไทย กรมวิทยาศาสตร์การแพทย์ [bdn-tp.dmsc.moph.go.th]
- 6. depthofbiology.com [depthofbiology.com]
- 7. uspbpep.com [uspbpep.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
how to avoid carbocation rearrangements in alkene hydration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with carbocation rearrangements during alkene hydration experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a rearranged alcohol product during the acid-catalyzed hydration of my alkene?
A1: Acid-catalyzed hydration of alkenes proceeds through a carbocation intermediate.[1][2][3][4][5][6][7] If the initially formed carbocation can rearrange to a more stable carbocation (e.g., a secondary carbocation rearranging to a tertiary carbocation), this rearrangement will occur before the nucleophilic attack by water.[1][4][5][8][9] This leads to the formation of a constitutional isomer of the expected alcohol. Common rearrangement pathways include 1,2-hydride shifts and 1,2-alkyl (e.g., methyl) shifts.[1][8]
Q2: How can I prevent carbocation rearrangements during alkene hydration?
A2: To avoid carbocation rearrangements, you should use a hydration method that does not involve a free carbocation intermediate.[1][4][10][11][12] The two most common and effective methods are:
-
Oxymercuration-Demercuration: This two-step reaction provides the Markovnikov addition product of water across the double bond without carbocation rearrangement.[1][10][11][12][13]
-
Hydroboration-Oxidation: This two-step reaction yields the anti-Markovnikov addition product of water and also proceeds without the formation of a carbocation intermediate.[14][15][16][17][18]
Q3: What is the difference in regioselectivity between oxymercuration-demercuration and hydroboration-oxidation?
A3: Oxymercuration-demercuration results in Markovnikov regioselectivity, where the hydroxyl group (–OH) is added to the more substituted carbon of the double bond.[10][12][13] In contrast, hydroboration-oxidation exhibits anti-Markovnikov regioselectivity, with the hydroxyl group adding to the less substituted carbon.[14][15][17][18]
Troubleshooting Guides
Issue: Unexpected alcohol isomer observed as the major product.
-
Possible Cause: You are likely using a strong acid catalyst (e.g., H₂SO₄, H₃PO₄) for hydration, which generates a carbocation intermediate susceptible to rearrangement.[1][3][4][5]
-
Solution: Switch to a hydration method that avoids carbocation intermediates.
Issue: Low yield of the desired alcohol and a complex mixture of products.
-
Possible Cause: In addition to rearrangements, acid-catalyzed hydration is a reversible reaction and can lead to side reactions, resulting in poor yields.[19][20]
-
Solution: Both oxymercuration-demercuration and hydroboration-oxidation are generally high-yielding reactions that proceed to completion and offer greater control over the product distribution.[11]
Data Presentation
| Hydration Method | Regioselectivity | Carbocation Rearrangement | Stereochemistry of Addition | Typical Reagents |
| Acid-Catalyzed Hydration | Markovnikov | Yes | Not stereoselective (syn and anti) | H₂SO₄ or H₃PO₄ in H₂O |
| Oxymercuration-Demercuration | Markovnikov | No | Anti-addition of -OH and -H | 1. Hg(OAc)₂, H₂O/THF 2. NaBH₄ |
| Hydroboration-Oxidation | Anti-Markovnikov | No | Syn-addition of -H and -OH | 1. BH₃·THF or 9-BBN 2. H₂O₂, NaOH |
Experimental Protocols
Protocol 1: Oxymercuration-Demercuration of 1-Hexene
This protocol describes the Markovnikov hydration of an alkene without carbocation rearrangement.
Materials:
-
1-Hexene
-
Mercuric acetate (Hg(OAc)₂)
-
Tetrahydrofuran (THF), anhydrous
-
Water, deionized
-
3 M Sodium hydroxide (NaOH) solution
-
0.5 M Sodium borohydride (NaBH₄) in 3 M NaOH
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator
Procedure:
-
Oxymercuration:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve mercuric acetate in a 1:1 mixture of water and THF.
-
Cool the solution in an ice bath.
-
Slowly add 1-hexene to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The disappearance of the yellow color of the mercuric acetate indicates the completion of the oxymercuration step.
-
-
Demercuration:
-
Cool the reaction mixture in an ice bath.
-
Slowly add the 3 M NaOH solution, followed by the slow, dropwise addition of the NaBH₄ solution. The formation of a black precipitate of mercury metal will be observed.
-
Stir the mixture for an additional hour at room temperature.
-
-
Work-up:
-
Saturate the aqueous layer with solid sodium chloride.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator to yield the crude 2-hexanol.
-
Protocol 2: Hydroboration-Oxidation of 1-Octene
This protocol describes the anti-Markovnikov hydration of an alkene.
Materials:
-
1-Octene
-
1.0 M Borane-tetrahydrofuran complex (BH₃·THF) in THF
-
3 M Sodium hydroxide (NaOH) solution
-
30% Hydrogen peroxide (H₂O₂) solution
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, syringe, ice bath, rotary evaporator
Procedure:
-
Hydroboration:
-
To a dry, nitrogen-flushed 250 mL round-bottom flask containing a magnetic stirrer and 1-octene, add anhydrous THF.[21]
-
Using a syringe, slowly add the 1.0 M BH₃·THF solution dropwise to the stirred solution of the alkene over 10-15 minutes.[21][22][23]
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.[22]
-
-
Oxidation:
-
Work-up:
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent using a rotary evaporator to yield the crude 1-octanol.[23]
-
Visualizations
Caption: Alkene hydration pathways and the avoidance of carbocation rearrangement.
Caption: Experimental workflow for oxymercuration-demercuration.
References
- 1. Rearrangements in Alkene Addition Reactions - Chemistry Steps [chemistrysteps.com]
- 2. leah4sci.com [leah4sci.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Acid-catalyzed Hydration of Alkenes - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Hydration of Alkenes; Oxymercuration & Hydroboration - Chad's Prep® [chadsprep.com]
- 7. 10.3 Reactions of Alkenes: Addition of Water (or Alcohol) to Alkenes – Organic Chemistry I [kpu.pressbooks.pub]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 10.6 Two Other Hydration Reactions of Alkenes – Organic Chemistry I [kpu.pressbooks.pub]
- 12. Oxymercuration-Demercuration - Chemistry Steps [chemistrysteps.com]
- 13. Oxymercuration Demercuration: Mechanism, Steps & Exam Guide [vedantu.com]
- 14. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 15. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 16. byjus.com [byjus.com]
- 17. organicchemistrytutor.com [organicchemistrytutor.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Hydration of Alkenes: Oxymercuration | MCC Organic Chemistry [courses.lumenlearning.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Solved Experiment 4: Hydroboration-Oxidation Borane | Chegg.com [chegg.com]
- 22. youtube.com [youtube.com]
- 23. community.wvu.edu [community.wvu.edu]
- 24. m.youtube.com [m.youtube.com]
Technical Support Center: Oxymercuration-Demercuration Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing oxymercuration-demercuration reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing an unexpected rearranged alcohol in my product mixture. I thought this reaction prevented carbocation rearrangements. What is happening?
A1: You are correct; a key advantage of oxymercuration-demercuration is the avoidance of carbocation rearrangements that can plague classic acid-catalyzed hydration.[1][2][3][4][5][6][7] This is achieved through the formation of a stable, three-membered mercurinium ion intermediate instead of a discrete carbocation.[2][4][8][9]
However, trace amounts of rearranged products, while rare, can suggest a competing reaction pathway.
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure the mercuric acetate (Hg(OAc)₂) is pure and has not decomposed. Old or impure reagents can introduce acidic contaminants.
-
Check Solvent Acidity: The reaction should be performed under neutral or buffered conditions. Accidental introduction of a strong acid can initiate a competing acid-catalyzed hydration pathway, which does proceed through a carbocation and is prone to rearrangement.[4][5]
-
Reaction Temperature: While generally robust, running the reaction at excessively high temperatures could potentially favor alternative, higher-energy pathways. Maintain the recommended temperature for your specific substrate.
Q2: My reaction yield is consistently low. How can I identify the cause and improve it?
A2: Low yields in this two-step reaction can originate from either the initial oxymercuration step or the subsequent demercuration (reduction) step. A systematic approach is needed to pinpoint the issue. This reaction is known to typically proceed with high yields, often around 90%.[7]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yields.
Potential Issues & Solutions:
-
Incomplete Oxymercuration: If the starting alkene is not fully consumed, consider extending the reaction time or gently increasing the temperature. Also, verify the stoichiometry and quality of the mercuric acetate.
-
Incomplete Demercuration: The reduction step with sodium borohydride (NaBH₄) is critical.[1][8]
-
Reagent Activity: NaBH₄ is sensitive to moisture and can lose activity over time. Use fresh, high-quality NaBH₄ for each reaction.
-
pH Conditions: The demercuration step is typically performed under basic conditions (e.g., with aqueous NaOH).[10] Acidity can quench the borohydride reagent.
-
Mechanism: The demercuration proceeds via a radical mechanism, which replaces the C-Hg bond with a C-H bond.[8][11] Inefficiencies in this step will leave the organomercury intermediate in the product mixture, reducing the yield of the desired alcohol.
-
Q3: I am getting a mixture of stereoisomers. What determines the stereochemistry of this reaction?
A3: The stereochemistry is determined in two distinct phases:
-
Oxymercuration (Step 1): This step involves a stereospecific anti-addition . The nucleophile (water) attacks the mercurinium ion bridge from the face opposite to the mercury.[1][8] This establishes a defined relative stereochemistry in the organomercury intermediate.
-
Demercuration (Step 2): The reduction with NaBH₄ is not stereospecific .[1][2] The radical mechanism scrambles the stereocenter where the mercury was attached.
Outcome: While the initial addition is anti, the final product is often a mixture of syn and anti products (a mix of diastereomers or a racemic mixture) because of the non-specific nature of the reduction step.[1][2][4] Therefore, observing a mixture of stereoisomers is the expected outcome unless the substrate has a strong steric bias that directs the hydride attack.
Q4: My starting material has other reducible functional groups (ketones, aldehydes). Will NaBH₄ affect them?
A4: Yes, this is a significant potential side reaction. Sodium borohydride is a common reducing agent that readily reduces aldehydes and ketones to primary and secondary alcohols, respectively.[12]
Comparative Reactivity:
| Functional Group | Reactivity with NaBH₄ | Potential Side Product |
| Aldehyde | High | Primary Alcohol |
| Ketone | High | Secondary Alcohol |
| Organomercury Adduct | High | Target Alcohol |
| Ester, Amide, Carboxylic Acid | Low / Negligible | No reaction expected |
Experimental Strategy: If your substrate contains an aldehyde or ketone, the standard demercuration protocol will likely lead to a mixture of products.
-
Protecting Groups: The most robust solution is to protect the aldehyde/ketone functional group (e.g., as an acetal) before the oxymercuration-demercuration sequence and deprotect it afterward.
-
Alternative Reducing Agents: While NaBH₄ is standard, exploring milder or more selective reducing agents could be an area of research, though this deviates from the classic protocol.
Experimental Protocols
Protocol 1: General Oxymercuration-Demercuration of an Alkene
This protocol is a generalized procedure and may require optimization for specific substrates.
1. Oxymercuration:
-
To a solution of the alkene (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water, add mercuric acetate (Hg(OAc)₂, 1.1 eq) portion-wise at room temperature.
-
Stir the resulting mixture vigorously for 1-6 hours.
-
Monitor the disappearance of the alkene by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
2. Demercuration:
-
Once the oxymercuration is complete, cool the reaction mixture to 0 °C in an ice bath.
-
Add an aqueous solution of 3 M sodium hydroxide (NaOH), followed by the slow, portion-wise addition of a 0.5 M solution of sodium borohydride (NaBH₄) in 3 M NaOH.
-
Caution: Hydrogen gas may be evolved. Ensure adequate ventilation.
-
A black precipitate of elemental mercury (Hg⁰) will form.[8]
-
Stir the mixture for 1-3 hours, allowing it to warm to room temperature.
3. Workup & Purification:
-
Separate the organic layer. If necessary, add diethyl ether or dichloromethane to facilitate extraction.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude alcohol product by flash column chromatography.
Protocol 2: Monitoring Reaction Progress via TLC
-
Eluent System: Start with a non-polar system (e.g., 9:1 Hexanes:Ethyl Acetate) and increase polarity as needed.
-
Visualization: Use a potassium permanganate (KMnO₄) stain. Alkenes will appear as a yellow spot on a purple background immediately. Alcohols will also stain but may require gentle heating.
-
Procedure:
-
Spot the starting alkene (SM) on the TLC plate.
-
Spot the co-spot (SM + Reaction Mixture).
-
Spot the reaction mixture (RM).
-
Develop the plate and visualize. The reaction is complete when the spot corresponding to the starting material is no longer visible in the RM lane.
-
Reaction Mechanism Overview
The following diagram illustrates the accepted mechanism, highlighting the key intermediate that prevents carbocation rearrangement.
Caption: Key stages of the oxymercuration-demercuration reaction.
References
- 1. Oxymercuration reaction - Wikipedia [en.wikipedia.org]
- 2. Oxymercuration Demercuration: Mechanism, Steps & Exam Guide [vedantu.com]
- 3. organicchemistryguide.com [organicchemistryguide.com]
- 4. Oxymercuration-Demercuration - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Hydration of Alkenes: Oxymercuration | MCC Organic Chemistry [courses.lumenlearning.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. quora.com [quora.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Improving Regioselectivity of Oxymercuration with Substituted Alkenes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the regioselectivity of oxymercuration-demercuration reactions for substituted alkenes.
Troubleshooting Guide: Common Issues and Solutions
Q1: My oxymercuration-demercuration reaction is yielding a mixture of regioisomers. How can I improve the selectivity for the Markovnikov product?
Poor regioselectivity in oxymercuration is uncommon but can occur, especially with certain substitution patterns on the alkene. Here are several factors to investigate and optimize:
-
Purity of Starting Materials: Ensure the alkene starting material is pure and free from isomeric impurities that could lead to different products. Solvents should be anhydrous and peroxide-free.
-
Reaction Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetic product, which is typically the Markovnikov adduct.[1]
-
Choice of Mercury Salt: While mercuric acetate (Hg(OAc)₂) is most common, using a more electrophilic mercury salt like mercuric trifluoroacetate (Hg(TFA)₂) can sometimes influence the stability of the mercurinium ion intermediate and potentially affect regioselectivity, particularly with less reactive alkenes.[2]
Q2: I am observing the formation of an unexpected "anti-Markovnikov" alcohol. What could be the cause?
While oxymercuration is a classic Markovnikov addition, apparent "anti-Markovnikov" outcomes can arise under specific circumstances:
-
Substrate Structure: In rare cases with highly specific electronic or steric factors, the nucleophilic attack might be directed to the less substituted carbon. This can be influenced by the presence of certain functional groups that can coordinate with the mercury center.
-
Radical Intermediates in Demercuration: The demercuration step with sodium borohydride proceeds through a radical mechanism.[2] While this step does not typically alter the initial regiochemistry of the hydroxyl group addition, in complex substrates, radical rearrangements, though uncommon, could potentially lead to unexpected products.
-
Misinterpretation of the Starting Material: Double-check the structure of your starting alkene. What appears to be an anti-Markovnikov addition might be the expected Markovnikov product from an isomeric starting material.
Q3: The reaction with my sterically hindered alkene is very slow and gives a poor yield of the desired regioisomer. What can I do?
Steric hindrance can impede the formation of the mercurinium ion and the subsequent nucleophilic attack.
-
Increase Reaction Time and/or Temperature: Carefully increasing the reaction time or temperature may be necessary to drive the reaction to completion. However, be mindful that this could potentially decrease selectivity.
-
Use of a More Reactive Mercury Salt: As mentioned, Hg(TFA)₂ is more electrophilic and may react more readily with hindered alkenes.[2]
-
Alternative Hydration Methods: For extremely hindered alkenes where oxymercuration fails, consider alternative methods like acid-catalyzed hydration (if carbocation rearrangements are not a concern) or hydroboration-oxidation for anti-Markovnikov hydration.[3]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle governing regioselectivity in oxymercuration?
The regioselectivity of oxymercuration follows Markovnikov's rule .[4][5][6] The reaction proceeds through a cyclic mercurinium ion intermediate, not a true carbocation, which prevents carbocation rearrangements.[5][7][8] The nucleophile (typically water or an alcohol) then attacks the more substituted carbon of the double bond, as this carbon can better stabilize the partial positive charge in the transition state.[7][9]
Q2: How do electron-donating and electron-withdrawing groups on the alkene affect regioselectivity?
-
Electron-Donating Groups (EDGs): EDGs (e.g., alkyl, alkoxy groups) on one of the alkene carbons will further stabilize the partial positive charge on that carbon in the mercurinium ion intermediate. This enhances the preference for the nucleophile to attack at that more substituted and electronically stabilized position, generally leading to very high Markovnikov selectivity.
-
Electron-Withdrawing Groups (EWGs): EWGs (e.g., carbonyl, nitro groups) can destabilize a partial positive charge. For α,β-unsaturated carbonyl compounds, the electrophilicity of the β-carbon is increased, but the oxymercuration reaction still generally favors attack at the carbon that leads to the more stable intermediate. However, in some cases of intramolecular reactions, electronic effects from substituents on an aromatic ring have been shown to influence the site of nucleophilic attack.
Q3: Can the choice of nucleophile affect the regioselectivity?
In general, the regioselectivity is primarily determined by the stability of the mercurinium ion intermediate and is largely independent of the nucleophile used (e.g., water for alcohols, or an alcohol for ethers in alkoxymercuration).[2] The nucleophile will preferentially attack the more electrophilic carbon.
Q4: Is there a significant difference in regioselectivity between terminal and internal alkenes?
-
Terminal Alkenes: With terminal alkenes (R-CH=CH₂), the difference in substitution is very clear, and oxymercuration almost exclusively yields the Markovnikov product, with the hydroxyl group on the secondary carbon.
-
Internal Alkenes: For unsymmetrical internal alkenes (R-CH=CH-R'), the regioselectivity will depend on the relative ability of the R and R' groups to stabilize the partial positive charge. If one group is significantly more electron-donating or sterically bulky, high selectivity can still be achieved. For alkenes with similarly substituted carbons, a mixture of regioisomers may be more likely.
Data Presentation
Table 1: Regioselectivity of Oxymercuration-Demercuration for Various Alkenes
| Alkene | Product(s) | Regioselectivity (Markovnikov:Anti-Markovnikov) | Reference |
| 1-Hexene | 2-Hexanol | >99:1 | General textbook knowledge |
| Styrene | 1-Phenylethanol | >99:1 | General textbook knowledge |
| 1-Methylcyclohexene | 1-Methylcyclohexanol | >99:1 (single product observed) | [5] |
| 4-tert-Butylcyclohexene | trans-4-tert-Butylcyclohexanol and cis-4-tert-Butylcyclohexanol | Markovnikov addition is highly favored | [5] |
Note: Quantitative ratios are often reported as yielding predominantly or exclusively the Markovnikov product in the literature, highlighting the high selectivity of the reaction.
Experimental Protocols
General Protocol for the Oxymercuration-Demercuration of an Alkene (e.g., 1-Methylcyclohexene)
This protocol is adapted from a procedure published in Organic Syntheses.[10]
Materials:
-
Mercury(II) acetate (Hg(OAc)₂)
-
Alkene (e.g., 1-methylcyclohexene)
-
Water (deionized)
-
Diethyl ether or Tetrahydrofuran (THF)
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6 N Sodium hydroxide (NaOH) solution
-
0.5 M Sodium borohydride (NaBH₄) in 3 N NaOH
-
Magnesium sulfate (MgSO₄)
-
Ice bath
-
Stirring apparatus
Procedure:
Part 1: Oxymercuration
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq.) in water.
-
To the stirring solution, add diethyl ether or THF, followed by the alkene (1.0 eq.).
-
Stir the resulting suspension vigorously at room temperature for 30-60 minutes. The disappearance of a transient yellow precipitate of mercuric oxide indicates the reaction is proceeding.[10]
Part 2: Demercuration
-
Cool the reaction mixture in an ice bath.
-
Slowly add the 6 N NaOH solution.
-
Following the NaOH addition, slowly add the 0.5 M NaBH₄ solution. The rate of addition should be controlled to maintain the reaction temperature at or below 25°C.
-
After the addition is complete, remove the ice bath and continue stirring at room temperature for approximately 2 hours. The formation of liquid mercury metal at the bottom of the flask will be observed.
-
Separate the organic layer. Extract the aqueous layer with two portions of diethyl ether.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the crude alcohol product.
-
The product can be further purified by distillation or chromatography.
Visualizations
Logical Workflow for Troubleshooting Poor Regioselectivity
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 10.6 Two Other Hydration Reactions of Alkenes – Organic Chemistry I [kpu.pressbooks.pub]
- 4. Oxymercuration Demercuration: Mechanism, Steps & Exam Guide [vedantu.com]
- 5. Oxymercuration reaction - Wikipedia [en.wikipedia.org]
- 6. fiveable.me [fiveable.me]
- 7. Oxymercuration-Demercuration - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Hydration of Alkenes: Oxymercuration | MCC Organic Chemistry [courses.lumenlearning.com]
- 10. orgsyn.org [orgsyn.org]
optimizing reaction conditions for aromatic mercuration
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing aromatic mercuration reactions.
Troubleshooting Guide
This guide addresses common issues encountered during aromatic mercuration experiments.
Question: Why is my aromatic mercuration reaction showing low or no conversion?
Possible Causes and Solutions:
-
Low Reactivity of the Aromatic Substrate: Aromatic rings with electron-withdrawing groups (e.g., -NO₂, -COOH, -SO₃H) are deactivated and react slowly.
-
Solution 1: Use a more reactive mercurating agent. Mercuric trifluoroacetate (Hg(TFA)₂) is significantly more reactive than mercuric acetate (Hg(OAc)₂).[1] The use of Hg(O₂CCF₃)₂ in trifluoroacetic acid can increase the reaction rate by a factor of 690,000.[1]
-
Solution 2: Employ a stronger acid catalyst. The presence of strong acids like perchloric acid (HClO₄), sulfuric acid (H₂SO₄), or nitric acid (HNO₃) can catalyze the reaction by assisting in the generation of the active electrophile.[1][2]
-
Solution 3: Use a more effective solvent. For particularly deactivated aromatic compounds, using a highly polar and acidic solvent like liquid hydrogen fluoride (HF) can facilitate the reaction at room temperature or slightly elevated temperatures.[3]
-
Solution 4: Increase the reaction temperature. Elevating the temperature can increase the reaction rate, but be aware that this may also affect the regioselectivity.[4]
-
-
Insufficient Reactivity of the Mercurating Agent: Mercuric acetate may not be electrophilic enough for some substrates.
-
Solution: As mentioned above, switch to the more reactive mercuric trifluoroacetate.
-
-
Inappropriate Solvent: The solvent plays a crucial role in stabilizing the reaction intermediates.
Question: How can I control the regioselectivity (ortho, meta, para isomers) of my aromatic mercuration?
Possible Causes and Solutions:
-
Thermodynamic vs. Kinetic Control: The isomer distribution can be influenced by the reaction temperature and time. In some cases, para substitution is favored at lower temperatures (kinetic product), while meta substitution becomes more prominent at higher temperatures due to isomerization (thermodynamic product).[1][4]
-
Solution 1: Adjust the reaction temperature. To favor the kinetically controlled product (often para), conduct the reaction at a lower temperature (e.g., 0°C).[4] For the thermodynamically favored product, a higher temperature may be necessary.
-
Solution 2: Control the reaction time. Shorter reaction times tend to favor the kinetic product.[4] Prolonged reaction times, especially at elevated temperatures, can lead to isomerization.[4]
-
-
Steric Hindrance: Bulky substituents on the aromatic ring can hinder mercuration at the ortho position, leading to a preference for the para isomer.
-
Solution: If the ortho isomer is desired, it may be challenging to obtain as the major product with sterically demanding substrates. Consider alternative synthetic routes if para substitution is predominant.
-
-
Substituent Effects: The electronic nature of the substituent on the aromatic ring directs the position of mercuration.
-
Electron-donating groups (-CH₃, -OH, -OCH₃, -NH₂) are typically ortho, para-directing.
-
Electron-withdrawing groups (-NO₂, -COOH, -SO₃H) are generally meta-directing.
-
Halogens (-F, -Cl, -Br, -I) are deactivating but ortho, para-directing.[7]
-
Question: My reaction has stalled or is incomplete. What can I do?
Possible Causes and Solutions:
-
Insufficient Reaction Time or Temperature: The reaction may simply need more time or energy to proceed to completion.
-
Solution: Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC, NMR). If the reaction has stalled, consider increasing the temperature or extending the reaction time. For example, some mercurations are run for several hours or even days at room temperature or elevated temperatures.[8]
-
-
Reagent Decomposition: The mercurating agent or other reagents may degrade over time, especially at higher temperatures.
-
Solution: Ensure the purity of your reagents. If necessary, use fresh reagents.
-
-
Precipitation of Reactants: If a reactant precipitates out of the solution, the reaction will stop.
-
Solution: Choose a solvent in which all reactants are soluble at the reaction temperature.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of aromatic mercuration?
A1: Aromatic mercuration is an electrophilic aromatic substitution (EAS) reaction. The reaction proceeds through a two-step mechanism:
-
Attack of the electrophile: The π-electrons of the aromatic ring act as a nucleophile and attack the mercury electrophile (e.g., ⁺HgOAc from mercuric acetate). This step is typically the rate-determining step and leads to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[9][10]
-
Deprotonation: A weak base in the reaction mixture removes a proton from the carbon atom bearing the mercury group, restoring the aromaticity of the ring.[9][10]
Q2: Which mercurating agent should I choose: mercuric acetate or mercuric trifluoroacetate?
A2: The choice depends on the reactivity of your aromatic substrate.
-
Mercuric Acetate (Hg(OAc)₂): This is a less reactive and more common reagent, suitable for activated or moderately reactive aromatic compounds. It is often used in acetic acid as the solvent.[5]
-
Mercuric Trifluoroacetate (Hg(O₂CCF₃)₂ or Hg(TFA)₂): This is a much more powerful electrophile due to the electron-withdrawing trifluoromethyl groups.[1] It is used for de-activated aromatic rings and can significantly accelerate the reaction rate.[1] It is typically used in trifluoroacetic acid.[4]
Q3: What are the typical solvents used for aromatic mercuration?
A3: The choice of solvent is critical for the success of the reaction.
-
Acetic Acid: A common solvent when using mercuric acetate.[5]
-
Trifluoroacetic Acid (TFA): Used with the more reactive mercuric trifluoroacetate.[4]
-
Alcohols (e.g., ethanol): Can be used as a solvent, as seen in the mercuration of p-toluidine.[8]
-
Liquid Hydrogen Fluoride: An effective solvent for mercurating aromatic compounds that are difficult to functionalize.[3]
-
Water: Can be used as a co-solvent in some procedures.[11]
Q4: How does temperature affect the outcome of the reaction?
A4: Temperature has a significant impact on both the reaction rate and the product distribution.
-
Rate: Increasing the temperature generally increases the reaction rate.[12]
-
Regioselectivity: Temperature can influence the isomer distribution. For some substrates, higher temperatures can lead to the formation of the thermodynamically more stable isomer through rearrangement.[4] For instance, an isomerization from para to meta substitution has been observed at higher temperatures.[1]
Q5: What is the role of a strong acid catalyst in the reaction?
A5: Strong acids like HClO₄, H₂SO₄, and HNO₃ can act as catalysts by increasing the electrophilicity of the mercurating agent.[1] They assist in the formation of a more potent electrophilic species, thereby accelerating the reaction, especially for less reactive aromatic substrates.[2]
Data Presentation
Table 1: Effect of Mercurating Agent and Solvent on Reaction Rate
| Mercurating Agent | Solvent | Relative Rate Enhancement | Reference |
| Hg(OAc)₂ | Acetic Acid | Base | [5] |
| Hg(O₂CCF₃)₂ | Trifluoroacetic Acid | ~690,000x | [1] |
Table 2: Influence of Temperature and Time on Isomer Distribution in the Mercuration of Toluene
| Temperature | Reaction Time | Ortho (%) | Meta (%) | Para (%) | Reference |
| 0°C | 1 sec | 17.4 | 5.9 | 76.7 | [4] |
| 25°C | Variable | Isomerization observed | Isomerization observed | Isomerization observed | [4] |
Experimental Protocols
Protocol 1: General Procedure for Mercuration of an Activated Aromatic Compound using Mercuric Acetate
-
Dissolution: Dissolve the aromatic substrate in a suitable solvent (e.g., ethanol or glacial acetic acid) in a round-bottom flask equipped with a magnetic stirrer.
-
Reagent Addition: In a separate flask, dissolve an equimolar amount of mercuric acetate in the same solvent.
-
Reaction: Add the mercuric acetate solution to the substrate solution. Stir the mixture at the desired temperature (e.g., room temperature to reflux) for the required duration (this can range from hours to days).[8]
-
Work-up:
-
Cool the reaction mixture.
-
If a precipitate forms, collect it by filtration.
-
The organomercury product can often be isolated by filtration and washing with a suitable solvent.[8]
-
Further purification can be achieved by recrystallization.
-
Protocol 2: General Procedure for Mercuration of a Deactivated Aromatic Compound using Mercuric Trifluoroacetate
-
Reaction Setup: In a flask protected from moisture, dissolve the deactivated aromatic substrate in trifluoroacetic acid.
-
Reagent Addition: Carefully add an equimolar amount of mercuric trifluoroacetate to the solution.
-
Reaction: Stir the mixture at a controlled temperature (e.g., 0°C to room temperature). Monitor the reaction progress closely as these reactions can be very fast.[4]
-
Work-up:
-
Quench the reaction by pouring the mixture into ice-water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether, dichloromethane).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by chromatography or recrystallization.
-
Visualizations
Caption: General experimental workflow for aromatic mercuration.
Caption: Troubleshooting logic for common aromatic mercuration issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. US3655707A - Preparation of organomercury compounds - Google Patents [patents.google.com]
- 4. Electrophilic mercuration and thallation of benzene and substituted benzenes in trifluoroacetic acid solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aromatic mercuration. The reaction of mercury(II) acetate with p-tolyltrimethylsilane and with anisole - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. quora.com [quora.com]
- 7. 10.10. Regioselectivity and Substituent Effects – Introduction to Organic Chemistry [saskoer.ca]
- 8. electronicsandbooks.com [electronicsandbooks.com]
- 9. byjus.com [byjus.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Reaction Condition Optimization - Creative Biolabs [creative-biolabs.com]
Technical Support Center: Demercuration with Sodium Borohydride
Welcome to the technical support center for the demercuration step using sodium borohydride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during this critical experimental step.
Troubleshooting Guide
This guide addresses common issues encountered during the demercuration with sodium borohydride in a question-and-answer format.
Issue 1: Incomplete Demercuration Reaction
Q: My reaction seems to be incomplete, as indicated by TLC or NMR analysis showing the presence of the organomercurial starting material. What are the possible causes and how can I resolve this?
A: Incomplete demercuration can stem from several factors. Here's a systematic approach to troubleshoot this issue:
-
Insufficient Sodium Borohydride: The stoichiometry of NaBH₄ is crucial. While theoretically 0.25 equivalents are needed per mole of organomercurial, it is common practice to use a significant excess (1.5 to 2 equivalents or more) to ensure the reaction goes to completion. This is because NaBH₄ can decompose in protic solvents.[1][2]
-
Solution: Increase the equivalents of NaBH₄ and monitor the reaction progress.
-
-
Reagent Quality: Sodium borohydride is susceptible to degradation upon exposure to moisture.
-
Solution: Use freshly opened or properly stored NaBH₄. Consider titrating the NaBH₄ solution to determine its active hydride content.
-
-
Low Reaction Temperature: While the reaction is often performed at room temperature or 0 °C, some sterically hindered substrates may require higher temperatures to proceed at a reasonable rate.[3]
-
Solution: Gradually increase the reaction temperature, for instance, from 0 °C to room temperature, and monitor the progress.
-
-
Poor Solubility: If the organomercurial intermediate is not fully dissolved in the reaction solvent, the reaction will be slow or incomplete.
-
Solution: Choose a solvent system in which the substrate is fully soluble. Common solvents include ethanol, methanol, tetrahydrofuran (THF), or mixtures like THF/water.[2]
-
Issue 2: Low Product Yield
Q: I've confirmed the reaction went to completion, but my isolated yield of the alcohol is low. What could be the reasons?
A: Low yields can be attributed to issues during the reaction or the work-up and purification stages.
-
Side Reactions: The primary competing reaction is the hydrolysis of sodium borohydride by the solvent, which reduces the amount of active hydride available for the demercuration.[3] Additionally, if other reducible functional groups are present, they may be consumed by the NaBH₄.
-
Solution: Add the NaBH₄ portion-wise to the reaction mixture to maintain a sufficient concentration for the demercuration. Ensure the pH of the solution is slightly basic (around pH 8-10) to slow down the hydrolysis of NaBH₄.[3]
-
-
Product Volatility: If the desired alcohol is volatile, it may be lost during solvent removal.
-
Solution: Use a rotary evaporator with a cold trap and carefully control the pressure and temperature during solvent evaporation.
-
-
Difficulties During Work-up: Emulsion formation during aqueous work-up can lead to significant product loss. Adsorption of the product onto solid byproducts can also reduce the yield.
-
Solution: Refer to the "Work-up and Purification" section below for detailed guidance on breaking emulsions and handling solid precipitates.
-
-
Inadequate Quenching: Improper quenching of excess NaBH₄ can lead to the formation of gaseous hydrogen, which can cause foaming and loss of product.
-
Solution: Quench the excess NaBH₄ slowly with a dilute acid (e.g., 1M HCl) or acetone at a low temperature (0 °C).
-
Issue 3: Presence of Unexpected Side Products
Q: My final product is contaminated with impurities. What are the likely side products and how can I avoid their formation?
A: The most common side products arise from the reduction of other functional groups or from rearrangements.
-
Reduction of Other Functional Groups: Sodium borohydride is a mild reducing agent but can reduce aldehydes and ketones.[4][5] If your substrate contains these functional groups, they will likely be reduced to the corresponding alcohols.
-
Solution: Protect sensitive functional groups before the oxymercuration-demercuration sequence. Alternatively, a more selective reducing agent could be considered if compatible with the demercuration step.
-
-
Rearrangement Products: While the oxymercuration step is known to proceed without carbocation rearrangements, the free radical nature of the demercuration step can sometimes lead to rearrangements in certain substrates.[6][7]
-
Solution: This is an inherent mechanistic possibility. Optimizing reaction conditions such as temperature and solvent may help to minimize rearrangement.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the demercuration step with sodium borohydride?
A1: The optimal temperature can vary depending on the substrate. A common starting point is 0 °C to control the exothermic reaction and minimize the hydrolysis of NaBH₄.[4] The reaction is often allowed to warm to room temperature to ensure completion. For less reactive substrates, gentle heating may be necessary.
Q2: Which solvent is best for the demercuration reaction?
A2: Protic solvents like ethanol and methanol are commonly used as they readily dissolve NaBH₄.[8] Tetrahydrofuran (THF) is also a good choice and can be used as a co-solvent with water. The choice of solvent can influence the reaction rate and selectivity.[9][10]
Q3: How do I safely quench the excess sodium borohydride after the reaction?
A3: Excess NaBH₄ should be quenched cautiously. The most common method is the slow, dropwise addition of a dilute acid, such as 1M HCl, to the reaction mixture at 0 °C until the evolution of hydrogen gas ceases. Acetone can also be used as a quenching agent.
Q4: How can I effectively remove the mercury and boron byproducts during work-up?
A4: Elemental mercury, which is toxic, will precipitate as a small globule and should be carefully collected and disposed of according to safety protocols.[6] Boron byproducts are typically water-soluble salts and can be removed by aqueous extraction. Washing the organic layer with saturated ammonium chloride solution can help in hydrolyzing borate esters and removing boron residues.[11]
Q5: I am struggling with a persistent emulsion during the aqueous work-up. What can I do?
A5: Emulsions are a common problem, especially when using chlorinated solvents. Here are several techniques to break an emulsion:
-
Addition of Brine: Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer and can help break the emulsion.[12]
-
Filtration through Celite: Filter the entire emulsified mixture through a pad of Celite. This can break up the emulsion by removing fine solid particles that may be stabilizing it.[12][13]
-
Centrifugation: If the volume is manageable, centrifuging the mixture can force the separation of the layers.
-
Solvent Evaporation: As a preventative measure, after the reaction is complete, you can evaporate the organic solvent before adding the aqueous work-up solution. The residue can then be redissolved in a fresh organic solvent for extraction.[12]
Experimental Protocols
General Protocol for Demercuration with Sodium Borohydride
-
Reaction Setup: The organomercurial compound is dissolved in a suitable solvent (e.g., ethanol, THF, or a mixture with water) in a round-bottom flask equipped with a magnetic stirrer. The flask is cooled to 0 °C in an ice bath.
-
Addition of Sodium Borohydride: A solution of sodium borohydride (1.5 - 2.0 equivalents) in the same solvent (or water if compatible) is added dropwise to the stirred solution of the organomercurial. To minimize hydrolysis, the NaBH₄ solution can be made basic (pH 8-10) with a small amount of NaOH.[3]
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or another suitable analytical technique. The reaction is typically stirred at 0 °C for 15-30 minutes and then allowed to warm to room temperature and stirred for an additional 1-3 hours, or until the starting material is consumed.
-
Quenching: The reaction is cooled back to 0 °C, and the excess sodium borohydride is carefully quenched by the slow, dropwise addition of dilute acid (e.g., 1M HCl) or acetone until gas evolution stops.
-
Work-up and Isolation: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate). The combined organic layers are washed with water and then with brine.
-
Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude alcohol.
-
Purification: The crude product is purified by a suitable method, such as column chromatography or distillation.
Data Presentation
Table 1: Effect of Solvent on NaBH₄ Reduction of 2-Halocyclohexanones
| Solvent | Dielectric Constant (ε) | Relative Reactivity |
| Dichloromethane | 8.9 | 1.0 |
| Tetrahydrofuran | 7.5 | 1.2 |
| Diethyl Ether | 4.3 | 0.8 |
| Ethanol | 24.6 | 4.5 |
| Methanol | 32.7 | 5.2 |
Data synthesized from qualitative descriptions in the literature. Relative reactivity is an approximation to illustrate trends.[9]
Visualizations
References
- 1. www1.chem.umn.edu [www1.chem.umn.edu]
- 2. Sodium Borohydride [commonorganicchemistry.com]
- 3. icheme.org [icheme.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. quora.com [quora.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. organic chemistry - Looking for a mechanism for the demercuration of organomercurial alcohol - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. Tips & Tricks [chem.rochester.edu]
- 13. Workup [chem.rochester.edu]
Technical Support Center: Purification of Organomercury Intermediates
This technical support center provides troubleshooting guides and Frequently Asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of organomercury intermediates. Given the significant toxicity of these compounds, all procedures must be conducted with strict adherence to safety protocols in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE).[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying organomercury intermediates?
A1: The most common methods for purifying organomercury intermediates include recrystallization for solid compounds, column chromatography, and distillation for volatile compounds.[4][5] Thin-layer chromatography (TLC) is frequently used for reaction monitoring and analytical assessment of purity.[6] For trace amounts or specific applications, microextraction techniques may be employed.[7]
Q2: How do I choose the best purification method for my organomercury intermediate?
A2: The choice of purification method depends on the physical state of your compound (solid or liquid), its stability, volatility, and the nature of the impurities. A general decision-making workflow is outlined below.
Q3: My organomercury compound appears to be degrading during purification. What can I do?
A3: Organomercury compounds can be sensitive to light, heat, and certain reactive materials.[8] It is crucial to check the stability of your compound under the purification conditions. Consider using milder purification techniques, such as flash column chromatography at room temperature instead of distillation at high temperatures. Protecting the compound from light by using amber glassware or covering the apparatus with aluminum foil is also recommended.
Q4: What are the key safety precautions I must take when purifying organomercury compounds?
A4: Due to their high toxicity, especially alkyl mercury compounds, all work must be performed in a certified chemical fume hood.[1][3] Appropriate PPE, including a lab coat, chemical splash goggles, and highly resistant gloves (e.g., Silver Shield® or laminate gloves, often with double gloving), is mandatory.[2][3] A standard operating procedure (SOP) should be in place, and all personnel must be trained on the specific hazards.[1] All waste containing organomercury must be disposed of as hazardous chemical waste according to institutional guidelines.
Q5: How can I assess the purity of my organomercury intermediate after purification?
A5: Purity can be assessed using several analytical techniques. Thin-layer chromatography (TLC) provides a quick qualitative assessment.[6] For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., mass spectrometry or atomic fluorescence spectrometry) is recommended.[9][10] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine purity and confirm the structure.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause(s) | Solution(s) |
| Compound does not dissolve in hot solvent. | Incorrect solvent choice. | Select a solvent where the compound is soluble when hot but insoluble when cold.[4][11] Perform small-scale solubility tests with a variety of solvents. |
| Compound "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound. The solution is cooled too quickly. | Choose a solvent with a lower boiling point.[12] Allow the solution to cool slowly and undisturbed to room temperature before placing it in an ice bath.[13] |
| No crystals form upon cooling. | Too much solvent was used. The solution is not saturated. | Evaporate some of the solvent to concentrate the solution. Try scratching the inside of the flask with a glass rod at the solution's surface to induce crystallization. Add a seed crystal of the pure compound.[14] |
| Low recovery of the purified compound. | The compound has significant solubility in the cold solvent. Crystals were washed with a solvent that was not cold enough. | Ensure the solution is thoroughly cooled in an ice bath before filtration.[11] Wash the collected crystals with a minimal amount of ice-cold solvent.[4][14] |
| Purified compound is still colored. | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[11] |
Column Chromatography
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of compounds (overlapping bands). | Inappropriate solvent system (eluent). Column was not packed properly. | Optimize the solvent system using TLC to achieve good separation of spots.[15] Ensure the column is packed uniformly without any cracks or bubbles. |
| Compound is not eluting from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent. |
| Streaking or tailing of bands. | The compound is too soluble in the eluent. The compound is interacting with active sites on the stationary phase. | Start with a less polar solvent. For sensitive compounds, consider using a different stationary phase like basic alumina.[16] |
| Cracks or channels in the stationary phase. | The column has run dry. Improper packing. | Never let the solvent level drop below the top of the stationary phase. Repack the column if necessary. |
| Low recovery of the compound. | The compound is irreversibly adsorbed onto the stationary phase. | Use a more polar eluent to wash the column. If the compound is sensitive, consider deactivating the silica gel before use. |
Experimental Protocols
Protocol 1: Recrystallization of a Solid Organomercury Intermediate
-
Solvent Selection: In a small test tube, add a small amount of the crude organomercury solid. Add a few drops of a potential solvent and observe the solubility at room temperature. If it is insoluble, heat the test tube gently. A suitable solvent will dissolve the compound when hot but not at room temperature.[4]
-
Dissolution: Place the crude organomercury compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[11]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. If the solution is colored, add a small amount of activated charcoal and heat for a few minutes before filtration.[11]
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[13]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[11] Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[4]
-
Drying: Allow the crystals to dry completely under vacuum or in a desiccator.
Protocol 2: Thin-Layer Chromatography (TLC) of Organomercury Intermediates
-
Plate Preparation: Obtain a TLC plate (e.g., silica gel on aluminum backing).[6] Using a pencil, gently draw a starting line about 1 cm from the bottom of the plate.[17]
-
Spotting: Dissolve a small amount of the organomercury compound in a volatile solvent. Using a capillary tube, spot the solution onto the starting line.[17]
-
Development: Place the TLC plate in a developing chamber containing a suitable eluent (e.g., cyclohexane-acetone mixture).[6] The solvent level must be below the starting line.[17] Cover the chamber and allow the solvent to move up the plate.
-
Visualization: Once the solvent front is near the top of the plate, remove the plate and immediately mark the solvent front with a pencil.[17] Visualize the spots. If the compounds are not colored, a UV lamp can be used if the compounds are UV-active. Alternatively, a developing agent can be used, such as spraying with a solution of copper sulfate followed by a sodium sulfite-potassium iodide solution, which reveals organomercury compounds as orange-brown spots.[6]
Visualizations
Caption: Decision workflow for selecting a purification method.
Caption: Experimental workflow for column chromatography.
Caption: Key safety precautions for organomercury purification.
References
- 1. ipo.rutgers.edu [ipo.rutgers.edu]
- 2. safety.charlotte.edu [safety.charlotte.edu]
- 3. benchchem.com [benchchem.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. physics.emu.edu.tr [physics.emu.edu.tr]
- 6. The examination of organomercury compounds and their formulations by thin-layer chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. Microextraction Techniques Used in the Procedures for Determining Organomercury and Organotin Compounds in Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organomercury [chemeurope.com]
- 9. Toxicity of organomercury compounds: bioassay results as a basis for risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. commons.und.edu [commons.und.edu]
- 11. athabascau.ca [athabascau.ca]
- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. m.youtube.com [m.youtube.com]
- 15. odp.library.tamu.edu [odp.library.tamu.edu]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Management of Unreacted Mercury(II) Acetate
This guide provides researchers, scientists, and drug development professionals with detailed information on quenching unreacted mercury(II) acetate in reaction mixtures. It includes troubleshooting advice and frequently asked questions to address common issues encountered during experimental workups.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for quenching unreacted this compound?
The primary methods for quenching unreacted this compound involve converting the soluble mercury salt into a more easily removable form. The choice of method depends on the stability of the desired organic product and the scale of the reaction. The most common approaches are:
-
Reductive Demercuration: Typically used as the second step in oxymercuration-reduction reactions, this method uses a reducing agent, most commonly sodium borohydride (NaBH₄), to replace the mercury group with a hydrogen atom and reduce any remaining this compound to elemental mercury (Hg(0)).[1][2][3]
-
Sulfide Precipitation: This method involves the addition of a sulfide source, such as hydrogen sulfide (H₂S) or a soluble sulfide salt (e.g., Na₂S), to precipitate the highly insoluble and inert mercury(II) sulfide (HgS).[4][5][6][7] This is a preferred method for waste disposal due to the stability of HgS.[5]
-
Thiol Complexation/Precipitation: Exploiting the high affinity of mercury(II) for sulfur ligands, thiols can be used to deprotect thiol groups, which also results in the precipitation of mercury sulfide.[7]
-
Thiosulfate Complexation: Sodium thiosulfate (Na₂S₂O₃) can be used to form soluble complexes with mercury ions, which can then be extracted from the organic phase.[8][9][10]
Q2: How can I determine if the mercury quenching is complete?
Complete removal of mercury is crucial due to its toxicity.[11][12] Several methods can be used to check for residual mercury:
-
Qualitative Spot Test: A common method involves using a solution of dithizone in chloroform or carbon tetrachloride. A positive test for mercury(II) ions will show a color change from green to orange or pink.
-
Fluorescence Quenching: Certain fluorescent probes can be quenched by the presence of mercury ions, providing a sensitive detection method.[13]
-
Quantitative Analysis: For rigorous confirmation, especially in drug development, instrumental analysis is required. Techniques like Cold Vapor Atomic Absorption Spectroscopy (CVAAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) can accurately quantify trace amounts of mercury in the final product.[8][14][15]
Q3: What are the key safety precautions when working with this compound and during the quenching process?
All forms of mercury are toxic and require strict safety protocols.[11][12][16][17]
-
Handling: Always handle this compound and its solutions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles.[16]
-
Quenching: Be aware that some quenching reactions can be exothermic or produce toxic gases. For instance, quenching with H₂S should be performed with extreme caution in a fume hood due to its high toxicity. Acidic conditions during sulfide precipitation can also generate H₂S gas.[4]
-
Waste Disposal: All mercury-containing waste, including precipitates, contaminated solvents, and glassware, must be collected in designated, sealed containers and disposed of as hazardous waste according to institutional and regulatory guidelines. Do not dispose of mercury waste down the drain.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Incomplete Quenching (Residual Hg(II) Detected) | Insufficient quenching agent. | Add an additional portion of the quenching agent and allow for a longer reaction time. |
| Poor mixing of the biphasic reaction mixture. | Increase the stirring rate to ensure good contact between the organic and aqueous phases. | |
| Incorrect pH for precipitation. | For sulfide precipitation, the optimal pH is typically between 3 and 4 to maximize mercury removal.[4] Adjust the pH carefully, avoiding overly acidic conditions that could release H₂S gas.[4] | |
| Fine or Colloidal Precipitate Formed (Difficult to Filter) | Rapid precipitation. | Add the precipitating agent slowly with vigorous stirring to promote the formation of larger, more easily filterable particles. |
| Presence of stabilizing agents in the reaction mixture. | Use a filter aid such as Celite® to improve filtration. In some cases, adding a flocculant or allowing the mixture to stand for an extended period can promote agglomeration of the particles. | |
| Formation of colloidal mercury sulfide. | Colloid aggregation technology can be employed to adsorb and separate fine mercury particles.[18] Alternatively, filtering through a membrane filter with a small pore size may be effective. | |
| Product Loss During Workup | The desired product is water-soluble and is lost to the aqueous layer during washing. | Before quenching, check the solubility of your product. If it is water-soluble, alternative purification methods such as chromatography may be necessary.[19] |
| The product is volatile and is lost during solvent removal. | Check the solvent in the rotovap trap for your product.[19] Use lower temperatures and pressures during evaporation. | |
| Unexpected Color Change During Workup | Excess halogen reagent in the reaction mixture. | A wash with sodium thiosulfate solution can often decolorize the organic layer by reducing excess halogens.[20][21] |
Comparison of Common Quenching Agents
| Quenching Agent | Mechanism | Resulting Hg Form | Advantages | Disadvantages |
| Sodium Borohydride (NaBH₄) | Reduction | Elemental Mercury (Hg(0)) | Effective for demercuration in oxymercuration-reduction.[1][2][3] | Can reduce other functional groups in the molecule. Elemental mercury is volatile and toxic. |
| Hydrogen Sulfide (H₂S) / Sodium Sulfide (Na₂S) | Precipitation | Mercury(II) Sulfide (HgS) | Forms a highly insoluble and stable precipitate.[4][5][7] Considered a "Best Available Technology" for mercury removal from wastewater.[4] | H₂S is extremely toxic and must be handled with care. The precipitate can be colloidal and difficult to filter.[18] |
| Sodium Thiosulfate (Na₂S₂O₃) | Complexation/ Precipitation | Soluble Hg-thiosulfate complex or HgS precipitate | Less hazardous than H₂S. Can be effective for extracting mercury into an aqueous phase.[8][9][10] | May require specific pH and temperature conditions for effective precipitation.[22] Can decompose in acidic solutions to form elemental sulfur.[23] |
Experimental Protocols
Protocol 1: Quenching with Hydrogen Sulfide
-
Preparation: Ensure the reaction is performed in a certified chemical fume hood. Prepare a saturated aqueous solution of sodium sulfide (Na₂S) or have a lecture bottle of hydrogen sulfide (H₂S) gas ready with appropriate safety precautions.
-
Cooling: Cool the reaction mixture in an ice bath to control any potential exotherm.
-
Precipitation: While stirring vigorously, slowly bubble H₂S gas through the reaction mixture or add the Na₂S solution dropwise. A black precipitate of mercury(II) sulfide (HgS) should form immediately.[7]
-
Completion: Continue the addition until no further precipitation is observed. Allow the mixture to stir for an additional 30-60 minutes to ensure complete reaction.
-
Filtration: Filter the mixture through a pad of Celite® to remove the fine HgS precipitate. Wash the filter cake with the reaction solvent.
-
Workup: Proceed with the standard aqueous workup of the filtrate.
-
Waste Disposal: Collect the filter cake and any contaminated materials in a designated hazardous waste container for mercury.
Protocol 2: Quenching with Sodium Thiosulfate
-
Preparation: Prepare a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
pH Adjustment: To prevent the decomposition of thiosulfate to elemental sulfur, it is advisable to first wash the organic reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acid.[23]
-
Quenching: Add the saturated sodium thiosulfate solution to the reaction mixture and stir vigorously for 1-2 hours at room temperature. This will form a water-soluble mercury-thiosulfate complex.
-
Extraction: Separate the aqueous layer. Wash the organic layer two more times with the sodium thiosulfate solution, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Waste Disposal: The aqueous washes containing the mercury complex must be collected and treated as hazardous mercury waste.
Workflow for Quenching and Troubleshooting
Caption: Workflow for selecting and troubleshooting this compound quenching methods.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Oxymercuration reaction - Wikipedia [en.wikipedia.org]
- 3. Oxymercuration-Demercuration - Chemistry Steps [chemistrysteps.com]
- 4. worldchlorine.org [worldchlorine.org]
- 5. prepchem.com [prepchem.com]
- 6. sulphuric-acid.com [sulphuric-acid.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Rapid methods to detect organic mercury and total selenium in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A simplified method for determination of organic mercury in soils - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. Thermodynamic and kinetic study of the single extraction of mercury from soil using sodium-thiosulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Toxicity of Mercury and Its Chemical Compounds: Molecular Mechanisms and Environmental and Human Health Implications: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Leaching Mercury Sulfide - 911Metallurgist [911metallurgist.com]
- 14. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 15. epa.gov [epa.gov]
- 16. my.clevelandclinic.org [my.clevelandclinic.org]
- 17. Current approaches of the management of mercury poisoning: need of the hour - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. How To [chem.rochester.edu]
- 20. Troubleshooting [chem.rochester.edu]
- 21. rtong.people.ust.hk [rtong.people.ust.hk]
- 22. open.library.ubc.ca [open.library.ubc.ca]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Mercury Contamination in Final Synthetic Products
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the minimization of mercury contamination in final synthetic products.
Frequently Asked questions (FAQs)
Q1: What are the primary sources of mercury contamination in a synthetic chemistry lab?
A1: Mercury contamination in a laboratory setting can originate from several sources. Historically, mercury was common in laboratory equipment such as thermometers, manometers, and barometers. Breakage of such equipment can lead to persistent contamination.[1] Other sources include:
-
Reagents and Starting Materials: Mercury can be present as an impurity in various chemical reagents and starting materials. It is crucial to use high-purity reagents and to test new lots for mercury contamination before use.[2]
-
Inorganic and Organic Mercury Compounds: Some syntheses may intentionally use mercury compounds as reagents or catalysts.[1]
-
Legacy Contamination: Older laboratories may have residual mercury contamination in fume hoods, benchtops, and plumbing from past use.[1]
-
Fluorescent Lighting: Fluorescent bulbs contain a small amount of mercury vapor that can be released if a bulb breaks.[3]
Q2: My final product shows high levels of mercury. What are the likely causes and how can I troubleshoot this?
A2: High mercury levels in your final product can stem from several factors throughout the synthetic and purification process. A systematic approach is necessary to identify the source. Please refer to the troubleshooting workflow diagram below for a step-by-step guide. Key areas to investigate include:
-
Raw Material Contamination: Test all starting materials, reagents, and solvents for mercury content.
-
Process-Related Contamination: Evaluate if any part of your synthetic process could introduce mercury (e.g., specific catalysts or reagents).
-
Cross-Contamination: Ensure dedicated glassware is used for trace analysis and that cleaning procedures are rigorously followed.[2]
-
Inefficient Removal: If you are using a mercury scavenger, its efficiency may be compromised by factors such as incorrect scavenger choice for your solvent system, insufficient equivalents of scavenger, inadequate reaction time, or poor mixing.
Q3: How do I choose the right mercury scavenger for my product?
A3: The selection of a mercury scavenger depends on several factors:
-
The nature of your product and impurities: The scavenger should be selective for mercury and not react with or bind to your final product.
-
The solvent system: Not all scavengers are compatible with all solvents. For instance, some silica-based scavengers with amine functionalities should not be used in aqueous conditions.
-
The reaction conditions: Consider the temperature and pH of your system, as these can affect the scavenger's performance.
-
Downstream processing: Consider how the scavenger will be removed (e.g., filtration) and whether any leached components from the scavenger could interfere with subsequent steps.
Screening several scavengers on a small scale is the most effective way to determine the best option for your specific application.[4]
Q4: Can residual mercury from a previous step affect my catalytic reaction?
A4: Yes, even trace amounts of mercury can act as a potent catalyst poison, particularly for palladium-catalyzed cross-coupling reactions.[5][6] Mercury can deactivate the palladium catalyst through amalgamation or redox-transmetallation processes, leading to a significant decrease in or complete cessation of catalytic activity.[3][5][7] If you are experiencing unexpected catalyst deactivation, it is prudent to test for mercury in your starting materials and reaction mixture.
Troubleshooting Guides
Issue 1: Inconsistent results in trace mercury analysis.
-
Problem: You are observing high background signals or poor reproducibility in your mercury analysis by CVAAS or ICP-MS.
-
Possible Causes & Solutions:
-
Instrument Contamination: The sample introduction system of your analytical instrument may have residual mercury. Solution: Wash the system with a solution of 1-3% HCl and 2% Nitric acid. Increase rinse times between samples.[2]
-
Contaminated Reagents: The acids and water used for sample preparation and analysis may be contaminated. Solution: Use ultra-trace analysis grade acids and mercury-free reagent water. Always analyze a reagent blank.[2]
-
Glassware Contamination: Glassware can leach mercury, especially if it's new or has been used for other purposes. Solution: Dedicate glassware for trace mercury analysis and follow a rigorous cleaning protocol, including acid soaking.[2]
-
Issue 2: A mercury scavenger is not effectively removing mercury from the final product.
-
Problem: After treating your synthetic product with a mercury scavenger, the mercury levels remain above the acceptable limit.
-
Possible Causes & Solutions:
-
Incorrect Scavenger Choice: The scavenger may not be suitable for your specific chemical matrix or solvent. Solution: Perform a screening of different types of scavengers (e.g., thiol-based, amine-based) to find the most effective one for your system.[4]
-
Insufficient Scavenger Amount: You may not be using enough scavenger to bind all the mercury. Solution: Increase the equivalents of the scavenger. For initial screening, 4-8 equivalents relative to the mercury concentration is a good starting point.[8]
-
Suboptimal Reaction Conditions: The reaction time, temperature, or mixing may not be optimal for the scavenger to work effectively. Solution: Increase the reaction time and/or temperature. Ensure vigorous mixing to maximize contact between the scavenger and the product solution.[8]
-
Product-Mercury Complexation: Your product might form a strong complex with mercury, making it difficult for the scavenger to capture the metal. Solution: Try altering the pH or adding a competing ligand to break up the product-mercury complex before adding the scavenger.
-
Issue 3: My palladium-catalyzed reaction is failing unexpectedly.
-
Problem: A previously reliable palladium-catalyzed cross-coupling reaction is now showing low or no conversion.
-
Possible Causes & Solutions:
-
Mercury Contamination in a Reagent: A new batch of a reagent or starting material may be contaminated with mercury. Solution: Analyze all reagents for trace mercury. If a contaminated batch is identified, replace it with a certified mercury-free batch.
-
Catalyst Poisoning Mechanism: Mercury can interact with both Pd(0) and Pd(II) species in the catalytic cycle, leading to inactive palladium-mercury amalgams or through a redox-transmetallation pathway.[3][5][7] Solution: Once the source of mercury is identified and eliminated, the reaction should proceed as expected. If contamination is unavoidable, increasing the catalyst loading may help, but this is not an ideal solution.
-
Data Presentation
Table 1: Comparison of Mercury Scavenger Efficiency
| Scavenger Type | Functional Group | Typical Loading (mmol/g) | Reported Removal Efficiency | Notes |
| Thiol-Functionalized Silica | -SH | 0.5 - 1.5 | >95% | Highly effective for various mercury species. |
| Amine-Functionalized Silica | -NH2, -NH(CH2)2NH2 | 1.0 - 2.0 | 80-95% | Can also scavenge other metal impurities. |
| Activated Carbon | - | N/A | Variable (50-90%) | Less selective; may adsorb the final product. |
| Ion-Exchange Resins | Thiol or other functional groups | 1.0 - 3.0 | >90% | Effective but may have limited solvent compatibility. |
Note: Removal efficiencies are highly dependent on the specific reaction conditions, including solvent, temperature, and the nature of the mercury species.
Experimental Protocols
Protocol 1: General Procedure for Mercury Removal from a Final Synthetic Product using a Thiol-Based Silica Scavenger
-
Dissolution: Dissolve the crude synthetic product in a suitable organic solvent (e.g., Toluene, DCM, THF) to a concentration that ensures it remains fully dissolved throughout the process.
-
Scavenger Addition: Add a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol) to the solution. A typical starting point is to use 4-8 molar equivalents of the scavenger relative to the concentration of residual mercury.
-
Stirring: Stir the mixture vigorously at room temperature. The reaction time can vary from 1 to 24 hours. The progress of the scavenging can be monitored by taking small aliquots of the solution, filtering, and analyzing for mercury content.
-
Filtration: Once the mercury removal is complete, filter the mixture through a pad of celite or a suitable filter to remove the scavenger.
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Analyze the final product for residual mercury content to confirm that it meets the required specifications.
Protocol 2: Quantification of Mercury in a Synthetic Product using Cold Vapor Atomic Absorption Spectroscopy (CVAAS)
-
Sample Digestion: Accurately weigh a sample of the synthetic product into a digestion vessel. Add a mixture of concentrated nitric acid and sulfuric acid. Heat the mixture according to a validated temperature program to digest the organic matrix and convert all mercury species to Hg(II).
-
Reduction: After cooling, transfer an aliquot of the digested sample to the CVAAS system. Here, a reducing agent, typically stannous chloride, is added to reduce the Hg(II) to elemental mercury (Hg(0)).
-
Purging: An inert gas (e.g., argon) is bubbled through the solution, purging the volatile elemental mercury from the liquid phase.
-
Detection: The mercury vapor is carried into a quartz absorption cell in the light path of an atomic absorption spectrometer. The absorbance of the 253.7 nm wavelength light by the mercury atoms is measured.
-
Quantification: The absorbance is proportional to the concentration of mercury in the sample. The concentration is determined by comparing the sample's absorbance to a calibration curve prepared from certified mercury standards.
Mandatory Visualization
Caption: Troubleshooting workflow for high mercury levels in final products.
Caption: Mechanism of palladium catalyst poisoning by mercury.
References
- 1. Mercury poisoning test gets it wrong for palladium catalysts | Research | Chemistry World [chemistryworld.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. silicycle.com [silicycle.com]
- 5. researchgate.net [researchgate.net]
- 6. Investigation of the poisoning of platinum group catalysts by thermal desorption. Part 2.—Mercury poisoning of benzene hydrogenation on palladium - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. silicycle.com [silicycle.com]
Technical Support Center: Solvent Effects on Oxymercuration Reaction Rate and Yield
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the influence of solvents on the rate and yield of oxymercuration reactions.
Frequently Asked Questions (FAQs)
Q1: What is the role of the solvent in an oxymercuration reaction?
A1: In the oxymercuration reaction, the solvent can play a crucial role as a nucleophile. When a nucleophilic solvent is used, such as water or an alcohol, it attacks the intermediate mercurinium ion, leading to the formation of an alcohol or ether, respectively. This variation of the reaction is often referred to as "solvomercuration." The solvent's polarity can also influence the reaction rate by stabilizing the charged intermediates formed during the reaction.
Q2: How does solvent polarity affect the rate of the oxymercuration reaction?
A2: Generally, polar solvents can accelerate the rate of the oxymercuration reaction. The reaction proceeds through a charged mercurinium ion intermediate. Polar solvents can stabilize this charged species, lowering the activation energy of the reaction and thus increasing the rate. For instance, the reaction is observed to be slower in less polar solvent mixtures (e.g., methanol-dioxane) compared to more polar, pure solvents like methanol.
Q3: Can the choice of solvent affect the product of the oxymercuration reaction?
A3: Yes, the choice of a nucleophilic solvent directly determines the functional group introduced into the product. If water is used as the solvent, the product is an alcohol (oxymercuration). If an alcohol is used as the solvent, the product is an ether (alkoxymercuration). This versatility makes solvomercuration a valuable synthetic tool.
Q4: Are there any common issues related to the solvent in oxymercuration reactions?
A4: A common issue is the use of wet or impure solvents, which can lead to the formation of undesired side products. For example, if an alkoxymercuration is intended to produce an ether, the presence of water in the alcohol solvent can lead to the formation of a competing alcohol product. Another issue can be the solubility of the mercuric salt in the chosen solvent, which can affect the reaction rate. Tetrahydrofuran (THF) is often used as a co-solvent to improve the solubility of mercuric acetate in aqueous solutions.[1]
Troubleshooting Guides
Issue: Low Reaction Rate
| Possible Cause | Troubleshooting Step |
| Low Solvent Polarity: The solvent may not be polar enough to effectively stabilize the mercurinium ion intermediate. | - Increase the polarity of the solvent system. For example, if using a mixed solvent system like THF/water, increase the proportion of water. - Consider switching to a more polar solvent if compatible with the starting materials. |
| Poor Solubility of Reagents: The mercuric salt or alkene may not be fully dissolved in the solvent. | - Add a co-solvent to improve solubility. THF is commonly used for this purpose in aqueous oxymercuration. - Ensure vigorous stirring to maximize the dissolution of all reagents. |
| Low Reaction Temperature: The reaction may be too slow at the current temperature. | - While oxymercuration is often run at room temperature, gentle heating may be considered for very slow reactions. However, be cautious as this may also promote side reactions. |
Issue: Low Product Yield
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction: The reaction may not have gone to completion. | - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC) to ensure the starting material is consumed before workup. - Increase the reaction time if necessary. |
| Side Reactions: Formation of byproducts may be reducing the yield of the desired product. | - Ensure the use of dry and pure solvents to avoid unwanted side reactions with water or other impurities. - Check for the possibility of competing elimination reactions, especially with sterically hindered alkenes. |
| Inefficient Demercuration: The reduction of the organomercury intermediate may be incomplete. | - Ensure an adequate amount of the reducing agent (e.g., sodium borohydride) is used. - Perform the demercuration step under basic conditions, as this is typically required for efficient reduction. |
| Product Volatility: The product may be volatile and lost during workup or purification. | - Use appropriate techniques for isolating volatile products, such as distillation with a cooled receiver or extraction with a low-boiling point solvent followed by careful solvent removal. |
Quantitative Data on Solvent Effects
The following table summarizes the effect of the solvent composition on the relative rate of oxymercuration of 1-octene. The data is adapted from the work of Brown and Geoghegan (1970).
| Solvent System (THF:H₂O) | Relative Rate | Product Yield of 2-octanol (%) |
| 90:10 | 1.0 | 95 |
| 50:50 | 11.2 | 96 |
| 10:90 | 23.4 | 98 |
This data demonstrates that increasing the water content in the THF-water solvent mixture significantly increases the rate of the oxymercuration reaction, with a consistently high yield of the corresponding alcohol.
Experimental Protocols
Key Experiment: Competitive Oxymercuration to Determine Relative Rates
This protocol is a generalized procedure based on the competitive reaction method to determine the relative rates of oxymercuration of different alkenes.
Materials:
-
Alkene A (e.g., 1-octene)
-
Alkene B (a reference alkene, e.g., cyclohexene)
-
Mercuric acetate [Hg(OAc)₂]
-
Solvent system (e.g., THF/water mixture)
-
Sodium borohydride (NaBH₄)
-
Sodium hydroxide (NaOH) solution
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Internal standard for GC analysis (e.g., n-decane)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve a known amount of mercuric acetate in the chosen solvent system.
-
Addition of Alkenes: Add equimolar amounts of Alkene A, Alkene B, and the internal standard to the flask.
-
Reaction: Stir the mixture vigorously at a constant temperature (e.g., 25 °C).
-
Sampling: At various time intervals, withdraw small aliquots of the reaction mixture.
-
Quenching and Demercuration: Immediately quench each aliquot by adding it to a solution of sodium borohydride in aqueous sodium hydroxide. This will reduce the organomercury intermediates to the corresponding alcohols.
-
Extraction: Extract the resulting alcohols from the aqueous layer with diethyl ether.
-
Drying and Analysis: Dry the ether extracts over anhydrous magnesium sulfate and analyze the composition by gas chromatography (GC).
-
Data Analysis: By comparing the relative peak areas of the alcohols derived from Alkene A and Alkene B with respect to the internal standard over time, the relative rate of oxymercuration can be determined.
Visualizations
Caption: Logical relationship between solvent properties and their effect on the oxymercuration reaction.
References
Validation & Comparative
A Comparative Guide to Alkene Hydration: Oxymercuration vs. Acid-Catalyzed Hydration
For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of alcohols from alkenes is a fundamental transformation. Two common methods for achieving this are oxymercuration-demercuration and acid-catalyzed hydration. This guide provides an objective comparison of these two methods, supported by experimental data, detailed protocols, and mechanistic visualizations to aid in the selection of the most appropriate method for a given synthetic challenge.
At a Glance: Key Differences
| Feature | Oxymercuration-Demercuration | Acid-Catalyzed Hydration |
| Regioselectivity | Markovnikov | Markovnikov |
| Carbocation Rearrangement | No | Yes |
| Stereochemistry | Anti-addition of -OH and -Hg (demercuration can be non-stereospecific) | Not stereospecific (syn and anti addition) |
| Reaction Conditions | Mild, neutral or slightly basic | Strongly acidic |
| Reagents | 1. Hg(OAc)₂, H₂O/THF2. NaBH₄ | H₂SO₄ or H₃PO₄, H₂O |
| Typical Yields | High (often >90%) | Variable, can be lowered by side reactions |
| Substrate Scope | Broad, tolerates acid-sensitive groups | Limited by acid sensitivity and rearrangement propensity |
| Safety Concerns | High toxicity of mercury compounds | Corrosive nature of strong acids |
Performance Comparison: Experimental Data
The choice between oxymercuration-demercuration and acid-catalyzed hydration often hinges on the structure of the starting alkene, particularly its susceptibility to carbocation rearrangements.
Case Study 1: Hydration of 1-Hexene
| Alkene | Reaction | Product(s) | Yield (%) | Reference |
| 1-Hexene | Acid-Catalyzed Hydration (85% H₂SO₄) | 2-Hexanol (major), 3-Hexanol (rearranged) | ~70% 2-Hexanol, ~30% 3-Hexanol | [1] |
| 1-Hexene | Oxymercuration-Demercuration | 2-Hexanol | >90% (typical) | [2] |
Case Study 2: Hydration of 3,3-Dimethyl-1-butene
| Alkene | Reaction | Product(s) | Yield (%) | Reference |
| 3,3-Dimethyl-1-butene | Acid-Catalyzed Hydration | 2,3-Dimethyl-2-butanol (rearranged) | Major product is rearranged | [3][4] |
| 3,3-Dimethyl-1-butene | Oxymercuration-Demercuration | 3,3-Dimethyl-2-butanol (unrearranged) | Excellent | [5] |
Reaction Mechanisms Visualized
The fundamental difference between the two methods lies in their reaction intermediates. Acid-catalyzed hydration proceeds through a carbocation intermediate, which is prone to rearrangement, while oxymercuration-demercuration involves a more stable mercurinium ion intermediate that prevents such rearrangements.[6]
Detailed Experimental Protocols
Acid-Catalyzed Hydration of 1-Hexene
Objective: To synthesize 2-hexanol and 3-hexanol from 1-hexene via acid-catalyzed hydration.
Reagents:
-
1-Hexene
-
85% Sulfuric acid (H₂SO₄)
-
Diethyl ether
-
9M Sodium hydroxide (NaOH)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Sodium chloride (NaCl)
Procedure:
-
In a fume hood, add 2.0 mL of 85% sulfuric acid to a 10 mL round-bottom flask containing a magnetic stir bar.
-
Add 1.0 mL of 1-hexene to the flask, cork it loosely, and stir vigorously for 15 minutes. The mixture will initially be cloudy and then become clear.[7]
-
After 15 minutes, carefully add 4.0 mL of water to the flask, re-cork, and continue stirring vigorously for another 15 minutes.[7]
-
Transfer the entire contents of the flask to a test tube.
-
Rinse the reaction flask with 4.0 mL of diethyl ether and add the rinse to the test tube.
-
Extract the product into the ether layer by thoroughly mixing the two layers with a pipette.
-
Carefully separate the upper ether layer and transfer it to a clean test tube.
-
Wash the ether extract with 2.0 mL of 10% aqueous NaOH to neutralize any remaining acid.
-
Separate the ether layer and dry it over anhydrous potassium carbonate.
-
Decant the dried ether solution into a pre-weighed flask.
-
Gently evaporate the ether in the fume hood to obtain the alcohol product mixture.
-
The product can be analyzed by gas chromatography-mass spectrometry (GC-MS) to determine the ratio of 2-hexanol to 3-hexanol.[1]
Oxymercuration-Demercuration of an Alkene (General Procedure)
Objective: To synthesize an alcohol from an alkene via oxymercuration-demercuration, avoiding rearrangement.
Reagents:
-
Alkene (e.g., 1-hexene)
-
Mercuric acetate (Hg(OAc)₂)
-
Tetrahydrofuran (THF)
-
Water
-
3M Sodium hydroxide (NaOH)
-
0.5M Sodium borohydride (NaBH₄) in 3M NaOH
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a fume hood, in a round-bottom flask equipped with a magnetic stir bar, dissolve mercuric acetate in a 1:1 mixture of water and THF.
-
Add the alkene to the stirred solution at room temperature. The reaction is typically rapid, and the disappearance of the alkene can be monitored by thin-layer chromatography (TLC).
-
After the oxymercuration is complete (usually within 30 minutes), add an equal volume of 3M NaOH solution.[4]
-
Cool the mixture in an ice bath and slowly add a solution of 0.5M sodium borohydride in 3M NaOH. This demercuration step is exothermic and results in the formation of elemental mercury.[4]
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Separate the organic layer. If THF was used, add diethyl ether to extract the product.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the alcohol product.
-
The product can be purified by distillation or column chromatography.
Experimental Workflow Visualization
Conclusion
Both acid-catalyzed hydration and oxymercuration-demercuration are effective methods for the Markovnikov hydration of alkenes. However, the potential for carbocation rearrangements in acid-catalyzed hydration makes it unsuitable for substrates prone to such isomerizations, often leading to product mixtures and lower yields of the desired alcohol.
Oxymercuration-demercuration, by avoiding a carbocation intermediate, provides a reliable and high-yielding alternative for the synthesis of Markovnikov alcohols without rearrangement. Despite the toxicity of the mercury reagents, the mild reaction conditions and high selectivity make it a superior choice for complex and sensitive substrates in research and drug development settings. The selection of the appropriate method will ultimately depend on the specific alkene substrate, the desired product purity, and the laboratory's capabilities for handling toxic materials.
References
- 1. youtube.com [youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Brief Notes On Oxymercuration Reactions: Mercuric Acetate, Water [unacademy.com]
- 5. readchemistry.com [readchemistry.com]
- 6. devchemistrypoint.wordpress.com [devchemistrypoint.wordpress.com]
- 7. scribd.com [scribd.com]
A Comparative Guide to Hg(OAc)₂ and Hg(OCOCF₃)₂ in Solvomercuration Reactions
For Researchers, Scientists, and Drug Development Professionals
The solvomercuration reaction is a cornerstone in synthetic organic chemistry for the Markovnikov hydration, alkoxylation, and amination of alkenes, avoiding the carbocation rearrangements often encountered in direct acid-catalyzed additions. The choice of the mercury(II) salt is critical to the success of this reaction, with mercuric acetate [Hg(OAc)₂] and mercuric trifluoroacetate [Hg(OCOCF₃)₂] being the most commonly employed reagents. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid in reagent selection for specific synthetic challenges.
At a Glance: Key Differences and Applications
| Feature | Hg(OAc)₂ (Mercuric Acetate) | Hg(OCOCF₃)₂ (Mercuric Trifluoroacetate) |
| Reactivity | Moderately reactive | Highly reactive |
| Electrophilicity | Lower | Higher |
| Typical Substrates | Unhindered, reactive alkenes (monosubstituted, disubstituted) | Hindered or less reactive alkenes (trisubstituted, tetrasubstituted) |
| Reaction Conditions | Generally mild, room temperature | Often effective at lower temperatures or for sluggish reactions |
| Handling | Toxic solid | Highly toxic and hygroscopic solid |
Performance Comparison: The Impact of Electrophilicity
The primary difference between Hg(OAc)₂ and Hg(OCOCF₃)₂ lies in the electrophilicity of the mercury center. The strongly electron-withdrawing trifluoroacetate groups in Hg(OCOCF₃)₂ make the mercury atom significantly more electron-deficient and thus a more potent electrophile than in Hg(OAc)₂. This enhanced electrophilicity translates to a greater reactivity towards the nucleophilic π-bond of an alkene.
This increased reactivity is particularly advantageous for less reactive or sterically hindered alkenes. For many tri- and tetrasubstituted alkenes, where solvomercuration with Hg(OAc)₂ may be sluggish or fail altogether, Hg(OCOCF₃)₂ can facilitate the reaction efficiently.[1]
Regioselectivity and Stereoselectivity
Both Hg(OAc)₂ and Hg(OCOCF₃)₂ typically exhibit excellent regioselectivity, following Markovnikov's rule. The nucleophile (e.g., water, alcohol) adds to the more substituted carbon of the double bond, while the mercury atom adds to the less substituted carbon. This is a consequence of the reaction proceeding through a bridged mercurinium ion intermediate, which has a partial positive charge on the more substituted carbon atom.
The stereochemistry of the addition is also consistent for both reagents, with a distinct anti-addition of the nucleophile and the mercury species across the double bond. This is due to the nucleophile attacking the mercurinium ion from the face opposite to the mercury bridge. It is important to note that the subsequent demercuration step, typically performed with sodium borohydride (NaBH₄), is not stereospecific and can lead to a mixture of stereoisomers if a new chiral center is formed at the carbon bearing the mercury.
Experimental Protocols
Below are generalized experimental protocols for the oxymercuration of an alkene using both Hg(OAc)₂ and Hg(OCOCF₃)₂.
Protocol 1: Oxymercuration using Mercuric Acetate (Hg(OAc)₂)
Materials:
-
Alkene (e.g., 1-hexene)
-
Mercuric Acetate (Hg(OAc)₂)
-
Tetrahydrofuran (THF)
-
Water
-
3 M Sodium hydroxide (NaOH) solution
-
0.5 M Sodium borohydride (NaBH₄) in 3 M NaOH
-
Diethyl ether or other suitable extraction solvent
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve mercuric acetate (1.1 equivalents) in a 1:1 mixture of THF and water.
-
Addition of Alkene: Add the alkene (1.0 equivalent) to the stirred solution of mercuric acetate at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting alkene is consumed (typically 30 minutes to a few hours).
-
Demercuration: Cool the reaction mixture in an ice bath. Slowly add 3 M NaOH solution, followed by the dropwise addition of 0.5 M NaBH₄ in 3 M NaOH. A black precipitate of elemental mercury will form.
-
Workup: After the addition of NaBH₄ is complete, allow the mixture to stir for an additional 30-60 minutes at room temperature. Extract the aqueous mixture with diethyl ether. Wash the combined organic extracts with water and then with brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude alcohol product.
-
Purification: The crude product can be purified by distillation or column chromatography.
Protocol 2: Oxymercuration using Mercuric Trifluoroacetate (Hg(OCOCF₃)₂)
Materials:
-
Alkene (e.g., a hindered alkene like 1-methylcyclohexene)
-
Mercuric Trifluoroacetate (Hg(OCOCF₃)₂)
-
Tetrahydrofuran (THF)
-
Water
-
3 M Sodium hydroxide (NaOH) solution
-
0.5 M Sodium borohydride (NaBH₄) in 3 M NaOH
-
Diethyl ether or other suitable extraction solvent
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve mercuric trifluoroacetate (1.1 equivalents) in anhydrous THF. Note: Hg(OCOCF₃)₂ is hygroscopic and should be handled accordingly.
-
Addition of Alkene: Add the alkene (1.0 equivalent) to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Due to the higher reactivity of Hg(OCOCF₃)₂, reaction times are often shorter compared to Hg(OAc)₂. Monitor the reaction by TLC or GC.
-
Demercuration: Cool the reaction mixture in an ice bath. Slowly add water to the reaction mixture, followed by 3 M NaOH solution and then the dropwise addition of 0.5 M NaBH₄ in 3 M NaOH.
-
Workup: Follow the same workup procedure as described for the Hg(OAc)₂ protocol.
-
Isolation and Purification: Isolate and purify the product as described above.
Visualizing the Process
Solvomercuration-Demercuration Pathway
Caption: Generalized mechanism of solvomercuration-demercuration.
Reagent Selection Workflow
Caption: Decision workflow for selecting the appropriate mercury(II) salt.
Conclusion and Recommendations
The choice between Hg(OAc)₂ and Hg(OCOCF₃)₂ for solvomercuration is primarily dictated by the reactivity of the alkene substrate.
-
Hg(OAc)₂ is a reliable and cost-effective choice for a wide range of unhindered and reactive alkenes. Its moderate reactivity is often sufficient, and it is less sensitive to handling than its trifluoroacetate counterpart.
-
Hg(OCOCF₃)₂ is the reagent of choice for challenging substrates, such as sterically hindered or electron-deficient alkenes, where Hg(OAc)₂ fails to provide satisfactory results. Its superior reactivity can lead to faster reaction times and higher yields in these cases.
Researchers should consider the trade-off between the higher reactivity and cost of Hg(OCOCF₃)₂, as well as its more demanding handling requirements, against the broader applicability and lower cost of Hg(OAc)₂. For novel substrates, a small-scale pilot reaction with Hg(OAc)₂ is often a prudent first step before resorting to the more powerful Hg(OCOCF₃)₂. As with all mercury compounds, appropriate safety precautions should be strictly followed due to their high toxicity.
References
Green Alternatives to Organomercury Reagents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The use of organomercury reagents in organic synthesis, once widespread, has significantly declined due to their high toxicity and environmental concerns. In line with the principles of green chemistry, a range of safer and more sustainable alternatives have emerged, offering comparable or even superior performance in many applications. This guide provides an objective comparison of these green alternatives—primarily organoboron, organozinc, organosilicon, and organobismuth reagents—with traditional organomercury compounds, supported by experimental data and detailed protocols.
Executive Summary
Modern synthetic chemistry has largely moved away from the use of highly toxic organomercury compounds. Greener alternatives, including organoboron, organozinc, organosilicon, and organobismuth reagents, offer significant advantages in terms of safety and environmental impact. These alternatives are now widely used in cross-coupling reactions, traditionally a domain where organomercury compounds were employed, to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. This guide will delve into a comparative analysis of these reagents, focusing on their performance, toxicity, and practical application in key organic transformations.
Performance Comparison in Cross-Coupling Reactions
Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the construction of complex molecules from simpler precursors. While organomercury compounds can participate in palladium-catalyzed cross-coupling reactions, their use has been superseded by greener alternatives due to both their toxicity and, in many cases, the superior performance of the alternatives.
Here, we compare the performance of different organometallic reagents in the synthesis of a model biaryl compound, 4-methylbiphenyl, from 4-bromotoluene.
Table 1: Performance Comparison in the Synthesis of 4-Methylbiphenyl
| Organometallic Reagent | Coupling Reaction | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Organomercury | Heck-type | Pd(OAc)₂ (2) | NaOAc | DMF | 100 | 24 | ~60 (estimated) |
| Organoboron | Suzuki-Miyaura | Pd(OAc)₂ (0.5) | Na₂CO₃ | Water/Acetone | 35 | 0.5 | >95[1] |
| Organozinc | Negishi | CoBr₂ (5) | - | DMAc | 80 | 6 | >95 (conversion)[2] |
| Organosilicon | Hiyama | Pd/C (0.5) | TBAF | Toluene/Water | 120 | - | 90 |
Note: Direct comparative studies under identical conditions are scarce. The data presented is compiled from various sources and aims to provide a representative comparison. The yield for the organomercury reaction is an estimation based on typical Heck-type couplings of organomercurials.
As the table illustrates, organoboron and organozinc reagents can achieve excellent yields under milder conditions and in significantly shorter reaction times compared to what is typically observed with organomercury reagents. While the Hiyama coupling with organosilicon reagents may require higher temperatures, it still offers a high-yielding and greener alternative.
Toxicity Profile
The primary driver for replacing organomercury reagents is their extreme toxicity. Organomercury compounds are readily absorbed, bioaccumulative, and potent neurotoxins. The alternatives presented in this guide exhibit significantly lower toxicity profiles.
Table 2: Acute Toxicity Comparison (LD50, Oral, Rat)
| Compound | Class | LD50 (mg/kg) | Toxicity Classification |
| Phenylmercuric Chloride | Organomercury | 60[3][4][5] | Highly Toxic |
| Triphenylborane | Organoboron | 196[1] | Moderately Toxic |
| Diphenylzinc | Organozinc | Not available | Pyrophoric, Harmful |
| Triphenylsilanol | Organosilicon | 180 (intravenous, mouse)[6] | Moderately Toxic |
The data clearly demonstrates the significantly lower acute toxicity of the organoboron and organosilicon representatives compared to the organomercury compound. While organozinc compounds like diphenylzinc present their own hazards (e.g., pyrophoricity), they are generally considered less systemically toxic than organomercury compounds.
Experimental Protocols for Green Alternatives
To facilitate the adoption of these greener alternatives, this section provides detailed experimental protocols for key cross-coupling reactions.
Suzuki-Miyaura Coupling (Organoboron)
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds.
Synthesis of 4-Methylbiphenyl: [1][10]
-
Materials: 4-Bromotoluene (1 mmol), Phenylboronic acid (1.5 mmol), Palladium(II) acetate (0.5 mol%), Sodium carbonate (2 mmol), Water (3.5 mL), Acetone (3 mL).
-
Procedure:
-
In a round-bottom flask, combine 4-bromotoluene, phenylboronic acid, and sodium carbonate.
-
Add the water and acetone, followed by palladium(II) acetate.
-
Stir the mixture at 35°C for 30 minutes.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Negishi Coupling (Organozinc)
The Negishi coupling is particularly useful for coupling sp³-hybridized carbon centers and is known for its high functional group tolerance.[11][12]
Synthesis of 4-Methylbiphenyl: [2]
-
Materials: 4-Iodotoluene (1 mmol), Benzylzinc bromide (2 mmol), Anhydrous Cobalt(II) bromide (5 mol%), N,N-Dimethylacetamide (DMAc).
-
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve anhydrous cobalt(II) bromide in DMAc.
-
Add 4-iodotoluene to the catalyst mixture.
-
Slowly add the solution of benzylzinc bromide.
-
Heat the reaction mixture to 80°C and stir for 6 hours.
-
Monitor the reaction by GC-MS.
-
Upon completion, cool the reaction mixture and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
-
Hiyama Coupling (Organosilicon)
The Hiyama coupling utilizes organosilanes, which are stable, non-toxic, and environmentally benign.[13][14][15][16]
Synthesis of 4-Methylbiphenyl:
-
Materials: 4-Bromotoluene (1 mmol), Phenyltrimethoxysilane (1.2 mmol), Palladium on carbon (10% Pd, 0.5 mol%), Tetrabutylammonium fluoride (TBAF, 1.5 mmol), Toluene (5 mL), Water (0.25 mL).
-
Procedure:
-
To a reaction tube, add 4-bromotoluene, phenyltrimethoxysilane, palladium on carbon, and TBAF.
-
Add toluene and water.
-
Seal the tube and heat the reaction mixture to 120°C for 12 hours.
-
Monitor the reaction by GC-MS.
-
Upon completion, cool the reaction mixture, filter through a pad of celite, and wash with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography.
-
Bismuth-Mediated Arylation (Organobismuth)
Organobismuth reagents are emerging as attractive alternatives due to the low cost and low toxicity of bismuth. They are particularly useful for C-O and C-N bond formation.
O-Arylation of Phenol: [17]
-
Materials: Phenol (1 mmol), Triphenylbismuthine (1 mmol), Copper(II) acetate (1 mmol), Pyridine (2 mmol), Dichloromethane (5 mL).
-
Procedure:
-
In a reaction flask, dissolve phenol, triphenylbismuthine, copper(II) acetate, and pyridine in dichloromethane.
-
Stir the reaction mixture under an oxygen atmosphere at 50°C for 16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and filter through a pad of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography.
-
Mandatory Visualizations
Catalytic Cycles
The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura, Negishi, and Hiyama cross-coupling reactions.
Experimental Workflow
The following diagram illustrates a general experimental workflow for a palladium-catalyzed cross-coupling reaction.
Case Study: Replacement of Oxymercuration-Demercuration
A classic example of the replacement of an organomercury-mediated reaction is the hydration of alkenes. The oxymercuration-demercuration reaction, while high-yielding and regioselective for Markovnikov addition, generates toxic mercury waste.[18][19][20][21]
Traditional Method: Oxymercuration-Demercuration
-
Reagents: 1) Hg(OAc)₂, H₂O/THF; 2) NaBH₄
-
Advantages: High yields (>90%), follows Markovnikov's rule, no carbocation rearrangements.[18]
-
Disadvantages: Use of highly toxic mercury salts, generation of mercury waste.
Green Alternative: Acid-Catalyzed Hydration
-
Reagents: H₂SO₄ (catalytic), H₂O
-
Advantages: Inexpensive and simple reagents, avoids the use of heavy metals.
-
Disadvantages: Can be lower yielding, subject to carbocation rearrangements, requires a strong acid.
While acid-catalyzed hydration is a greener alternative, it has its limitations. For substrates prone to rearrangement, other methods like hydroboration-oxidation (for anti-Markovnikov products) are preferred. The key takeaway is the successful replacement of a toxic organomercury-based method with a more environmentally benign, albeit mechanistically different, process.
Conclusion
The development of green chemistry alternatives to organomercury reagents represents a significant advancement in sustainable chemical synthesis. Organoboron, organozinc, organosilicon, and organobismuth reagents offer a powerful toolkit for chemists to perform a wide range of transformations with reduced environmental impact and enhanced safety. While each class of reagent has its own unique characteristics and optimal applications, they collectively provide a robust and versatile platform for moving away from the hazardous legacy of organomercury chemistry. The adoption of these greener alternatives is not only a responsible choice but also a practical one, often leading to improved efficiency and broader applicability in modern organic synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of diarylmethanes by means of Negishi cross-coupling enabled by cobalt-solvent coordination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comparative study on Suzuki-type 11 C-methylation of aromatic organoboranes performed in two reaction media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. odp.library.tamu.edu [odp.library.tamu.edu]
- 5. Structure–kinetic relationship study of organozinc reagents - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. Diphenylzinc [chembk.com]
- 9. diphenylzinc | CAS#:1078-58-6 | Chemsrc [chemsrc.com]
- 10. benchchem.com [benchchem.com]
- 11. Negishi Coupling [organic-chemistry.org]
- 12. Negishi Cross Coupling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 13. Hiyama coupling - Wikipedia [en.wikipedia.org]
- 14. Hiyama Coupling [organic-chemistry.org]
- 15. Silicon-based cross-coupling reaction: an environmentally benign version - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Making sure you're not a bot! [mostwiedzy.pl]
- 21. oulurepo.oulu.fi [oulurepo.oulu.fi]
A Comparative Guide to the Stereochemistry of Alkene Hydration: Oxymercuration vs. Hydroboration-Oxidation
For researchers and professionals in drug development and organic synthesis, the precise control of stereochemistry is paramount. The hydration of alkenes to produce alcohols is a fundamental transformation, and two of the most powerful methods available are oxymercuration-demercuration and hydroboration-oxidation. These reactions are often presented as complementary, primarily due to their opposing regioselectivity. However, a deeper understanding of their stereochemical outcomes is crucial for the strategic design of synthetic routes. This guide provides an objective comparison of the stereochemical performance of these two indispensable reactions, supported by experimental data and detailed protocols.
At a Glance: Key Stereochemical and Regiochemical Differences
| Feature | Oxymercuration-Demercuration | Hydroboration-Oxidation |
| Regioselectivity | Markovnikov Addition | Anti-Markovnikov Addition |
| Stereochemistry | Overall Anti-Addition (of H and OH) | Syn-Addition (of H and OH) |
| Intermediate | Mercurinium Ion (no carbocation rearrangement) | Organoborane (concerted addition) |
| Typical Substrates | Wide range of alkenes, including those prone to rearrangement | Wide range of alkenes, sterically hindered alkenes benefit from bulky boranes |
Delving into the Stereochemical Pathways
The distinct stereochemical outcomes of oxymercuration-demercuration and hydroboration-oxidation are a direct consequence of their different reaction mechanisms.
Oxymercuration-Demercuration: An Anti-Addition Pathway
The oxymercuration step proceeds through a cyclic mercurinium ion intermediate. This intermediate is formed by the electrophilic attack of the mercury(II) species on the alkene. The nucleophile (water) then attacks the more substituted carbon from the side opposite to the bulky mercury-containing group, leading to a clean anti-addition.[1][2] However, the subsequent demercuration step, typically carried out with sodium borohydride (NaBH4), proceeds through a radical mechanism and is not stereospecific.[3] This can lead to a mixture of stereoisomers if a new chiral center is formed at the carbon bearing the mercury, although the stereocenter formed during the initial nucleophilic attack is generally preserved.
Hydroboration-Oxidation: A Concerted Syn-Addition
In contrast, hydroboration involves the concerted addition of a B-H bond across the alkene double bond.[4] This means that the boron and hydrogen atoms add to the same face of the double bond in a syn-addition. The subsequent oxidation step, which replaces the boron atom with a hydroxyl group, occurs with retention of stereochemistry.[4] This two-step sequence ensures that the overall addition of H and OH across the double bond is syn.[4]
Quantitative Comparison of Stereochemical Outcomes
The stereoselectivity of both reactions is often very high, frequently exceeding 95% for the preferred diastereomer. The following table summarizes representative experimental data for the stereochemical outcomes of both reactions on cyclic alkenes.
| Alkene | Reaction | Major Product | Diastereomeric Ratio/Excess | Citation |
| 1-Methylcyclohexene | Oxymercuration-Demercuration | 1-Methylcyclohexanol | >99% Markovnikov product | --INVALID-LINK-- |
| 1-Methylcyclohexene | Hydroboration-Oxidation | trans-2-Methylcyclohexanol | >99% syn-addition | [2] |
| Norbornene | Oxymercuration-Demercuration | exo-Norborneol | >99.8% exo | --INVALID-LINK-- |
| α-Pinene | Hydroboration-Oxidation | Isopinocampheol | High diastereoselectivity for syn-addition product | [5][6] |
Experimental Protocols
Detailed and reliable experimental procedures are critical for reproducible results. Below are representative protocols for the oxymercuration-demercuration of 1-methylcyclohexene and the hydroboration-oxidation of α-pinene.
Protocol 1: Oxymercuration-Demercuration of 1-Methylcyclohexene
This procedure is adapted from a well-established protocol in Organic Syntheses.
Materials:
-
Mercury(II) acetate
-
1-Methylcyclohexene
-
Water
-
Tetrahydrofuran (THF)
-
3 M Sodium hydroxide (NaOH)
-
0.5 M Sodium borohydride (NaBH₄) in 3 M NaOH
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in water and THF (1:1 mixture).
-
Add 1-methylcyclohexene (1.0 eq) to the stirring solution at room temperature. Stir for 30-60 minutes until the reaction is complete (disappearance of the alkene can be monitored by TLC or GC).
-
Cool the reaction mixture in an ice bath and add 3 M NaOH solution.
-
Slowly add the 0.5 M NaBH₄ solution in 3 M NaOH. The reaction is exothermic and may foam.
-
After the addition is complete, remove the ice bath and stir at room temperature for 1-2 hours.
-
Separate the ether layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product, 1-methylcyclohexanol.
-
Purify the product by distillation or column chromatography.
Protocol 2: Hydroboration-Oxidation of (+)-α-Pinene
This protocol is a general procedure based on established methods.
Materials:
-
(+)-α-Pinene
-
Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)
-
3 M Sodium hydroxide (NaOH)
-
30% Hydrogen peroxide (H₂O₂)
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer, add a solution of (+)-α-pinene (1.0 eq) in anhydrous THF.
-
Cool the flask in an ice bath and slowly add the BH₃·THF solution (0.5 eq) via syringe.
-
After the addition, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.
-
Cool the reaction mixture back to 0 °C and slowly add 3 M NaOH solution, followed by the slow, dropwise addition of 30% H₂O₂. The reaction is exothermic.
-
After the addition is complete, warm the mixture to room temperature and stir for 1-2 hours.
-
Add diethyl ether and separate the organic layer. Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product, isopinocampheol.
-
Purify the product by distillation or column chromatography.
Visualizing the Mechanistic Differences
The following diagrams, generated using Graphviz, illustrate the distinct stereochemical pathways of the two reactions and a general experimental workflow for their comparison.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Oxymercuration reaction - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 6. quora.com [quora.com]
Kinetic Analysis of Mercuration of Aromatic Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The mercuration of aromatic compounds, a classic example of electrophilic aromatic substitution (EAS), has been a subject of extensive kinetic studies to elucidate its mechanism and the influence of substituents on reaction rates. This guide provides a comparative analysis of the kinetic data for the mercuration of various aromatic compounds, offering insights into their relative reactivities and the underlying electronic and steric effects.
A. Comparative Kinetic Data
The following tables summarize key kinetic parameters for the mercuration of selected aromatic compounds. It is important to note that absolute rate constants are highly dependent on specific reaction conditions (mercurating agent, solvent, temperature). Therefore, relative rates, which provide a direct comparison of substituent effects under consistent conditions, are often more instructive.
Table 1: Relative Rates of Mercuration of Aromatic Compounds with Mercuric Trifluoroacetate in Trifluoroacetic Acid at 0°C
| Aromatic Compound | Substituent | Relative Rate (k/k_benzene) |
| Benzene | -H | 1.0 |
| Toluene | -CH₃ | 17.5[1] |
| Ethylbenzene | -CH₂CH₃ | 15.8 |
| Isopropylbenzene | -CH(CH₃)₂ | 12.7 |
| t-Butylbenzene | -C(CH₃)₃ | 9.7 |
Data sourced from Olah, G. A., Hashimoto, I., & Lin, H. C. (1977). Electrophilic mercuration and thallation of benzene and substituted benzenes in trifluoroacetic acid solution. Proceedings of the National Academy of Sciences, 74(10), 4121–4125.
Table 2: Isomer Distribution in the Mercuration of Toluene with Mercuric Trifluoroacetate in Trifluoroacetic Acid at 0°C
| Isomer | Percentage (%) |
| ortho | 17.4[1] |
| meta | 5.9[1] |
| para | 76.7[1] |
Data sourced from Olah, G. A., Hashimoto, I., & Lin, H. C. (1977). Electrophilic mercuration and thallation of benzene and substituted benzenes in trifluoroacetic acid solution. Proceedings of the National Academy of Sciences, 74(10), 4121–4125.
B. Experimental Protocols
The following is a generalized protocol for a competitive kinetic study of the mercuration of aromatic compounds, based on methodologies described in the literature.
Objective: To determine the relative rates of mercuration of a series of substituted benzenes compared to benzene.
Materials:
-
Aromatic compounds (e.g., benzene, toluene, ethylbenzene) of high purity.
-
Mercurating agent (e.g., mercuric acetate, Hg(OAc)₂, or mercuric trifluoroacetate, Hg(TFA)₂).
-
Solvent (e.g., glacial acetic acid or trifluoroacetic acid).
-
Quenching solution (e.g., a solution of a halide salt, like sodium chloride, to convert the organomercury products to more stable arylmercuric chlorides).
-
Internal standard for gas chromatography (GC) analysis (e.g., a non-reactive hydrocarbon).
-
Standard laboratory glassware, constant temperature bath, magnetic stirrer, and a gas chromatograph with a flame ionization detector (FID).
Procedure:
-
Preparation of Reactant Solutions:
-
Prepare a stock solution of the mercurating agent in the chosen solvent at a known concentration.
-
Prepare solutions of each aromatic compound and the internal standard in the same solvent. For competitive reactions, a mixture of two aromatic compounds (e.g., benzene and toluene) is prepared.
-
-
Reaction Execution:
-
Equilibrate the reactant solutions and the reaction vessel to the desired temperature in a constant temperature bath.
-
Initiate the reaction by adding the mercurating agent solution to the stirred solution of the aromatic compound(s). The molar ratio of the aromatic compounds to the mercurating agent should be in large excess to ensure pseudo-first-order kinetics with respect to the mercurating agent.
-
-
Quenching and Product Analysis:
-
At timed intervals, withdraw aliquots of the reaction mixture and immediately quench the reaction by adding them to the quenching solution.
-
Extract the resulting arylmercuric halides into a suitable organic solvent (e.g., diethyl ether).
-
Analyze the organic extracts by gas chromatography (GC) to determine the concentrations of the unreacted aromatic compounds and the mercurated products (after conversion to a volatile derivative if necessary).
-
-
Data Analysis:
-
The relative rates are determined by comparing the consumption of the aromatic substrates or the formation of their respective products over time, relative to the internal standard. For a competitive reaction between two aromatic compounds, Ar₁H and Ar₂H, the relative rate constant (k₂/k₁) can be calculated from the ratio of the products formed or the reactants consumed.
-
C. Visualizations
General Mechanism of Electrophilic Aromatic Mercuration
The mercuration of aromatic compounds follows the general mechanism of electrophilic aromatic substitution. The reaction proceeds through the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex.
Caption: General two-step mechanism for electrophilic aromatic mercuration.
Experimental Workflow for Kinetic Analysis
The following diagram illustrates a typical workflow for determining the kinetics of aromatic mercuration using a competitive method and GC analysis.
Caption: Workflow for a competitive kinetic analysis of aromatic mercuration.
References
A Researcher's Guide to the Analytical Characterization of Organomercury Compounds
For researchers, scientists, and professionals in drug development, the accurate characterization of organomercury compounds is paramount due to their significant environmental and health impacts. This guide provides a comprehensive comparison of key analytical techniques, offering insights into their performance, detailed experimental protocols, and visual workflows to aid in method selection and implementation.
The toxicity and bioavailability of mercury are highly dependent on its chemical form, with organomercury compounds such as methylmercury (MeHg) and ethylmercury (EtHg) being significantly more toxic than their inorganic counterparts. Consequently, sensitive and specific analytical methods are required to distinguish and quantify these species in various matrices, including environmental samples (water, sediment, soil) and biological tissues (blood, fish). This guide focuses on the most prevalent and robust techniques employed for this purpose: hyphenated chromatographic methods and atomic fluorescence spectrometry.
Comparative Performance of Analytical Techniques
The selection of an appropriate analytical technique for organomercury analysis is often a trade-off between sensitivity, selectivity, sample throughput, and cost. Hyphenated techniques, which couple the separation power of chromatography with the specificity of elemental or molecular detection, are generally favored for speciation analysis. Cold Vapor Atomic Fluorescence Spectrometry (CV-AFS) is a highly sensitive method for total mercury determination and can be coupled with separation techniques for speciation.
The following table summarizes the quantitative performance of commonly used analytical techniques for the characterization of organomercury compounds.
| Technique | Analyte(s) | Typical Matrix | Detection Limit (ng/L or ng/g) | Linearity Range | Precision (%RSD) | Key Advantages | Key Disadvantages |
| GC-ICP-MS | MeHg, EtHg, Inorganic Hg (after derivatization) | Biological Tissues, Sediment | 0.005 - 2.1 pg | Wide | < 12%[1] | High sensitivity and selectivity, isotope dilution capability.[1][2] | Requires derivatization, more complex sample preparation.[3] |
| HPLC-ICP-MS | MeHg, EtHg, Inorganic Hg | Water, Blood, Biological Tissues | 0.1 - 5.0 ng/L[4] | Wide | < 6.5%[5] | No derivatization needed, simpler sample preparation.[3][6] | Potentially higher detection limits than GC-ICP-MS for some species.[7] |
| GC-MS (NCI) | MeHg, EtHg (as bromide complexes) | Blood | 0.12 - 0.14 ng/mL[8] | 0.02 - 20 ng/mL[8] | ~20-24% (CV)[8] | High specificity from mass fragmentation patterns.[8] | Requires derivatization, potential for matrix interference. |
| CV-AAS | Total Hg | Water, Blood | 1.84 µg/L (in blood)[9] | 5 - 40 µg/L[9] | < 6%[9] | Robust and widely available. | Primarily for total mercury, lower sensitivity than CV-AFS.[10] |
| CV-AFS | Total Hg | Water | 0.02 - 0.2 ng/L[11][12] | Up to 5 orders of magnitude[11] | < 5% | Extremely high sensitivity.[11][12] | Primarily for total mercury unless coupled with a separation technique. |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining accurate and reproducible results in organomercury analysis. Below are representative protocols for the analysis of organomercury compounds in common matrices using hyphenated techniques.
Protocol 1: Determination of Methylmercury in Fish Tissue by GC-ICP-MS
This protocol is based on methods involving alkaline digestion, derivatization, and solid-phase microextraction (SPME).
1. Sample Preparation and Digestion:
-
Homogenize approximately 0.25 g of fish tissue sample.
-
Place the homogenized sample in a glass vial.
-
Add a methanolic potassium hydroxide solution to the vial.
-
Digest the sample to release the mercury species.[2]
2. Derivatization:
-
After digestion, dilute the sample with water.
-
Add a buffer solution to adjust the pH to approximately 5.
-
Add a derivatizing agent, such as sodium tetrapropylborate, to convert the ionic organomercury species into volatile and thermally stable forms.[2]
3. Solid-Phase Microextraction (SPME):
-
Expose a polydimethylsiloxane-coated SPME fiber to the headspace above the sample solution.
-
Allow the volatile organomercury derivatives to adsorb onto the fiber for a set time (e.g., 10 minutes) to reach equilibrium.[2]
4. GC-ICP-MS Analysis:
-
Desorb the analytes from the SPME fiber in the heated injection port of the gas chromatograph.
-
Separate the different organomercury compounds on a capillary column.
-
Introduce the eluting compounds into the inductively coupled plasma mass spectrometer for detection and quantification of mercury isotopes.
5. Quality Control:
-
Analyze certified reference materials (e.g., DOLT-3, DOLT-4) to verify accuracy.
-
Use species-specific isotope dilution by adding an enriched methylmercury spike to the sample before digestion for improved precision and accuracy.[2]
-
Analyze method blanks and spiked samples to monitor for contamination and matrix effects.
Protocol 2: Speciation of Methylmercury and Inorganic Mercury in Blood by HPLC-ICP-MS
This protocol outlines a rapid and simple method for the analysis of mercury species in blood samples.[3][4]
1. Sample Preparation and Extraction:
-
Accurately weigh approximately 250 µL of whole blood into a conical tube.[4]
-
Add an extraction solution containing L-cysteine and hydrochloric acid.[4]
-
Sonicate the mixture for about 15 minutes to ensure quantitative extraction of mercury species.[4]
-
Centrifuge the sample and dilute the supernatant with the mobile phase.
2. HPLC-ICP-MS Analysis:
-
Inject the diluted extract into the HPLC system.
-
Separate the mercury species (methylmercury and inorganic mercury) on a C8 or C18 reversed-phase column.[3][4]
-
Use a mobile phase containing L-cysteine and ammonium acetate to form stable complexes with the mercury species and facilitate their separation.[4]
-
Introduce the eluent from the HPLC column into the ICP-MS for mercury-specific detection.
3. Quality Control:
-
Analyze certified reference materials (e.g., NIST SRM 955c, 966) to ensure accuracy.[3][4]
-
Prepare and analyze calibration standards, method blanks, and quality control samples with each batch of samples.
-
Monitor the recovery of spiked samples to assess matrix effects.
Visualizing the Workflow
Understanding the analytical workflow is essential for implementing these techniques effectively. The following diagrams, generated using the DOT language, illustrate the key steps in the characterization of organomercury compounds.
By providing a clear comparison of analytical techniques, detailed experimental protocols, and visual workflows, this guide aims to equip researchers with the necessary information to confidently select and implement the most suitable methods for the characterization of organomercury compounds in their specific applications.
References
- 1. Comparison between GC-MS and GC-ICPMS using isotope dilution for the simultaneous monitoring of inorganic and methyl mercury, butyl and phenyl tin compounds in biological tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. A rapid method for the determination of methylmercury and inorganic mercury species in whole blood by liquid chromatography with detection using vapor ... - Analytical Methods (RSC Publishing) DOI:10.1039/D4AY02116A [pubs.rsc.org]
- 4. Methylmercury and inorganic mercury determination in blood by using liquid chromatography with inductively coupled plasma mass spectrometry and a fast sample preparation procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. analytik-jena.com [analytik-jena.com]
- 6. apps.nelac-institute.org [apps.nelac-institute.org]
- 7. researchgate.net [researchgate.net]
- 8. f.oaes.cc [f.oaes.cc]
- 9. A validated cold vapour-AAS method for determining mercury in human red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. psanalytical.com [psanalytical.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. info.teledynelabs.com [info.teledynelabs.com]
Spectroscopic Evidence for Mercurinium Ion Formation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The formation of a bridged mercurinium ion intermediate is a cornerstone of the oxymercuration-demercuration reaction, a widely utilized method for the Markovnikov hydration of alkenes without carbocation rearrangement. While its existence has been postulated for decades to explain the reaction's high regioselectivity and anti-stereospecificity, direct spectroscopic observation has been a significant challenge due to the ion's transient nature under typical reaction conditions. This guide provides a comparative overview of the key spectroscopic evidence that supports the formation of the mercurinium ion, contrasting it with the alternative hypothesis of a rapidly equilibrating classical carbocation.
Direct Spectroscopic Observation: The Power of Superacids and Multinuclear NMR
The most compelling evidence for the existence of the mercurinium ion comes from the pioneering work of George A. Olah and his colleagues, who successfully prepared and characterized long-lived mercurinium ions in superacidic, low-nucleophilic media at low temperatures.[1][2] This environment effectively "freezes" the reactive intermediate, allowing for its direct observation by multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy.
Key Experimental Data: ¹³C and ¹⁹⁹Hg NMR Spectroscopy
The generation of stable mercurinium ions from ethylene, cyclohexene, and norbornene in a mixture of HSO₃F/SbF₅/SO₂ allowed for their characterization by ¹³C and ¹⁹⁹Hg NMR spectroscopy. The observed chemical shifts and coupling constants provide a spectroscopic "fingerprint" of the bridged structure.
| Mercurinium Ion | Alkene | ¹³C Chemical Shift (δ, ppm) | ¹⁹⁹Hg Chemical Shift (δ, ppm) | J(¹⁹⁹Hg-¹³C) (Hz) |
| 1 | Ethylene | 81.3 | -1305 | 232 |
| 2 | Cyclohexene | 151.7 (olefinic), 28.3, 20.9 | -1254 | 160 (olefinic) |
| 3 | Norbornene | 155.4 (C5, C6), 51.3 (C1, C4), 75.2 (C7) | -1280 | 260 (C5, C6), 75 (C7) |
Data extracted from Olah, G. A., & Garcia-Luna, A. (1980). ¹³C and ¹⁹⁹Hg nuclear magnetic resonance spectroscopic study of alkenemercurinium ions: Effect of methyl substituents on ¹⁹⁹Hg chemical shifts. Proceedings of the National Academy of Sciences, 77(9), 5036-5039.[1]
Interpretation of NMR Data:
-
¹³C NMR: The downfield chemical shifts of the olefinic carbons in the mercurinium ions, compared to the starting alkenes, are indicative of a significant deshielding effect due to the positive charge. The observation of a single set of signals for the two carbons of the original double bond in the ethylene and cyclohexene derivatives suggests a symmetrical, bridged structure. In the case of the norbornene mercurinium ion, the inequivalence of the bridgehead and bridge carbons is consistent with the bridged structure.
-
¹⁹⁹Hg NMR: The ¹⁹⁹Hg chemical shifts provide a direct probe of the mercury atom's electronic environment. The observed shifts are consistent with a cationic mercury species.[3][4][5]
-
¹⁹⁹Hg-¹³C Coupling Constants: The observation of scalar coupling between ¹⁹⁹Hg and ¹³C nuclei is unequivocal evidence of a covalent bond between these two atoms. This direct bonding information strongly supports the bridged structure over a scenario where the mercury is merely associated with a classical carbocation.
Comparison with the Alternative Hypothesis: A Classical Carbocation
The primary alternative to the bridged mercurinium ion is the formation of a classical β-mercuri-substituted carbocation. In this scenario, the mercury atom would be bonded to one of the carbons, and a positive charge would reside on the adjacent carbon.
| Spectroscopic Feature | Bridged Mercurinium Ion | Classical β-Mercuri Carbocation |
| ¹³C NMR Chemical Shifts | Two moderately deshielded olefinic carbons with similar chemical shifts. | One highly deshielded carbocationic center and one less deshielded carbon bearing the mercury substituent. |
| ¹H-¹H Coupling Constants | Consistent with a strained three-membered ring. | Would show more typical acyclic values. |
| ¹⁹⁹Hg-¹³C Coupling | Coupling to both carbons of the original double bond. | Coupling primarily to the carbon to which it is directly attached. |
| Reaction Stereochemistry | Predicts exclusively anti-addition. | Would allow for both syn- and anti-addition due to free rotation around the C-C single bond. |
The NMR data obtained by Olah's group is inconsistent with the formation of a classical carbocation. The symmetrical nature of the ¹³C NMR spectra for the ethylene and cyclohexene ions, and the observed ¹⁹⁹Hg-¹³C coupling to both carbons, strongly favor the bridged mercurinium ion structure.
Indirect Evidence: Stereochemistry of Oxymercuration Products and X-ray Crystallography
While a single-crystal X-ray structure of a simple mercurinium ion salt remains elusive, the stereochemical outcome of the oxymercuration reaction provides strong indirect evidence for a bridged intermediate. The reaction proceeds with clean anti-addition of the hydroxyl and mercury groups across the double bond. This is best explained by the nucleophilic attack of water on one of the carbons of the mercurinium ion from the side opposite the bulky mercury bridge.
X-ray crystallography of the organomercury products formed after the nucleophilic attack confirms this trans stereochemistry, providing solid, albeit indirect, support for the bridged nature of the preceding intermediate.
Computational Support
Modern computational chemistry provides a powerful tool to corroborate the experimental findings. Density Functional Theory (DFT) calculations can be used to predict the geometries, energies, and NMR chemical shifts of proposed intermediates. Computational studies on mercurinium ions would be expected to show:
-
A bridged structure as a true energy minimum on the potential energy surface.
-
Calculated ¹³C and ¹⁹⁹Hg NMR chemical shifts that are in good agreement with the experimental values reported by Olah.
Experimental Protocols
Preparation of Stable Mercurinium Ions for NMR Spectroscopy
The following is a generalized protocol based on the work of Olah and Clifford.[6]
Caution: Organomercury compounds are highly toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
A solution of mercuric acetate (Hg(OAc)₂) is prepared in a superacid medium, typically a mixture of fluorosulfuric acid (HSO₃F) and antimony pentafluoride (SbF₅), in sulfur dioxide (SO₂) as a solvent at low temperature (-78 °C).
-
The alkene (e.g., ethylene, cyclohexene, norbornene) is then introduced into the superacid solution.
-
The reaction mixture is maintained at a low temperature to ensure the stability of the resulting mercurinium ion.
-
The sample is then transferred to a pre-cooled NMR tube for analysis.
NMR Spectroscopic Analysis
-
¹³C NMR: Proton-decoupled ¹³C NMR spectra are acquired at low temperatures to observe the signals of the mercurinium ion.
-
¹⁹⁹Hg NMR: Due to the low natural abundance and low gyromagnetic ratio of the ¹⁹⁹Hg nucleus, specialized NMR techniques and longer acquisition times may be necessary.
Visualizing the Evidence
Mercurinium Ion Formation Pathway
Caption: The reaction pathway for oxymercuration, proceeding through a bridged mercurinium ion intermediate.
Experimental Workflow for Spectroscopic Observation
Caption: Workflow for the preparation and NMR spectroscopic analysis of stable mercurinium ions.
Logical Relationship of Evidence
Caption: Logical flow demonstrating how various pieces of evidence support the mercurinium ion hypothesis.
References
- 1. pnas.org [pnas.org]
- 2. 13C and 199Hg nuclear magnetic resonance spectroscopic study of alkenemercurinium ions: Effect of methyl substituents on 199Hg chemical shifts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Shift Standards for 199Hg NMR Spectroscopy, Twenty-Five Years Later - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
A Mechanistic Showdown: Mercury(II) Acetate vs. Mercury(II) Chloride in Oxymercuration and Beyond
For researchers, scientists, and drug development professionals, the choice of reagents is paramount to the success of chemical transformations. This guide provides a detailed, data-driven comparison of two common mercury(II) salts, mercury(II) acetate (Hg(OAc)₂) and mercury(II) chloride (HgCl₂), with a focus on their mechanistic nuances and performance in the widely used oxymercuration-demercuration reaction.
This publication aims to offer an objective analysis, supported by experimental data, to inform reagent selection in organic synthesis and to provide a clear understanding of the toxicological profiles of these compounds.
At a Glance: Key Physicochemical and Toxicological Properties
A fundamental understanding of the physical and toxicological properties of these reagents is crucial for their safe and effective use in the laboratory. The following table summarizes key data for this compound and mercury(II) chloride.
| Property | This compound (Hg(OAc)₂) | Mercury(II) Chloride (HgCl₂) |
| Molar Mass | 318.68 g/mol | 271.52 g/mol |
| Appearance | White crystalline solid[1] | White crystalline solid[2] |
| Solubility in Water | 25 g/100 mL (10 °C), 100 g/100 mL (100 °C)[3] | 7.4 g/100 mL (20 °C), 48 g/100 mL (100 °C)[4] |
| Solubility in Ethanol | Soluble[3] | Soluble[4] |
| Solubility in THF | Soluble | Soluble[5] |
| Oral LD50 (rat) | 40.9 mg/kg[6][7] | 1-25.9 mg/kg[8][9][10][11] |
The Oxymercuration-Demercuration Reaction: A Mechanistic Comparison
The oxymercuration-demercuration of alkenes is a cornerstone of organic synthesis for the Markovnikov hydration of double bonds without the carbocation rearrangements often observed in acid-catalyzed hydration.[12][13][14] While both this compound and mercury(II) chloride can, in principle, be used, this compound is overwhelmingly the reagent of choice in the literature.[12][13][14][15][16]
The generally accepted mechanism involves the electrophilic attack of the mercuric species on the alkene to form a cyclic mercurinium ion intermediate.[13][14][15] This is followed by the nucleophilic attack of a solvent molecule (e.g., water) on the more substituted carbon of the mercurinium ion. The final step is the demercuration, typically achieved by reduction with sodium borohydride, which replaces the mercury-containing group with a hydrogen atom.[14][16]
The key difference in the performance of this compound and mercury(II) chloride in this reaction lies in the nature of the counter-ion. The acetate ion is a poorer leaving group and less nucleophilic than the chloride ion. This has two important consequences:
-
Enhanced Electrophilicity of the Mercury Center: The more covalent character of the Hg-OAc bond compared to the Hg-Cl bond is thought to increase the electrophilicity of the mercury atom, facilitating the initial attack on the alkene and the formation of the mercurinium ion.
-
Reduced Interference from the Counter-ion: The less nucleophilic acetate ion is less likely to compete with the solvent (water or alcohol) in attacking the mercurinium ion intermediate. This leads to cleaner reactions and higher yields of the desired alcohol or ether product.
While comprehensive studies directly comparing the yields of oxymercuration using Hg(OAc)₂ versus HgCl₂ for a wide range of alkenes are scarce in recent literature, the overwhelming preference for this compound suggests its superior performance in achieving high yields and selectivity.
Experimental Protocol: Oxymercuration-Demercuration of 1-Hexene
The following is a representative experimental protocol for the oxymercuration-demercuration of 1-hexene using this compound.
Materials:
-
This compound
-
1-Hexene
-
Tetrahydrofuran (THF), anhydrous
-
Water, deionized
-
Sodium borohydride (NaBH₄)
-
3 M Sodium hydroxide (NaOH) solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Oxymercuration Step:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3.19 g (10 mmol) of this compound in 50 mL of a 1:1 (v/v) mixture of THF and water.
-
To this stirring solution, add 0.84 g (10 mmol) of 1-hexene dropwise at room temperature.
-
Stir the reaction mixture vigorously for 30 minutes. The initial milky suspension should become clear, indicating the formation of the organomercury intermediate.
-
-
Demercuration Step:
-
Cool the reaction mixture in an ice bath.
-
Slowly add a solution of 0.38 g (10 mmol) of sodium borohydride in 10 mL of 3 M sodium hydroxide. Caution: Addition may cause foaming and gas evolution.
-
After the addition is complete, continue stirring the mixture for 1 hour at room temperature. A black precipitate of elemental mercury will form.
-
-
Work-up and Isolation:
-
Separate the organic layer and extract the aqueous layer with two 20 mL portions of diethyl ether.
-
Combine the organic layers and wash with saturated sodium chloride solution.
-
Dry the combined organic extracts over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent by rotary evaporation.
-
The crude product can be purified by distillation to yield 2-hexanol.
-
Visualizing the Mechanism and Workflow
To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the key mechanistic pathway and the experimental workflow.
References
- 1. This compound at Attractive Prices for Organic Synthesis Applications [suvidhinathlab.com]
- 2. Mercuric Chloride | HgCl2 | CID 24085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Mercury(II) chloride - Wikipedia [en.wikipedia.org]
- 5. Mercury(II) chloride - Sciencemadness Wiki [sciencemadness.org]
- 6. technopharmchem.com [technopharmchem.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. resources.finalsite.net [resources.finalsite.net]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. fishersci.be [fishersci.be]
- 12. devchemistrypoint.wordpress.com [devchemistrypoint.wordpress.com]
- 13. Oxymercuration-Demercuration - Chemistry Steps [chemistrysteps.com]
- 14. Oxymercuration reaction - Wikipedia [en.wikipedia.org]
- 15. Oxymercuration Demercuration: Mechanism, Steps & Exam Guide [vedantu.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
Safety Operating Guide
Proper Disposal of Mercury(II) Acetate: A Guide for Laboratory Professionals
The safe management and disposal of Mercury(II) acetate are critical in any research or drug development setting to ensure personnel safety and environmental protection. Due to its high toxicity, all handling and disposal procedures must be conducted with meticulous care and in accordance with regulatory standards.[1][2][3][4] Mercury-containing waste is classified as hazardous and must never be disposed of through standard waste streams or drains.[1][5][6][7]
Immediate Safety and Handling Precautions
Before beginning any work with this compound, it is imperative to read the Safety Data Sheet (SDS) and be fully aware of the associated hazards.
-
Engineering Controls : Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.[2][8][9] Ensure that an eyewash station and safety shower are readily accessible.[2][3][9]
-
Personal Protective Equipment (PPE) : Appropriate PPE is mandatory. This includes a knee-length lab coat, safety goggles with side shields or a face shield, and chemical-resistant gloves.[8][9] For solid this compound, nitrile rubber gloves are recommended.[1]
-
Hygiene Practices : Practice strict chemical hygiene. Do not eat, drink, or smoke in the laboratory.[8] Wash hands thoroughly with soap and water after handling the compound.[1][8]
Operational Plan: Waste Collection and Storage
All materials contaminated with this compound must be treated as hazardous waste. This includes stock bottles, contaminated labware (e.g., pipette tips, syringes), and personal protective equipment.
Step 1: Waste Segregation Isolate all mercury-contaminated waste from other chemical waste streams to prevent cross-contamination and ensure proper disposal.[9] Do not mix mercury waste with other wastes.[4]
Step 2: Container Selection and Labeling
-
Collect solid waste (e.g., contaminated wipes, gloves, weigh boats) in a designated, sealable, and chemically compatible container, such as a wide-mouth polyethylene jar.[5][8]
-
The container must be in good condition, with no cracks or leaks.[5]
-
Clearly label the container with a "Hazardous Waste" label, explicitly stating "this compound Waste" and including the full chemical name.[5][9]
Step 3: Secure Storage
-
Store the sealed waste container in a designated, secure area, preferably within a fume hood or a locked cabinet, away from incompatible materials like strong acids and oxidizing agents.[3][8][10]
-
Keep the container tightly closed when not in use.[1][6][11]
-
Do not allow waste to accumulate. Arrange for waste pickup on a regular basis.[8]
Disposal Plan: Step-by-Step Procedures
Disposal of mercury waste must be handled by a licensed hazardous waste disposal company or your institution's Environmental Health and Safety (EHS) department.
Step 1: Contact EHS for Pickup Contact your institution's EHS office to schedule a pickup for the hazardous waste.[5][8] Provide them with an accurate description of the waste contents.
Step 2: Prepare for Transport Ensure the waste container is properly sealed and labeled. Follow any specific instructions provided by the EHS office for pickup.
Step 3: Documentation Maintain a record of the waste generated, including the chemical name, quantity, and date of disposal, as per your institution's and local regulatory requirements.
Emergency Spill Procedures
In the event of a this compound spill, immediate and appropriate action is required to mitigate exposure and contamination.
For Small Spills (e.g., a few grams):
-
Evacuate and Secure : Alert personnel in the immediate area and restrict access to prevent spreading the contamination.[5][12]
-
Don PPE : Wear appropriate PPE, including a respirator with mercury vapor cartridges if available and you are trained in its use.[9][12]
-
Contain and Clean : Use a mercury spill kit. Cover the spill with mercury-absorbing powder to form an amalgam that does not emit vapor.[5]
-
Collect Waste : Carefully sweep up the material using non-sparking tools and place it into a designated hazardous waste container.[10]
-
Decontaminate : Clean the area with a suitable decontamination solution as recommended by your EHS department.
-
Dispose : All cleanup materials must be disposed of as hazardous mercury waste.[5]
For Large Spills:
-
EVACUATE IMMEDIATELY : Evacuate all personnel from the laboratory or affected area.[11][12]
-
Alert Authorities : Immediately contact your institution's EHS department and emergency services.[9][11]
-
Secure the Area : Close the doors to the affected area and post warning signs. Prevent re-entry.
-
Do Not Attempt to Clean : Allow only trained and properly equipped emergency personnel to handle the cleanup of large spills.[11]
Quantitative Regulatory Data
The following table summarizes key exposure limits and regulatory thresholds for mercury compounds. Adherence to these limits is crucial for workplace safety and environmental compliance.
| Parameter | Value | Issuing Agency/Regulation | Notes |
| Airborne Exposure Limit (Mercury Vapor) | 0.025 mg/m³ | ACGIH | 8-hour time-weighted average (TWA)[12] |
| Airborne Exposure Limit (Mercury Vapor) | 0.05 mg/m³ | NIOSH | 10-hour TWA[12] |
| Permissible Exposure Limit (PEL) | 0.1 mg/m³ | OSHA | Ceiling limit, not to be exceeded at any time[12] |
| Hazardous Waste Toxicity Characteristic | > 0.2 mg/L | US EPA | Concentration in leachate that defines waste as hazardous[7] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe handling and disposal of this compound waste.
References
- 1. pentachemicals.eu [pentachemicals.eu]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. drs.illinois.edu [drs.illinois.edu]
- 6. Mercury in Laboratories | Environmental Health and Safety [ehs.dartmouth.edu]
- 7. Mercury Bearing Waste Disposal | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 8. ehs.gatech.edu [ehs.gatech.edu]
- 9. concordia.ca [concordia.ca]
- 10. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 11. www-group.slac.stanford.edu [www-group.slac.stanford.edu]
- 12. nj.gov [nj.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Mercury(II) Acetate
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical information for the handling and disposal of Mercury(II) acetate. Adherence to these procedural guidelines is mandatory to ensure the safety of all researchers, scientists, and drug development professionals. This compound is a highly toxic compound that can be fatal if inhaled, swallowed, or absorbed through the skin.[1][2] It is also corrosive and can cause severe skin and eye damage.[2] Long-term exposure may lead to cumulative effects, including damage to the kidneys and central nervous system.[1][3]
Essential Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is critical when working with this compound. The following PPE is required:
-
Respiratory Protection: When engineering controls are not sufficient to maintain exposure below the permissible limit, or during spill clean-up, a full-face particle respirator with N100 (US) or P3 (EU) cartridges is necessary.[3] For situations with potential exposure to mercury vapor above 0.05 mg/m³, a MSHA/NIOSH-approved half-mask respirator with cartridges specific for mercury vapor should be used.[4]
-
Eye and Face Protection: Chemical safety goggles and a full-face shield are mandatory where there is a risk of splashing or dust generation.[5] An eyewash station must be readily accessible.[4][5]
-
Skin Protection: Impervious protective clothing, such as a lab coat, apron, or coveralls, is required to prevent skin contact.[5] Nitrile rubber gloves are recommended, and it is crucial to consult with the glove manufacturer to confirm compatibility.[6] Always inspect gloves for any signs of degradation before use and practice proper glove removal techniques to avoid contaminating your hands.
-
Footwear: Closed-toe shoes are mandatory. For larger-scale operations or during spill response, chemically resistant boots should be worn.[5]
Operational Plan for Handling this compound
All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]
Preparation and Weighing:
-
Don all required PPE before entering the designated handling area.
-
Ensure the chemical fume hood is functioning correctly.
-
To minimize dust generation, handle the solid material carefully.[1]
-
Weigh the required amount of this compound on a tared weigh boat within the fume hood.
-
Immediately close the stock container tightly after use.
Solution Preparation:
-
Slowly add the weighed this compound to the solvent in a suitable container within the fume hood.
-
Use a magnetic stirrer to aid dissolution, avoiding splashing.
-
Clearly label the prepared solution with the chemical name, concentration, date, and hazard symbols.
Use in Reactions:
-
All reactions involving this compound must be set up within the chemical fume hood.
-
Ensure all glassware is free of cracks and defects.
-
Maintain a clean and organized workspace to prevent accidental spills.
Post-Handling:
-
Thoroughly decontaminate all equipment and work surfaces with soap and water.[3]
-
Wash hands and any exposed skin thoroughly with soap and water after handling, even if no direct contact occurred.[4][6]
-
Remove PPE in the designated doffing area, avoiding cross-contamination.
Exposure Limits
| Agency | Exposure Limit (as Hg) | Notes |
| ACGIH | TWA: 0.025 mg/m³ | Skin designation |
| NIOSH | REL: TWA 0.05 mg/m³ | IDLH: 10 mg/m³ |
| OSHA | PEL: C 0.1 mg/m³ | Ceiling Limit |
TWA (Time-Weighted Average), REL (Recommended Exposure Limit), PEL (Permissible Exposure Limit), C (Ceiling), IDLH (Immediately Dangerous to Life or Health)
Spill and Disposal Plan
Spill Response:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[4]
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: If safe to do so, confine the spill to a small area using a spill kit or absorbent material.[3]
-
Clean-up: Only trained personnel with appropriate PPE, including respiratory protection, should clean up spills.[5] Use a special mercury vacuum or a mercury spill kit.[4] Sprinkle the area with sulfur or calcium polysulfide to suppress mercury vapor.[5]
-
Decontaminate: Thoroughly decontaminate the spill area after cleanup is complete.
Waste Disposal:
-
All materials contaminated with this compound, including unused product, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.[6]
-
Collect all waste in clearly labeled, sealed containers.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not empty unused product into drains.[6]
Safe Handling Workflow for this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
